2-(4-Bromobenzoyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.83e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNFIAFWRSPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292404 | |
| Record name | 2-(4-bromobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2159-40-2 | |
| Record name | 2-(4-Bromobenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2159-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 82294 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2159-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromobenzoyl)benzoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromobenzoyl)benzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Bromobenzoyl)benzoic Acid from Phthalic Anhydride
This guide provides a comprehensive overview of the synthesis of 2-(4-bromobenzoyl)benzoic acid, a valuable intermediate in the production of anthraquinone dyes and other fine chemicals.[1][2] The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride.[2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, optimization strategies, and critical safety considerations.
Introduction and Significance
This compound is a key precursor for the synthesis of various organic compounds, most notably 2-bromoanthraquinone.[3] The anthraquinone core is a fundamental structure in a wide range of dyes and pigments.[1][2] The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[4][5]
The Core Chemistry: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of bromobenzene using phthalic anhydride.[2] This reaction falls under the broader category of electrophilic aromatic substitution.[4][5]
The Reaction Mechanism
The Friedel-Crafts acylation proceeds through a multi-step mechanism:[4]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with phthalic anhydride to form a highly electrophilic acylium ion.[4][6][7] This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Reformation of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product.[4] The AlCl₃ catalyst is regenerated in this step.[4]
It is crucial to note that in this specific reaction, a stoichiometric amount of the Lewis acid catalyst is required. This is because the ketone group in the product forms a stable complex with the aluminum chloride, rendering it inactive as a catalyst.[8] An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[2][8]
Diagram of the Reaction Mechanism:
Caption: Workflow of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalic Anhydride | 148.12 | 16.8 g | 0.113 |
| Bromobenzene | 157.01 | 97.5 g | 0.621 |
| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 0.300 |
| Concentrated Sulfuric Acid | 98.08 | As needed | - |
| Ice | 18.02 | As needed | - |
| Water | 18.02 | As needed | - |
| Toluene | 92.14 | For purification | - |
| Activated Carbon | 12.01 | For purification | - |
Note: The quantities are based on a published patent for a similar synthesis and may need to be adjusted based on the desired scale.[3]
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 97.5 g of bromobenzene and 40 g of anhydrous aluminum chloride.[3]
-
Addition of Phthalic Anhydride: While stirring, slowly add 16.8 g of phthalic anhydride to the mixture.[3]
-
Reaction: Heat the reaction mixture to 40-50°C and maintain this temperature for 2-3 hours with continuous stirring.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.[3] This step should be performed in a fume hood as HCl gas may be evolved.
-
Isolation of Crude Product: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, with the addition of activated carbon to remove colored impurities.[3]
Process Optimization and Troubleshooting
Several factors can influence the yield and purity of the final product.
-
Anhydrous Conditions: The presence of water will deactivate the aluminum chloride catalyst.[9] Therefore, it is crucial to use anhydrous reagents and dry glassware.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can lead to unwanted side reactions and decomposition of the product. A temperature range of 40-50°C is generally optimal for this synthesis.[3]
-
Catalyst Activity: The quality of the aluminum chloride is critical. Fresh, anhydrous aluminum chloride should be used for the best results.[9]
-
Regioselectivity: The bromo group on the benzene ring is an ortho-, para- director.[10] Due to steric hindrance, the para-substituted product, this compound, is the major product.[7]
Safety Considerations
Friedel-Crafts acylation reactions involve hazardous materials and require strict adherence to safety protocols.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas.[9][11] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bromobenzene: Bromobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
Phthalic Anhydride: Phthalic anhydride is a corrosive solid and a respiratory irritant.
-
Reaction Quenching: The addition of the reaction mixture to ice and water should be done slowly and cautiously in a well-ventilated fume hood, as this is a highly exothermic process that generates HCl gas.[7]
Downstream Applications
The synthesized this compound is a versatile intermediate. A primary application is its conversion to 2-bromoanthraquinone through an intramolecular cyclization reaction. This is typically achieved by heating the acid in the presence of concentrated sulfuric acid.[3]
Diagram of the Overall Synthesis Workflow:
Caption: Overall synthesis workflow.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of bromobenzene with phthalic anhydride is a well-established and important industrial process. By understanding the underlying reaction mechanism and adhering to optimized experimental conditions and safety protocols, researchers and chemists can efficiently produce this valuable intermediate for a variety of applications, particularly in the dye and fine chemical industries.
References
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies. (2025). ResearchGate. Retrieved from [Link]
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Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid …. (2025). ResearchGate. Retrieved from [Link]
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2-(4-Bromobenzoyl)benzoic acid CAS number and properties
An In-Depth Technical Guide to 2-(4-Bromobenzoyl)benzoic Acid
Executive Summary
This compound stands as a pivotal intermediate in the landscape of synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional structure, featuring a carboxylic acid and a brominated benzophenone moiety, renders it a versatile scaffold for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, key applications, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in advanced research and development projects.
Chemical Identity and Core Properties
This compound is an off-white to pale yellow crystalline solid. Its significance lies in its utility as a building block, primarily in reactions that modify its carboxylic acid group or leverage the bromine atom for cross-coupling reactions.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance and scientific clarity.
| Identifier | Value |
| CAS Number | 2159-40-2[1][2][3][4] |
| Molecular Formula | C₁₄H₉BrO₃[1][2][3][4] |
| IUPAC Name | This compound |
| Common Synonyms | Benzoic acid, 2-(4-bromobenzoyl)-; o-(p-Bromobenzoyl)benzoic acid[2] |
| NSC Number | 82294[1][2] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for process development and optimization.
| Property | Value | Source(s) |
| Molecular Weight | 305.12 g/mol | [1][2][3][5] |
| Melting Point | 167-168 °C | [1][2] |
| Note: A value of 158 °C is also reported. | [3] | |
| Boiling Point | 482.7 °C at 760 mmHg | [1][2][3] |
| Density | 1.554 g/cm³ | [1][2][3] |
| Flash Point | 245.7 °C | [1][2] |
| Water Solubility | Very low (9.83 x 10⁻⁴ M) | [1][2] |
| Appearance | White to pale yellow crystalline powder | N/A |
Synthesis and Purification: A Validated Approach
The most prevalent and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation.
Synthetic Pathway: Friedel-Crafts Acylation
The reaction mechanism involves the activation of phthalic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich bromobenzene ring, primarily at the para position relative to the bromine, to yield the desired product after an aqueous workup.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Expertise & Experience Insight: This protocol is adapted from the well-established synthesis of the chloro-analog[6]. The key to a high-yield reaction is the rigorous exclusion of moisture, as aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction.
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Charge Reactants: To the flask, add bromobenzene (1.2 equivalents) as the solvent and substrate.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (2.4 equivalents) to the bromobenzene. The addition is exothermic and may generate HCl gas; ensure adequate ventilation.
-
Acylating Agent Addition: Add phthalic anhydride (1.0 equivalent) to the addition funnel and add it portion-wise to the stirring mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C using a water bath and maintain it for 2-3 hours, or until TLC analysis indicates the consumption of phthalic anhydride. The mixture will become a thick, dark slurry.
-
Quenching (Critical Step): Cool the flask in an ice bath. Very slowly and cautiously, add crushed ice to the reaction mixture, followed by concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. This step is highly exothermic and releases significant amounts of HCl gas. Perform this in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
Purification Protocol: Recrystallization
The crude product is typically purified by recrystallization to remove unreacted starting materials and side products.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (e.g., ethanol).
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot filtrate until the solution becomes cloudy (the cloud point). Reheat gently to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the protons on the two benzene rings. A highly deshielded, broad singlet for the carboxylic acid proton (>10 ppm) should also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (120-145 ppm). Two distinct carbonyl carbon signals are expected: one for the ketone (~195 ppm) and one for the carboxylic acid (~170 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the ketone (~1680 cm⁻¹), and another C=O stretch from the carboxylic acid (~1720 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
Applications in Research and Drug Development
The primary value of this compound is as a versatile intermediate for synthesizing more complex molecules. It is classified as a key pharmaceutical intermediate, indicating its role in the production of active pharmaceutical ingredients (APIs)[1].
Role as a Key Synthetic Intermediate
The two reactive handles on the molecule allow for sequential or orthogonal chemical modifications:
-
Carboxylic Acid Group: Can be converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold[10].
-
Bromo Group: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy in modern drug discovery for building molecular diversity.
The molecule is a known precursor for compounds such as the anticholinergic drug Pitofenone and 2-Bromoanthraquinone, a dyestuff intermediate[3].
General Workflow: From Intermediate to Target Molecule
The following diagram illustrates a conceptual workflow where this compound is used to synthesize a hypothetical drug candidate.
Caption: Conceptual workflow from intermediate to a final product.
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for this compound is not widely published, appropriate handling procedures can be derived from data on structurally similar compounds like 4-Bromobenzoic acid and other aromatic carboxylic acids[11][12].
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[13]. Causes skin and serious eye irritation[12]. May cause respiratory irritation[12].
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[11].
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops[11].
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention[13].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[13].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[13]. Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in synthetic chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, versatile functional groups make it an ideal starting point for the construction of a wide array of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential. This guide provides the foundational knowledge and practical protocols necessary to integrate this valuable building block into demanding research and development workflows.
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PubChem. (n.d.). 4-(4-bromobenzoyl)benzoic Acid. Retrieved from [Link]
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Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 2-(4-Bromobenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, through the specific synthesis of 2-(4-bromobenzoyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details, explains the rationale behind experimental choices, and presents a self-validating protocol complete with characterization data. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and executing this pivotal chemical transformation.
Introduction: The Enduring Significance of Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions fundamentally altered the landscape of synthetic organic chemistry by providing a robust method for forming carbon-carbon bonds with aromatic rings. The acylation variant, in particular, offers significant advantages over its alkylation counterpart, including the prevention of carbocation rearrangements and polysubstitution, thereby affording greater control over the final product.
The synthesis of this compound from phthalic anhydride and bromobenzene is a classic exemplar of this reaction. This molecule and its derivatives are valuable intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and dyes. A thorough understanding of its synthetic mechanism is therefore not merely an academic exercise but a practical necessity for professionals in the chemical sciences. This guide will meticulously dissect the reaction, from the generation of the electrophile to the final purification of the product, grounding each step in established chemical principles.
The Core Mechanism: A Step-by-Step Dissection
The synthesis of this compound proceeds via a well-established electrophilic aromatic substitution pathway. The overall reaction involves the acylation of bromobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Figure 1: Overall Reaction Scheme
Caption: Reaction of Phthalic Anhydride and Bromobenzene.
The mechanism can be logically segmented into four critical stages:
Stage 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of the acylating agent, phthalic anhydride, by the Lewis acid catalyst, anhydrous aluminum chloride.
-
Coordination: A lone pair of electrons from one of the carbonyl oxygens of phthalic anhydride attacks the electron-deficient aluminum atom of AlCl₃. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.
-
Cleavage and Acylium Ion Formation: The complex undergoes cleavage of the carbon-oxygen bond within the anhydride ring. This generates a highly reactive electrophile, the acylium ion, which is stabilized by resonance. The positive charge is shared between the carbonyl carbon and the other oxygen atom.
Expert Insight: The absolute necessity of anhydrous aluminum chloride cannot be overstated. AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture present will hydrolyze the AlCl₃ to aluminum hydroxide, rendering it inactive as a Lewis acid and halting the reaction.[1] Therefore, all reagents, solvents, and glassware must be scrupulously dried before use.
Stage 2: Electrophilic Aromatic Substitution (EAS)
The generated acylium ion is a potent electrophile that is attacked by the nucleophilic π-electron system of the bromobenzene ring.
-
Nucleophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the electrophilic carbon of the acylium ion. This step is the rate-determining step of the reaction.
-
Formation of the Sigma Complex (Arenium Ion): The attack disrupts the aromaticity of the bromobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ortho and para positions relative to the point of attack.
Stage 3: Re-aromatization
The aromaticity of the ring is restored through the loss of a proton.
-
Deprotonation: The tetrachloroaluminate ion ([AlCl₄]⁻), formed in the initial activation step, acts as a base and abstracts a proton from the sp³-hybridized carbon of the sigma complex.
-
Restoration of Aromaticity: The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its stable aromatic system. This results in the formation of the substituted product, this compound, along with the regeneration of the AlCl₃ catalyst and the formation of HCl.
Stage 4: Product-Catalyst Complex Formation and Work-up
In Friedel-Crafts acylation, the product, a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst, AlCl₃. This complexation deactivates the catalyst. Consequently, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.
Aqueous Work-up: The reaction is quenched by the careful addition of an ice-cold acid solution (typically dilute HCl). This serves two primary purposes:
-
It hydrolyzes the aluminum chloride complex with the product, liberating the free this compound.
-
It dissolves the aluminum salts (as Al(OH)₃), facilitating their removal from the organic product.
Figure 2: Detailed Mechanistic Pathway
Caption: The four main stages of the reaction mechanism.
Causality in Experimental Design: Why Choices Matter
A robust and reproducible synthesis relies on informed decisions regarding reagents, conditions, and procedures. Here, we explore the rationale behind the key experimental parameters for this acylation.
Choice of Reactants and Catalyst
-
Phthalic Anhydride: As a cyclic anhydride, it provides the acyl group. Its structure leads to the formation of a keto-acid, a common motif in chemical synthesis.
-
Bromobenzene: The aromatic substrate. The bromo-substituent is an ortho-, para-directing group, though it is deactivating.
-
Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid catalyst essential for activating the phthalic anhydride.
Regioselectivity: The Predominance of the Para-Product
The acylation of bromobenzene yields predominantly the para-substituted product, this compound, with only minor amounts of the ortho-isomer. This regioselectivity is governed by two main factors:
-
Electronic Effects: The bromine atom is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated into the aromatic ring through resonance, stabilizing the positive charge in the sigma complex intermediate at the ortho and para positions.
-
Steric Hindrance: The bulky acyl group and the bromine atom create significant steric hindrance, making the attack at the ortho position less favorable than at the less hindered para position.[1]
Reaction Conditions: Temperature and Time
The reaction is typically initiated at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exothermic reaction. Subsequently, the reaction mixture is often gently heated (e.g., to 40-50 °C) for a period of 2-3 hours to ensure the reaction proceeds to completion.
Expert Insight: Precise temperature control is critical. Excessively high temperatures can lead to side reactions and potential decomposition of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction and low yield.
Self-Validating Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phthalic Anhydride | 148.12 | 10.0 g | 0.0675 | Ensure it is dry. |
| Bromobenzene | 157.01 | 30 mL | ~0.28 | Use as the solvent and reactant. Must be anhydrous. |
| Aluminum Chloride | 133.34 | 20.0 g | 0.150 | Must be anhydrous. Handle with care in a fume hood. |
| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | For work-up. |
| Ice | - | ~200 g | - | For work-up. |
| Toluene | 92.14 | As needed | - | For recrystallization. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initial Charging: To the flask, add phthalic anhydride (10.0 g) and bromobenzene (30 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath. With vigorous stirring, add anhydrous aluminum chloride (20.0 g) in small portions over 30 minutes. The addition is exothermic and will cause the evolution of HCl gas, which should be vented through a gas trap.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50 °C using a water bath. Maintain this temperature with stirring for 2.5-3 hours. The mixture will become a thick, dark slurry.
-
Quenching (Work-up): Cool the reaction flask back down in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Slowly and cautiously , pour the reaction mixture onto the ice-acid mixture with vigorous stirring in a fume hood. This will hydrolyze the aluminum complexes.
-
Isolation of Crude Product: After the ice has melted, the crude product will precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A typical crude yield is in the range of 80-90%.
Purification by Recrystallization
-
Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot toluene required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Product Characterization: A Validating System
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉BrO₃ |
| Molar Mass | 305.12 g/mol |
| Melting Point | 158 °C |
| Appearance | White to off-white solid |
Spectroscopic Data
-
Infrared (IR) Spectroscopy:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹: C=O stretch of the ketone.
-
~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.
-
-
¹H NMR Spectroscopy (typical shifts in CDCl₃):
-
~11.0-13.0 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH).
-
~7.4-8.2 ppm (multiplet, 8H): Aromatic protons. The signals for the two aromatic rings will be distinct and show characteristic splitting patterns.
-
-
¹³C NMR Spectroscopy (typical shifts in CDCl₃):
-
~195 ppm: Ketone carbonyl carbon.
-
~170 ppm: Carboxylic acid carbonyl carbon.
-
~125-140 ppm: Aromatic carbons (multiple signals).
-
Expert Insight: The presence of two distinct carbonyl signals in the ¹³C NMR spectrum and the broad carboxylic acid proton signal in the ¹H NMR are key diagnostic features confirming the successful synthesis of the target molecule.
Conclusion
The Friedel-Crafts acylation of bromobenzene with phthalic anhydride remains a highly reliable and instructive method for the synthesis of this compound. This guide has elucidated the core mechanistic principles, underscored the critical experimental parameters that ensure a successful outcome, and provided a detailed, self-validating protocol. For the research scientist, a mastery of these fundamentals is paramount for troubleshooting, optimization, and the innovative application of this reaction in the development of novel chemical entities.
References
-
Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. p-Toluyl-o-benzoic acid. Org. Synth.1921 , 1, 517. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
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Spectroscopic data (NMR, IR, MS) of 2-(4-Bromobenzoyl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromobenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2159-40-2), a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic interpretation to offer a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The guide emphasizes the causal relationships between molecular structure and spectral features, providing not only data but also the scientific rationale behind the assignments. Detailed, field-proven protocols for data acquisition are included to ensure reproducibility and methodological soundness.
Molecular Structure and Isomeric Considerations
This compound is a disubstituted benzophenone derivative featuring both a carboxylic acid and a bromo-substituent on separate phenyl rings. This asymmetric structure is fundamental to its spectroscopic properties, as it dictates that nearly all nuclei are in chemically non-equivalent environments. Understanding this structure is the first step in deciphering its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum is predicted to be complex due to the lack of symmetry. All eight aromatic protons are chemically distinct. The protons on the brominated ring are expected to form a pattern resembling an AA'BB' system, while the four adjacent protons on the other ring will form a more complex ABCD spin system. The carboxylic acid proton will appear as a highly deshielded, broad singlet, often exchanging with trace water in the solvent.
Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H (Carboxylic Acid) | > 11.0 | Broad s | - | 1H |
| H-6' | 8.1 - 8.2 | dd | ~7.8, 1.2 Hz | 1H |
| H-3', H-4', H-5' | 7.4 - 7.7 | m | - | 3H |
| H-2, H-6 | 7.7 - 7.8 | d (distorted) | ~8.5 Hz | 2H |
| H-3, H-5 | 7.6 - 7.7 | d (distorted) | ~8.5 Hz | 2H |
Note: These are predicted values based on spectral data of analogs like 2-(4-Chlorobenzoyl)benzoic acid[1] and principles of substituent effects.
Interpretation:
-
Carboxylic Acid Proton (>11.0 ppm): This proton is extremely deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. Its signal is typically broad due to chemical exchange.
-
Aromatic Protons (7.4 - 8.2 ppm): All aromatic protons reside in the downfield region, a characteristic of hydrogens attached to sp² carbons in a benzene ring.
-
H-6' (~8.1 ppm): This proton is the most downfield of the ring protons due to its ortho position relative to the electron-withdrawing carboxylic acid group and its through-space proximity to the ketone's carbonyl oxygen (anisotropic effect).
-
H-2, H-6 and H-3, H-5: The protons on the 4-bromobenzoyl ring appear as two sets of doublets. The signals are close together due to the competing electronic effects of the electron-withdrawing carbonyl group and the electron-withdrawing (by induction) but π-donating (by resonance) bromine atom.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The two carbonyl carbons will be the most downfield, followed by the 12 aromatic carbons. The carbon atom directly attached to the bromine (ipso-carbon) exhibits a chemical shift influenced by the "heavy atom effect," which is a shielding phenomenon counteracting the expected inductive deshielding.[2]
Data Presentation: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ketone) | ~195 | Ketone carbonyl, highly deshielded. |
| C=O (Acid) | ~167 | Carboxylic acid carbonyl. |
| C-Ar (Quaternary) | 130 - 145 | 4 signals: C1, C1', C2', C4. |
| C-Ar (CH) | 125 - 135 | 8 signals for the 8 CH carbons. |
| C-Br (C4) | ~128 | Ipso-carbon to Br, shielded by heavy atom effect. |
Note: These are predicted values based on data for 2-benzoylbenzoic acid[3], bromobenzene[2], and substituted benzoic acids.[4]
Interpretation:
-
Carbonyl Carbons: The ketone carbonyl (~195 ppm) is significantly more deshielded than the carboxylic acid carbonyl (~167 ppm), a reliable diagnostic feature.
-
Aromatic Carbons: The twelve aromatic carbons resonate in the typical 125-145 ppm range. Assigning each one individually requires advanced 2D NMR techniques (HSQC, HMBC), but the presence of 12 distinct signals in this region confirms the overall carbon framework.
-
C4 (C-Br): The chemical shift of the carbon bearing the bromine atom is a balance between inductive withdrawal (deshielding) and the heavy atom effect (shielding). Its shift is often upfield compared to what electronegativity alone would predict.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 512-2048, as ¹³C NMR is significantly less sensitive than ¹H NMR.
-
-
Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this molecule, the key signatures are the two distinct carbonyl (C=O) groups and the very broad hydroxyl (O-H) stretch from the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500 - 3300 | O-H stretch (Carboxylic Acid Dimer) | Broad, Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong |
| ~1665 | C=O stretch (Aryl Ketone) | Sharp, Strong |
| 1580 - 1600 | C=C stretch (Aromatic) | Medium |
| 1200 - 1320 | C-O stretch (Carboxylic Acid) | Strong |
| ~1010 | C-Br stretch | Medium |
Note: Wavenumbers are based on general values for these functional groups and data from benzoic acid[5][6] and bromo-substituted benzophenones.[7]
Interpretation: The most diagnostic feature is the presence of two distinct, strong C=O stretching bands. The carboxylic acid C=O appears at a higher frequency (~1700 cm⁻¹) than the diaryl ketone C=O (~1665 cm⁻¹).[7] The latter's frequency is lowered due to conjugation with both aromatic rings. The extremely broad absorption centered around 3000 cm⁻¹ is the classic signature of an O-H group in a carboxylic acid dimer, which obscures the aromatic C-H stretches in that region.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the ATR anvil disengaged and the crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, confirming the elemental composition and connectivity. The most telling feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.
Data Presentation: Predicted Key Ions in EI-MS
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |
| 304 / 306 | [M]⁺˙ (Molecular Ion) | [C₁₄H₉BrO₃]⁺˙ |
| 287 / 289 | [M - OH]⁺ | [C₁₄H₈BrO₂]⁺ |
| 259 / 261 | [M - COOH]⁺ | [C₁₃H₈BrO]⁺ |
| 225 | [M - Br]⁺ | [C₁₄H₉O₃]⁺ |
| 183 / 185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |
| 155 / 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Note: Fragmentation predictions are based on established fragmentation patterns of aromatic ketones and acids.[8][9]
Interpretation and Fragmentation Pathway: Under electron ionization (EI), the molecular ion ([C₁₄H₉BrO₃]⁺˙) is formed and will appear as a strong doublet at m/z 304/306.[9] This is the definitive confirmation of a single bromine atom in the molecule. Key fragmentation steps include:
-
α-Cleavage: Cleavage of the bond between the two carbonyl-bearing rings is highly favorable. This can lead to the formation of the bromobenzoyl cation (m/z 183/185) and a neutral radical, or the 2-carboxybenzoyl cation (m/z 149) . The bromobenzoyl cation is expected to be a major peak.
-
Loss of Neutrals: The molecular ion can lose small, stable neutral molecules like OH (to give m/z 287/289) or the entire carboxyl group (to give m/z 259/261).
-
Further Fragmentation: The bromobenzoyl cation (m/z 183/185) can lose carbon monoxide (CO) to form the bromophenyl cation (m/z 155/157). Similarly, loss of a bromine radical from the molecular ion or fragments is also possible.
Caption: Simplified major fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization source with an energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring the detector is not saturated by major ions.
-
Analysis: Identify the molecular ion peak (M⁺ and M+2) and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and the asymmetry of the molecule. IR spectroscopy provides rapid confirmation of the two distinct carbonyl functionalities and the carboxylic acid group. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine, while its fragmentation pattern corroborates the proposed structure. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical entity.
References
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones.
- Baughman, B. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Journal of Physical Chemistry A, 113(28), 8011-9.
- AIP Publishing. (2022). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.
- ChemicalBook. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR spectrum.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
- StackExchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- BenchChem. (2025). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.
- ChemicalBook. (n.d.). 2-Benzoylbenzoic acid(85-52-9) 13C NMR spectrum.
- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),....
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. pubs.aip.org [pubs.aip.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 2-(4-Bromobenzoyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-Bromobenzoyl)benzoic acid in Organic Solvents
Introduction
This compound (CAS No. 2159-40-2) is a substituted aromatic ketone and carboxylic acid that serves as a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and specialized polymers.[1] The utility of this compound in any application is fundamentally governed by its behavior in solution. A thorough understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient process design, enabling researchers to make informed decisions in reaction setup, product purification, and formulation development.
This technical guide provides a comprehensive analysis of the factors dictating the solubility of this compound. Moving beyond a simple data repository, this document elucidates the theoretical principles grounded in the molecule's physicochemical properties and presents robust, field-proven methodologies for the experimental determination of its solubility. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to optimize their use of this versatile chemical intermediate.
Section 1: Physicochemical Profile and Theoretical Solubility Predictions
The solubility of a solute in a given solvent is a direct consequence of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] An analysis of the molecular structure and properties of this compound allows for a robust prediction of its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2159-40-2 | [1][4] |
| Molecular Formula | C₁₄H₉BrO₃ | [4][5] |
| Molecular Weight | 305.12 g/mol | [4] |
| Melting Point | 167-168 °C | [4][5] |
| Polar Surface Area (PSA) | 54.37 Ų | [4] |
| LogP (XLogP3) | 3.378 | [4] |
| Water Solubility | 9.83 x 10⁻⁴ M | [4][5] |
Molecular Structure Analysis
The structure of this compound is amphiphilic, containing distinct polar and non-polar regions that dictate its interactions with different types of solvents.
-
Polar Moieties: The molecule possesses two key polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O) . The carboxylic acid is particularly significant as it can act as both a hydrogen bond donor and acceptor.
-
Non-Polar Moieties: The molecule's backbone consists of two phenyl rings and a bromine substituent. This large, aromatic system is hydrophobic and contributes to a high LogP value, indicating a preference for lipophilic environments.[4]
Theoretical Solubility in Different Solvent Classes
Based on this structure, we can predict its solubility:
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large non-polar surface area suggests that van der Waals forces will facilitate solubility in these solvents. However, the strong hydrogen bonding between the carboxylic acid groups of the solute molecules (forming dimers) must be overcome, which may limit high solubility unless the solvent has some minimal polarity to disrupt these interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents cannot donate hydrogen bonds but possess strong dipoles capable of interacting with the polar ketone and carboxylic acid groups. They are highly effective at disrupting the solute-solute hydrogen bonds, leading to a prediction of high solubility .
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the carbonyl oxygen and the carboxylic acid group, acting as both H-bond donors and acceptors. This strong solute-solvent interaction is expected to result in high solubility .
-
Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): While the compound is poorly soluble in neutral water, it is a carboxylic acid.[4][5] In the presence of a base, it will be deprotonated to form the highly polar sodium 2-(4-bromobenzoyl)benzoate salt. This ionic species is readily solvated by water, leading to very high solubility .[6] This acidic property is a key consideration for extraction and purification workflows.
Section 2: Experimental Determination of Solubility
While theoretical predictions are invaluable, empirical measurement is essential for quantitative applications. The following protocols describe validated methods for both rapid qualitative assessment and precise quantitative determination of solubility.
Method 1: Rapid Qualitative Solubility Assessment
This method is designed for rapid screening of suitable solvents, providing a binary "soluble" or "insoluble" classification at a defined concentration. It is a crucial first step in selecting candidate solvents for reactions or recrystallization.
Experimental Protocol:
-
Preparation: Add approximately 25 mg of this compound to a clean, dry test tube (4 mL).
-
Solvent Addition: Add the selected organic solvent in 0.25 mL increments, up to a total volume of 1.0 mL.
-
Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid occurs.
-
Causality Behind the Protocol: This standardized procedure ensures a consistent solute-to-solvent ratio for comparison across different solvents.[6][7] Vigorous mixing is critical to overcome kinetic barriers to dissolution and approach thermodynamic equilibrium.
Caption: Workflow for Qualitative Solubility Assessment.
Method 2: Quantitative Isothermal Solubility Measurement
This gravimetric method provides precise, quantitative solubility data (e.g., in g/100 mL or mol/L) at a specific temperature. This level of accuracy is essential for process modeling, crystallization design, and ensuring single-phase reaction conditions.
Experimental Protocol:
-
System Setup: Place a known excess of this compound into a sealed vial containing a magnetic stir bar.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Place the sealed vial in a temperature-controlled bath (e.g., shaking incubator or stirred water bath) set to the target temperature (e.g., 25.0 °C). Stir the suspension vigorously for a minimum of 24 hours to ensure the solution reaches equilibrium.
-
Expert Insight: Establishing equilibrium is the most critical step. For crystalline solids, dissolution can be slow. A 24-hour period is a reliable starting point, but validation (e.g., measuring solubility at 24h and 30h and seeing no change) is recommended for novel systems.
-
-
Sample Collection: After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant target temperature. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible 0.2 µm filter (e.g., PTFE).
-
Self-Validation: Using a filter is mandatory to prevent microscopic solid particles from being transferred, which would artificially inflate the measured solubility. Pre-warming the syringe prevents premature crystallization of the solute upon contact with a colder surface.
-
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point to avoid sample loss.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Caption: Workflow for Quantitative Isothermal Solubility Measurement.
Section 3: Data Interpretation and Practical Applications
The experimentally determined solubility data is directly applicable to several key laboratory and industrial processes.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) |
| e.g., Acetone | 25.0 | ||
| e.g., Ethanol | 25.0 | ||
| e.g., Toluene | 25.0 | ||
| e.g., Ethanol | 50.0 |
-
Reaction Solvent Selection: For homogeneous reactions, a solvent must be chosen in which all reactants are soluble at the reaction temperature. The quantitative data allows for the calculation of the minimum solvent volume required, which can improve reaction concentration and efficiency.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] By measuring solubility at two different temperatures (e.g., 25 °C and 70 °C), one can calculate the theoretical maximum recovery and select the optimal solvent for purification.
-
Extraction Workflows: The compound's high solubility in aqueous base and low solubility in neutral water is a powerful tool. It can be selectively extracted from a solution containing non-acidic impurities by washing with an aqueous base. Subsequently, the aqueous layer can be acidified to precipitate the pure this compound, which can then be collected by filtration.
Section 4: Safety Considerations
While this compound is not classified as acutely toxic, standard laboratory safety protocols must be observed. Safety Data Sheets (SDS) indicate that related compounds can cause skin and eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling and solubility experiments should be performed in a well-ventilated fume hood.[11]
Conclusion
The solubility of this compound is a complex function of its amphiphilic molecular structure. Its large non-polar backbone drives solubility in less polar organic solvents, while the polar carboxylic acid and ketone groups facilitate strong interactions with polar aprotic and protic solvents. This guide provides the theoretical framework to predict these behaviors and offers robust, validated experimental protocols for their precise quantification. By applying these principles and methods, researchers can harness the solubility characteristics of this compound to optimize synthetic routes, streamline purification processes, and accelerate research and development objectives.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Columbia University Department of Chemistry. [Link]
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Potential derivatives of 2-(4-Bromobenzoyl)benzoic acid
An In-depth Technical Guide to the Potential Derivatives of 2-(4-Bromobenzoyl)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex organic structures. Its unique architecture, featuring a carboxylic acid, a diaryl ketone, and a reactive aryl bromide moiety, offers three distinct and orthogonal sites for chemical modification. This guide provides an in-depth exploration of the key derivative classes accessible from this starting material. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound as a strategic building block in drug discovery and materials science.
Core Structure and Intrinsic Reactivity
This compound, with the molecular formula C₁₄H₉BrO₃, is a crystalline solid synthesized most commonly via the Friedel-Crafts acylation of bromobenzene with phthalic anhydride[1][2][3]. The molecule's synthetic potential is governed by the interplay of its three primary functional regions.
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main [label=<

// Nodes for labels node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; A [label="Carboxylic Acid:\nEsterification, Amidation", pos="-2.5,1.5!", width=2.5]; B [label="Aryl Bromide:\nCross-Coupling, SNAr", pos="3.5,0!", width=2.5]; C [label="Diaryl Ketone:\nCyclocondensation, Reduction", pos="-2.5,-1.5!", width=2.5];
// Edges to point to reactive sites edge [color="#EA4335", arrowhead=vee, penwidth=2]; A -> main [headclip=false, tailclip=true, pos="e,-1.2,0.8 s-2.1,1.1"]; B -> main [headclip=false, tailclip=true, pos="e,1.9,0.1 s,2.9,0.1"]; C -> main [headclip=false, tailclip=true, pos="e,-1.2,-0.7 s,-2.1,-1.1"]; } caption: Key reactive sites of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrO₃ | [4] |
| Molar Mass | 305.12 g/mol | [5] |
| Melting Point | ~158 °C | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Boiling Point | 482.7 °C at 760 mmHg | [5] |
| Density | 1.554 g/cm³ | [5] |
Key Synthetic Transformations and Derivatives
The strategic value of this compound lies in its capacity to undergo a variety of transformations, leading to structurally diverse and functionally important derivatives.
Intramolecular Cyclization: Synthesis of 2-Bromoanthraquinone
One of the most direct and high-yield transformations is the intramolecular electrophilic substitution reaction (dehydration) to form the anthraquinone core. This reaction is typically promoted by strong acids at elevated temperatures, where the carboxylic acid protonates and the resulting acylium ion is attacked by the electron-rich bromophenyl ring[1][7]. Anthraquinones are privileged scaffolds in dye chemistry and serve as precursors for various pharmaceuticals[8][9].
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} caption: Experimental workflow for 2-Bromoanthraquinone synthesis.
Experimental Protocol: Synthesis of 2-Bromoanthraquinone [1][7]
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, carefully add this compound (1.0 eq) to concentrated (98%) sulfuric acid (3-6 parts by weight) with stirring.
-
Cyclization: Gradually heat the mixture to 140-170 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to below 80 °C and cautiously pour it into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Purification: The crude solid is recrystallized from a suitable solvent, such as toluene, often with an activated carbon treatment to remove colored impurities, to yield pure 2-bromoanthraquinone.
| Parameter | Condition | Rationale |
| Reagent | Concentrated H₂SO₄ | Acts as both a catalyst (proton source) and a dehydrating agent. |
| Temperature | 140-170 °C | Provides the necessary activation energy for the intramolecular electrophilic aromatic substitution. |
| Quenching | Ice water | Precipitates the non-polar organic product from the highly polar acidic medium. |
| Yield | 80-90% | This is a highly efficient intramolecular reaction.[1] |
Palladium-Catalyzed Cross-Coupling: Access to Biaryl Derivatives
The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation enables the formation of a new carbon-carbon bond, connecting the benzophenone core to a wide variety of (hetero)aryl boronic acids or esters[10][11]. This modular approach is a cornerstone of modern medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies[12][13].
dot graph "Suzuki_Cycle" { graph [bgcolor="#F1F3F4", splines=true]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound [10]
-
Inert Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, typically an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 10:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.
-
Purification: Acidify the aqueous layer with 1M HCl to protonate and precipitate the carboxylic acid product. Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Cyclocondensation Reactions: Synthesis of Phthalazinones
The 1,2-relationship between the ketone and carboxylic acid functionalities makes this compound an ideal precursor for heterocyclic synthesis. Reaction with hydrazine hydrate leads to a cyclocondensation reaction, forming a 4-(4-bromophenyl)phthalazin-1(2H)-one derivative[14]. Phthalazinones are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties[14].
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one [14]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of the product can be observed as a precipitate.
-
Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and hydrazine salts. Dry the product under vacuum to yield the phthalazinone derivative.
Derivatization of the Carboxylic Acid
Standard organic transformations can be applied to the carboxylic acid group to generate esters and amides, which are fundamental in modulating properties like solubility, cell permeability, and metabolic stability in drug candidates[15][16].
-
Amide Formation: The carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a primary or secondary amine to form the corresponding amide[17].
-
Esterification: Fischer esterification, by refluxing the acid in an alcohol with a catalytic amount of strong acid, yields the corresponding ester.
Conclusion
This compound is far more than a simple chemical; it is a strategic platform for molecular innovation. The orthogonal reactivity of its functional groups allows for a stepwise and controlled diversification, enabling access to a rich chemical space of anthraquinones, biaryl compounds, and heterocyclic systems like phthalazinones. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to design and execute synthetic campaigns, accelerating the discovery of novel molecules in pharmaceuticals and materials science.
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Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile . RSC Publishing. Available from: [Link]
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The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][14][18]thiadiazole) 2 with ar . ResearchGate. Available from: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health (NIH). Available from: [Link]
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(a) Cross-coupling reaction between bromobenzene with benzeneboronic... . ResearchGate. Available from: [Link]
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2-(4-bromo-benzoyl)-benzoic acid amide | CAS#:2059-99-6 . Chemsrc. Available from: [Link]
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4-(4-bromobenzoyl)benzoic Acid | C14H9BrO3 | CID 3767481 . PubChem. Available from: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. Available from: [Link]
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Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| . YouTube. Available from: [Link]
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions . National Institutes of Health (NIH). Available from: [Link]
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The Discovery of Nucleophilic Substitution Reactions . LibreTexts Chemistry. Available from: [Link]
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Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy . PubMed. Available from: [Link]
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Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][18]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach . MDPI. Available from: [Link]
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Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde . National Institutes of Health (NIH). Available from: [Link]
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Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones . Organic Chemistry Portal. Available from: [Link]
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A Comprehensive Technical Guide: Leveraging 2-(4-Bromobenzoyl)benzoic Acid as a Versatile Precursor for Novel Compound Synthesis
Abstract: This technical guide provides an in-depth exploration of 2-(4-Bromobenzoyl)benzoic acid (CAS No: 2159-40-2), a highly versatile and strategic precursor in modern organic synthesis. We dissect its core physicochemical properties and reactive sites, elucidating the rationale behind its utility in constructing complex molecular architectures. The guide details two primary synthetic pathways: intramolecular cyclization to form fused ring systems like anthraquinones, and palladium-catalyzed cross-coupling reactions that leverage the aryl bromide "handle" for molecular diversification. Through detailed, field-proven protocols and mechanistic diagrams, we demonstrate its application in synthesizing valuable heterocyclic scaffolds, such as phthalazinones, which are prevalent in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this powerful building block for the discovery of novel compounds.
Introduction to the Precursor: Physicochemical Properties and Reactivity
This compound is a diaryl ketone carboxylic acid whose structure is primed for a wide array of synthetic transformations. Its value lies in the strategic placement of three key functional groups: a carboxylic acid, a ketone, and an aryl bromide. This unique combination allows for sequential or tandem reactions to build molecular complexity efficiently.
Core Structure and Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.[1][2][3]
| Property | Value | Reference |
| CAS Number | 2159-40-2 | [1][3] |
| Molecular Formula | C₁₄H₉BrO₃ | [1][2] |
| Molecular Weight | 305.12 g/mol | [1] |
| Melting Point | 158 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | [2] |
| InChIKey | NONNFIAFWRSPPY-UHFFFAOYSA-N | [2] |
Analysis of Key Reactive Sites
The synthetic versatility of this compound stems from its distinct reactive centers. Understanding these sites is crucial for designing logical synthetic routes.
Caption: Key reactive centers of this compound.
Causality Behind Reactivity:
-
The Carboxylic Acid: This group is the primary site for acid-base chemistry, esterification, and amide bond formation. Critically, its ortho position relative to the benzoyl linkage makes it an ideal participant in intramolecular cyclization reactions.
-
The Ketone Carbonyl: This electrophilic center is susceptible to attack by various nucleophiles. It readily participates in condensation reactions, particularly with nitrogen-based nucleophiles like hydrazine and hydroxylamine, to form heterocyclic rings.
-
The Aryl Bromide: The C-Br bond is arguably the molecule's most powerful feature for diversification. While the bromine atom is an electron-withdrawing group, its true value lies in its ability to participate in a vast range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds, serving as a gateway to novel analogues.
Foundational Synthetic Transformations
Two dominant strategies unlock the potential of this precursor: leveraging the keto-acid moiety for intramolecular cyclization and exploiting the aryl bromide for intermolecular cross-coupling.
Intramolecular Cyclization: The Pathway to Fused Ring Systems
A classic and powerful transformation of this compound is its acid-catalyzed intramolecular cyclization to form 2-Bromoanthraquinone.[1] This reaction is a type of Friedel-Crafts acylation, where the carboxylic acid, upon activation, acylates the electron-rich bromophenyl ring.
Caption: Workflow for the synthesis of 2-Bromoanthraquinone.
Expertise & Experience: The choice of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is critical. These reagents serve a dual purpose: they protonate the carboxylic acid, facilitating the loss of water to form a highly reactive acylium ion, and they act as the solvent medium for the reaction. The reaction is typically driven to completion by heating.
Protocol 2.1: Synthesis of 2-Bromoanthraquinone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 10 mL per gram of starting material) to the flask. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture in an oil bath at 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture over crushed ice with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield 2-Bromoanthraquinone as a crystalline solid.
The Bromine Handle: Gateway to Diversity via Cross-Coupling
The aryl bromide is a linchpin for molecular diversification. Palladium-catalyzed cross-coupling reactions enable the attachment of a wide variety of substituents at this position, dramatically expanding the range of accessible compounds before or after other modifications.
Caption: General workflow for diversifying the precursor via cross-coupling.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent is paramount for a successful cross-coupling reaction and must be optimized for the specific coupling partners. For instance, Suzuki coupling with boronic acids often requires a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DME. The success of these reactions transforms the precursor into a scaffold ready for further manipulation, such as the cyclization reactions discussed next.
Application in the Synthesis of Bioactive Heterocycles
The true power of this compound is realized when its reactive handles are used to build heterocyclic cores, which are fundamental motifs in medicinal chemistry.[4][5]
Synthesis of Phthalazinone Derivatives
Phthalazinones are a class of nitrogen-containing heterocycles with a broad range of biological activities. They can be readily synthesized from this compound via condensation with hydrazine hydrate. This reaction leverages both the ketone and carboxylic acid functionalities.
Reaction Rationale: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or its activated form), leading to cyclization and dehydration to form the stable phthalazinone ring.
Protocol 3.1: Synthesis of 4-(4-Bromophenyl)-2H-phthalazin-1-one
-
Setup: Combine this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in a round-bottom flask containing ethanol or acetic acid as the solvent.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water and a non-polar solvent like hexane. The crude product can be purified by recrystallization from ethanol to yield the desired phthalazinone derivative.
Potential for Bioactive Scaffolds
The derivatives of this compound are precursors to compounds with significant therapeutic potential. For example, related structures containing bromobenzyl moieties have been incorporated into thieno[2,3-d]pyrimidines, which have emerged as potent anticancer agents by inhibiting enzymes like topoisomerase.[6] Furthermore, benzoic acid derivatives are widely explored as antimicrobial and antitubercular agents.[7][8] The ability to use this precursor to first perform a cross-coupling reaction and then a cyclization allows for the rapid generation of compound libraries with high molecular diversity for screening against such biological targets.
Summary and Future Outlook
This compound is more than a simple chemical; it is a strategic platform for synthetic innovation. Its intrinsic reactivity, characterized by the ketone, carboxylic acid, and aryl bromide functionalities, provides a robust toolkit for chemists. We have demonstrated its utility in two foundational strategies: intramolecular cyclization to access fused polycyclic systems and intermolecular cross-coupling to generate diverse libraries of functionalized molecules.
The protocols outlined herein provide a validated starting point for the synthesis of complex heterocycles like phthalazinones and serve as a blueprint for creating novel molecular entities. The future application of this precursor will undoubtedly expand as researchers combine these strategies to develop next-generation therapeutics, functional materials, and chemical probes. Its potential in combinatorial chemistry, particularly for generating libraries aimed at anticancer and antimicrobial drug discovery, remains a promising and fertile area of research.
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RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available at:
- Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
- Chemsrc. This compound | CAS#:2159-40-2.
- Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Molecules, 19(5), 6536-6557.
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Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-(4-Bromobenzoyl)benzoic Acid
Foreword: The Significance of Molecular Structure in Drug Discovery
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational design. The spatial arrangement of atoms and the distribution of electrons dictate a compound's physicochemical properties, its reactivity, and, crucially, its interaction with biological targets. 2-(4-Bromobenzoyl)benzoic acid, a benzophenone derivative, represents a scaffold of significant interest. Its structural rigidity, coupled with the electronic influence of the bromine substituent and the carboxylic acid moiety, makes it a compelling candidate for further functionalization in the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the molecular structure of this compound, leveraging the power of theoretical computational studies to illuminate its geometric and electronic characteristics. By bridging theoretical predictions with fundamental spectroscopic principles, we offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.
Molecular Identity and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₁₄H₉BrO₃.[1][2] Key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2159-40-2 | [1] |
| Molecular Formula | C₁₄H₉BrO₃ | [1] |
| Molecular Weight | 305.12 g/mol | [2] |
| Melting Point | 167-168 °C | [1] |
| Density | 1.554 g/cm³ | [2] |
Synthesis Pathway: A Likely Approach
The proposed synthesis involves the reaction of phthalic anhydride with bromobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The electrophilic acylium ion generated from phthalic anhydride attacks the electron-rich bromobenzene ring, leading to the formation of the desired product.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in an excess of dry bromobenzene, which serves as both reactant and solvent.
-
Catalyst Addition: To this solution, carefully add anhydrous aluminum chloride (2.2 equivalents) in portions, while maintaining the temperature with an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition of the catalyst is complete, the reaction mixture is heated to reflux for approximately one hour to ensure the completion of the reaction.
-
Quenching and Isolation: The reaction is then cooled, and the mixture is carefully quenched by the slow addition of ice-cold water, followed by hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The resulting solid crude product is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or benzene, to yield pure this compound.
Theoretical Investigation of Molecular Structure
In the absence of experimental single-crystal X-ray diffraction data for this compound, computational chemistry, particularly Density Functional Theory (DFT), emerges as a powerful tool for elucidating its three-dimensional structure and electronic properties. DFT offers a favorable balance between computational cost and accuracy, making it a workhorse in modern chemical research.
Computational Methodology
The choice of a functional and basis set is paramount in DFT calculations to ensure reliable predictions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its robust performance in predicting the geometries and vibrational frequencies of organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes polarization functions (d,p) to describe the anisotropic electron distribution around atoms and diffuse functions (++) to accurately model non-covalent interactions and the electron density far from the nucleus.
Protocol: DFT-Based Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is then subjected to a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Frequency Analysis: Following successful optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in spectral assignment.
-
Predicted Molecular Geometry
The optimized geometry of this compound reveals a non-planar structure. The two phenyl rings are twisted relative to each other due to steric hindrance between the ortho-substituents. The dihedral angle between the planes of the two aromatic rings is a key structural parameter. The carboxylic acid group is predicted to be nearly coplanar with its attached phenyl ring to maximize conjugation.
Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C=O (carbonyl) bond length | ~1.22 Å |
| C-Br bond length | ~1.91 Å |
| O-H (hydroxyl) bond length | ~0.97 Å |
| Dihedral Angle (Phenyl-CO-Phenyl) | ~55-65° |
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the brominated phenyl ring, while the LUMO is likely distributed over the benzoyl and benzoic acid moieties.
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The red regions of the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In this molecule, these regions are expected around the carbonyl and hydroxyl oxygen atoms. The blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack, likely around the acidic proton of the carboxylic acid.
Spectroscopic Signature: A Harmony of Theory and Experiment
While specific experimental spectra for this compound are not widely published, we can predict its characteristic spectral features based on its functional groups and theoretical calculations.
Vibrational Spectroscopy (FTIR and Raman)
The calculated vibrational frequencies from DFT can be used to predict the key features of the infrared (IR) and Raman spectra.
Table 2: Predicted and Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3300-2500 (broad) | Characteristic of a hydrogen-bonded carboxylic acid |
| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds |
| C=O stretch (carbonyl) | ~1700 | Ketone carbonyl group |
| C=O stretch (carboxylic acid) | ~1720 | Carboxylic acid carbonyl group |
| C=C stretch (aromatic) | 1600-1450 | Aromatic ring vibrations |
| C-O stretch | 1320-1210 | Carboxylic acid C-O bond |
| O-H bend | 1440-1395 | Carboxylic acid O-H in-plane bending |
| C-Br stretch | 600-500 | Carbon-bromine bond vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the brominated phenyl ring will likely appear as two doublets, characteristic of a para-substituted system. The protons on the other phenyl ring will exhibit a more complex multiplet pattern. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals (typically >165 ppm). The carbon atom attached to the bromine will be shifted to a lower frequency compared to the other aromatic carbons due to the heavy atom effect.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl groups. The presence of the bromine atom may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzophenone benzoic acid. For benzoic acid, absorption maxima are observed around 194 nm, 230 nm, and 274 nm.[4]
Concluding Remarks and Future Directions
This guide has provided a comprehensive theoretical framework for understanding the molecular structure of this compound. Through the application of Density Functional Theory, we have elucidated its likely three-dimensional geometry, electronic properties, and spectroscopic signatures. While this theoretical approach offers invaluable insights, experimental validation remains a critical future endeavor. The acquisition of single-crystal X-ray diffraction data would provide definitive structural parameters, serving as a benchmark for computational models. Furthermore, detailed experimental spectroscopic studies (NMR, IR, Raman, and UV-Vis) would allow for a direct comparison with the theoretical predictions presented herein, leading to a more complete and robust understanding of this important molecule. For researchers and professionals in drug development and materials science, the structural and electronic information detailed in this guide provides a solid foundation for future derivatization, structure-activity relationship studies, and the rational design of novel compounds with tailored properties.
Visualizations
Figure 1: 2D representation of this compound.
Caption: Workflow for DFT calculations on this compound.
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Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. [Link]
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Benzoic acid, 4-bromo-. NIST WebBook. [Link]
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Benzoic acid, 4-bromo-, 2-(4-broMobenzoyl)hydrazide. Anbu Chem. [Link]
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4-(4-bromobenzoyl)benzoic Acid. PubChem. [Link]
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2-Bromobenzoic acid. PubChem. [Link]
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UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]
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Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. [Link]
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An In-depth Technical Guide to 2-(4-Bromobenzoyl)benzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromobenzoyl)benzoic acid, a pivotal intermediate in synthetic organic chemistry. The document delves into the historical context of its discovery, rooted in the development of Friedel-Crafts reactions, and details its synthesis, physicochemical properties, and key applications, particularly in the preparation of dyes and as a precursor in the synthesis of pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both theoretical insights and practical, field-proven protocols.
Introduction and Historical Context
This compound, a derivative of 2-benzoylbenzoic acid, belongs to the class of 2-aroylbenzoic acids. The history of these compounds is intrinsically linked to the pioneering work of Charles Friedel and James Crafts in 1877 on electrophilic aromatic substitution, now famously known as the Friedel-Crafts reactions.[1] While the exact date of the first synthesis of this compound is not precisely documented in readily available literature, its preparation is a classic example of the Friedel-Crafts acylation, a testament to the enduring utility of this foundational reaction in organic synthesis.
The primary historical and industrial significance of 2-aroylbenzoic acids lies in their role as precursors to anthraquinone and its derivatives, which are central to the synthetic dye industry.[1] The bromo-substituent in this compound offers a versatile handle for further chemical transformations, making it a valuable building block for more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2159-40-2 | [2][3][4][5] |
| Molecular Formula | C₁₄H₉BrO₃ | [1][3] |
| Molecular Weight | 305.12 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 158 °C | [3][4] |
| Boiling Point | 482.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.554 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents. | [2] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride.
Reaction Scheme and Mechanism
The reaction involves the electrophilic substitution of a hydrogen atom on the bromobenzene ring with an acyl group derived from phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The mechanism proceeds through the formation of a highly electrophilic acylium ion intermediate. The Lewis acid catalyst coordinates with one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon highly susceptible to nucleophilic attack by the electron-rich aromatic ring of bromobenzene. The para-substitution is generally favored due to steric hindrance at the ortho position by the bromine atom.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound.[2][3]
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (optional, as solvent)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Toluene (for recrystallization)
-
Activated carbon
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.
-
Heating mantle
-
Ice bath
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask, charge bromobenzene and anhydrous aluminum chloride. The mass ratio of phthalic anhydride to bromobenzene to anhydrous aluminum chloride should be approximately 5:29:12.[2]
-
Addition of Phthalic Anhydride: While stirring the mixture, slowly add phthalic anhydride.
-
Reaction: Heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 2-3 hours.[2] An alternative procedure suggests heating to 130-180 °C for 8-14 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to below 30 °C.[3] Slowly and carefully quench the reaction by adding the mixture to a beaker containing crushed ice and hydrochloric acid. This will hydrolyze the aluminum chloride complex. Dichloromethane can be added to aid in the extraction.[3]
-
Isolation of Crude Product: The crude this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene.[2] Decolorization with activated carbon may be necessary to obtain a pure white product.[2]
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the benzoic acid ring and the bromobenzoyl ring will appear as distinct multiplets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (one for the ketone and one for the carboxylic acid), as well as for the aromatic carbons. The carbon attached to the bromine atom will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations will be present, one for the ketone and one for the carboxylic acid, typically in the range of 1680-1760 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds.
Synthesis of 2-Bromoanthraquinone
A primary application of this compound is its use as a precursor for the synthesis of 2-bromoanthraquinone.[2][3] This transformation is achieved through an intramolecular cyclization reaction in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, at elevated temperatures.[2][3] 2-Bromoanthraquinone is an important intermediate in the manufacturing of various dyes and pigments.
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Reactivity profile of the carboxylic acid group in 2-(4-Bromobenzoyl)benzoic acid
An In-Depth Technical Guide to the Reactivity Profile of the Carboxylic Acid Group in 2-(4-Bromobenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule whose synthetic utility is dictated by the nuanced reactivity of its constituent groups. This technical guide provides a comprehensive analysis of the carboxylic acid moiety, focusing on the interplay between electronic activation and steric hindrance imparted by the ortho-substituted 4-bromobenzoyl group. We will explore the causality behind experimental strategies for key transformations—esterification, amidation, and reduction—offering field-proven protocols and mechanistic insights to guide synthetic applications in research and drug development.
Introduction: A Molecule of Competing Influences
This compound presents a fascinating case study in chemical reactivity. Its structure, featuring a carboxylic acid group positioned ortho to a bulky and electron-withdrawing 4-bromobenzoyl substituent, creates a chemical environment where electronic effects and steric constraints are in direct competition. The 4-bromobenzoyl group, through a combination of inductive and resonance effects, enhances the acidity of the carboxyl proton. However, its sheer size presents a formidable steric shield, significantly hindering the approach of nucleophiles to the carbonyl carbon.
Understanding this duality is paramount for any scientist aiming to utilize this molecule as a synthetic intermediate. This guide moves beyond simple reaction lists to explain the underlying principles that govern its reactivity, enabling researchers to make informed, rational decisions in their experimental design.
Structural and Physicochemical Profile
The reactivity of the carboxylic acid is a direct consequence of the molecule's unique architecture.
Electronic Effects: An Electron-Deficient System
The 4-bromobenzoyl substituent is a strong electron-withdrawing group. This is due to two primary factors:
-
Inductive Effect (-I): The electronegative oxygen of the ketone and the bromine atom pull electron density away from the benzoic acid ring through the sigma bonds.
-
Resonance Effect (-M): The benzoyl carbonyl group further delocalizes electron density from the aromatic ring.
This net electron withdrawal has a profound impact on the carboxylic acid group. By stabilizing the resulting carboxylate anion, the substituent increases the acidity of the carboxylic acid.[3] For context, while the pKa of benzoic acid is 4.20, benzoic acids with electron-withdrawing groups are demonstrably more acidic.[4] For instance, p-bromobenzoic acid is more acidic than benzoic acid because the bromine atom helps stabilize the carboxylate anion.[3] The combined effect of the entire 4-bromobenzoyl group makes the carboxylic acid in the title compound significantly more acidic than unsubstituted benzoic acid.
Steric Effects: The Ortho-Substituent Challenge
The most significant factor governing the synthetic transformations of the carboxylic acid is the profound steric hindrance imposed by the ortho 4-bromobenzoyl group.[5] This bulky substituent physically blocks the trajectory of incoming nucleophiles, making direct reactions at the carboxyl carbon kinetically challenging.[5][6]
This "ortho effect" can also lead to Steric Inhibition of Resonance (SIR) , where the bulky group forces the -COOH group to twist out of the plane of the benzene ring.[7][8] This loss of planarity can disrupt the π-system conjugation, further influencing the electronic properties and reactivity of the carboxyl group. The practical consequence is that standard reaction conditions often fail or provide low yields, necessitating specialized synthetic strategies.[9]
Reactivity and Synthetic Protocols
The following sections detail the core reactions of the carboxylic acid group, emphasizing strategies to overcome the inherent steric and electronic challenges.
Acidity and Salt Formation
The enhanced acidity of the carboxylic acid proton makes salt formation a straightforward acid-base reaction. This is often the first step in reactions where a more nucleophilic carboxylate is desired.
Protocol: Sodium Salt Formation
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Basification: Slowly add 1.0 to 1.1 equivalents of an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) with stirring.
-
Isolation: If the sodium salt precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid sodium 2-(4-bromobenzoyl)benzoate.
Esterification: Bypassing the Steric Barrier
Direct acid-catalyzed esterification (Fischer esterification) is notoriously inefficient for sterically hindered acids.[9] To achieve high yields, a two-step approach involving the formation of a highly reactive intermediate is the industry-standard method.
Workflow: Esterification via Acyl Chloride Intermediate
Caption: Two-step esterification workflow.
Causality: The carboxylic acid is first converted to an acyl chloride. The acyl chloride's carbonyl carbon is significantly more electrophilic and reactive than the parent acid, readily undergoing nucleophilic attack by an alcohol without the need for harsh acid catalysis, thus circumventing the steric hindrance issue.
Protocol: Methyl Ester Synthesis via Acyl Chloride
-
Acyl Chloride Formation:
-
In a fume hood, suspend 1.0 eq of this compound in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add 2.0 eq of thionyl chloride (SOCl₂) at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours, monitoring gas evolution (SO₂ and HCl).
-
Once the reaction is complete, cool the mixture and remove the excess SOCl₂ and toluene under reduced pressure to yield the crude 2-(4-Bromobenzoyl)benzoyl chloride.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1.5 eq of methanol and 1.2 eq of a non-nucleophilic base (e.g., triethylamine or pyridine) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.[10]
-
Amidation: The Power of Coupling Agents
Similar to esterification, direct thermal amidation is impractical. The use of modern peptide coupling agents is the most effective and reliable method for forming amide bonds with this substrate.
Mechanism: EDC/HOBt-Mediated Amide Coupling
Caption: Amidation workflow using EDC/HOBt coupling.
Causality: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to side reactions, but in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), it is rapidly converted to a less reactive but more stable HOBt active ester. This active ester then cleanly reacts with the desired amine to form the amide bond with high efficiency and minimal side products.[11]
Protocol: Amide Synthesis with Aniline
-
Dissolution: Dissolve 1.0 eq of this compound, 1.1 eq of HOBt, and 1.0 eq of aniline in an anhydrous solvent such as DMF or DCM.
-
Activation: Cool the solution to 0°C and add 1.2 eq of EDC hydrochloride.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Reduction: Selective Transformation to an Alcohol
The reduction of the carboxylic acid to a primary alcohol requires careful selection of the reducing agent to avoid concomitant reduction of the ketone functionality.
-
Non-selective agents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the carboxylic acid and the ketone, leading to a diol product.[12][13][14]
-
Ketone-selective agents (e.g., NaBH₄): Sodium borohydride (NaBH₄) is a milder agent that is generally incapable of reducing carboxylic acids but will reduce the ketone to a secondary alcohol.[15]
-
Carboxylic acid-selective agents (e.g., BH₃·THF): Borane (BH₃), typically used as its stable complex with tetrahydrofuran (THF), is the reagent of choice for the selective reduction of carboxylic acids in the presence of ketones.[15][16]
Workflow: Selective Reduction with Borane
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An In-depth Technical Guide to Electrophilic Substitution Reactions on the Bromo-Benzoyl Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromo-benzoyl moiety is a crucial structural motif in a multitude of organic compounds, including pharmaceuticals, agrochemicals, and materials. The strategic functionalization of its aromatic ring via electrophilic aromatic substitution (EAS) is a fundamental process for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of the principles governing electrophilic attack on the bromo-benzoyl ring system. We will delve into the intricate interplay of the directing effects of the bromo and benzoyl substituents, the resulting regioselectivity of common EAS reactions, and provide field-proven insights into experimental design and execution.
Introduction: The Bromo-Benzoyl System - A Dichotomy of Directing Effects
The bromo-benzoyl ring presents a fascinating case study in electrophilic aromatic substitution. It is a disubstituted benzene ring where the two substituents, a bromine atom and a benzoyl group (a carbonyl group attached to a phenyl ring), exert opposing electronic effects on the aromatic nucleus. Understanding this dichotomy is paramount to predicting and controlling the regiochemical outcome of electrophilic substitution reactions.
-
The Bromo Substituent: Halogens, like bromine, are a unique class of substituents in EAS. They are deactivating yet ortho, para-directing.[1][2] Their high electronegativity withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4] However, the lone pairs of electrons on the bromine atom can be donated into the pi-system of the ring through resonance, which increases electron density at the ortho and para positions.[5][6] This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to these positions.[2]
-
The Benzoyl Substituent: The benzoyl group, with its carbonyl moiety, is a powerful electron-withdrawing group. Both the inductive effect of the electronegative oxygen atom and the resonance effect (mesomeric effect) pull electron density out of the aromatic ring.[7][8] This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[9][10] The ortho and para positions are particularly deactivated due to the development of partial positive charges through resonance.[11]
The interplay of these two directing groups dictates the position of electrophilic attack on the bromo-benzoyl ring. The final regiochemical outcome is a result of the combined influence of these electronic effects, with the stronger deactivating group often having a more dominant influence on the overall reactivity, while the directing effects of both must be considered to predict the major product(s).
Navigating the Reactivity Landscape: A Synthesis of Inductive and Resonance Effects
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is a direct consequence of the electron density within the ring.[12] Electron-donating groups increase the nucleophilicity of the ring, activating it towards electrophilic attack, while electron-withdrawing groups decrease it, leading to deactivation.[13]
In the bromo-benzoyl system, both substituents are deactivating.[14][15] The bromine atom is weakly deactivating, while the benzoyl group is strongly deactivating.[11][16] Consequently, the bromo-benzoyl ring is significantly less reactive than benzene and requires more forcing conditions (e.g., stronger electrophiles, higher temperatures) to undergo electrophilic substitution.[17]
The following diagram illustrates the logical flow of how the electronic effects of the bromo and benzoyl groups influence the regioselectivity of electrophilic substitution.
Caption: Logical flow of directing effects in electrophilic substitution on the bromo-benzoyl ring.
Key Electrophilic Substitution Reactions and Mechanistic Insights
This section provides an in-depth look at common electrophilic aromatic substitution reactions on the bromo-benzoyl ring, complete with mechanistic considerations and established experimental protocols.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity of nitration on a bromo-benzoyl substrate is a classic example of competing directing effects.
Mechanism: The nitration of an aromatic compound typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[18] This highly reactive electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[19] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product.[20]
Regioselectivity: For a substrate like 4-bromobenzoyl chloride, the bromine atom directs the incoming nitro group to the ortho positions (relative to the bromine), while the benzoyl group directs it to the meta positions (relative to the benzoyl group). The positions meta to the strongly deactivating benzoyl group and ortho to the weakly deactivating bromo group are the most likely sites of substitution.
Experimental Protocol: Nitration of 4-Bromobenzoic Acid [21]
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.
-
Dissolution of the Substrate: In a separate 250 mL reaction vessel, also cooled in an ice bath, dissolve 10.0 g (0.05 mol) of 4-bromobenzoic acid in 50 mL of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 4-bromobenzoic acid. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure 4-bromo-3-nitrobenzoic acid.
Halogenation
The introduction of a second halogen atom onto the bromo-benzoyl ring further functionalizes the molecule, opening up avenues for subsequent cross-coupling reactions.
Mechanism: The halogenation of aromatic compounds requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.[22] The mechanism then follows the general pattern of electrophilic aromatic substitution: attack by the aromatic ring on the polarized halogen, formation of a sigma complex, and subsequent deprotonation.[20]
Regioselectivity: Similar to nitration, the position of the incoming halogen will be directed ortho to the existing bromine and meta to the benzoyl group.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, forming a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds.[23]
Mechanism: The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[24] This is typically generated by reacting an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[25] Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement.[26]
Regioselectivity and Reactivity Considerations: The bromo-benzoyl ring is highly deactivated, making Friedel-Crafts acylation challenging. The deactivating nature of the benzoyl group often prevents further acylation on the same ring. However, if the starting material is bromobenzene, acylation with benzoyl chloride will lead to the formation of bromo-benzoyl compounds. The bromo group will direct the incoming benzoyl group primarily to the para position due to steric hindrance at the ortho positions.[27][28]
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene with Benzoyl Chloride
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 20.0 g (0.15 mol) of anhydrous aluminum chloride and 19.6 g (0.125 mol) of bromobenzene.
-
Addition of Acylating Agent: Warm the mixture to 50 °C and add 17.6 g (0.125 mol) of benzoyl chloride dropwise from the dropping funnel with continuous stirring. An HCl gas trap should be used to neutralize the evolving hydrogen chloride gas.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 50 °C for 3 hours.
-
Workup: Cool the reaction mixture and cautiously pour it onto 200 g of ice. If a precipitate of aluminum hydroxide forms, add concentrated hydrochloric acid until it dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them successively with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization to yield the desired bromo-benzoyl product, primarily 4-bromobenzophenone.[29]
The following workflow diagram illustrates the general steps involved in a Friedel-Crafts acylation reaction.
Caption: General experimental workflow for a Friedel-Crafts acylation reaction.
Data Summary: Regioselectivity in Electrophilic Substitution of Monosubstituted Benzenes
The following table summarizes the typical product distribution for the nitration of various monosubstituted benzenes, providing a comparative context for understanding the directing effects discussed.
| Substituent | % Ortho | % Meta | % Para | Reactivity (relative to Benzene=1) |
| -OH | 50-55 | ~0 | 45-50 | 1000 |
| -CH₃ | 58-63 | 3-4 | 34-37 | 25 |
| -Br | 36-43 | 1 | 56-62 | 0.06 |
| -CHO | 19 | 72 | 9 | 8 x 10⁻⁴ |
| -NO₂ | 6 | 93 | <1 | 6 x 10⁻⁸ |
Data compiled from various sources.[30][31]
Conclusion and Future Outlook
The electrophilic substitution of the bromo-benzoyl ring is a nuanced yet predictable process governed by the fundamental principles of electronic effects in organic chemistry. A thorough understanding of the deactivating nature of both the bromo and benzoyl substituents, coupled with their respective ortho, para- and meta-directing influences, is essential for any researcher working with these important chemical entities. While this guide has provided a comprehensive overview of the core reactions, the field continues to evolve with the development of more efficient and selective catalytic systems. Future research will undoubtedly focus on milder reaction conditions, improved regioselectivity, and the expansion of the synthetic toolbox for the functionalization of these and other deactivated aromatic systems, further empowering the fields of drug discovery and materials science.
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An In-Depth Technical Guide to 2-(4-Bromobenzoyl)benzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromobenzoyl)benzoic acid, a substituted benzophenone derivative, represents a key structural motif in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed protocols for its synthesis and analysis, and a discussion of its potential applications in drug discovery and development. While extensive experimental data for this specific molecule is not widely published, this guide offers robust, field-proven methodologies for its synthesis and characterization, empowering researchers to generate and validate critical data.
Core Physical and Chemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2159-40-2 | [1] |
| Molecular Formula | C₁₄H₉BrO₃ | [1] |
| Molecular Weight | 305.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 158 °C | [1] |
| Boiling Point | 482.7 °C at 760 mmHg | [1] |
| Density | 1.554 g/cm³ | [1] |
| Water Solubility | Low | General knowledge |
| LogP | 3.37830 | [1] |
Synthesis of this compound: A Proposed Protocol
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Causality Behind Experimental Choices
The choice of a Lewis acid catalyst is critical in a Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively activates the phthalic anhydride, forming a highly electrophilic acylium ion intermediate. The reaction is typically performed in an excess of the aromatic substrate, in this case, bromobenzene, which also serves as the solvent. Anhydrous conditions are paramount, as water would react with and deactivate the AlCl₃ catalyst. The workup procedure involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex and precipitate the carboxylic acid product.
Step-by-Step Synthesis Protocol
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add phthalic anhydride and an excess of bromobenzene.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until the solid product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Analytical Characterization: Proposed Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard and recommended protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Principle: ¹H NMR provides information about the number and chemical environment of protons in a molecule.
-
Expected Signals: The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two benzene rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy:
-
Principle: ¹³C NMR provides information about the carbon skeleton of a molecule.
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at the most downfield shifts (typically >160 ppm). The aromatic carbons will resonate in the region of 120-140 ppm.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
A sharp C=O stretch from the ketone, around 1650-1680 cm⁻¹.
-
C-H stretches from the aromatic rings, typically above 3000 cm⁻¹.
-
C=C stretches from the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-Br stretch, typically in the fingerprint region below 800 cm⁻¹.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Expected Fragmentation: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity to the [M]⁺ peak will be observed. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and cleavage at the carbonyl groups.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities. A reversed-phase C18 column is typically effective for aromatic carboxylic acids.
-
Proposed Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Caption: A typical workflow for the analytical characterization of this compound.
Determination of pKa
-
Principle: The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a standard method for its determination.
-
Proposed Protocol:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dictated by its three key structural features: the carboxylic acid, the ketone, and the aryl bromide.
-
Carboxylic Acid: This group can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a handle for attaching the molecule to other scaffolds or modulating its pharmacokinetic properties.
-
Ketone: The carbonyl group can undergo reduction to a secondary alcohol or be a site for nucleophilic addition reactions.
-
Aryl Bromide: The bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents on the phenyl ring, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.
While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility as a pharmaceutical intermediate lies in its ability to serve as a building block for more complex molecules with potential therapeutic applications. For instance, benzophenone-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While detailed experimental data is not extensively available in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and safe handling. The proposed protocols are based on well-established chemical principles and offer a solid foundation for researchers to generate the necessary data to unlock the full potential of this compound in their research and development endeavors.
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Stability and Storage of 2-(4-Bromobenzoyl)benzoic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Bromobenzoyl)benzoic acid is a key chemical intermediate whose purity and stability are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the factors governing its stability, recommended storage protocols, and robust methodologies for assessing its degradation profile. By synthesizing data from established chemical principles and studies on structurally related benzophenone and aromatic carboxylic acid derivatives, this document offers a field-proven framework for maintaining the integrity of this critical reagent. The protocols herein are designed as self-validating systems, ensuring that researchers can confidently handle, store, and analyze this compound to meet rigorous quality standards.
Physicochemical Properties: The Foundation of Stability
Understanding the intrinsic physicochemical properties of this compound is the first step in developing an effective stability and storage strategy. These parameters dictate its susceptibility to environmental factors and inform handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉BrO₃ | [1] |
| Molecular Weight | 305.12 g/mol | [1] |
| Appearance | Beige Powder/Solid | [2] |
| Melting Point | 158-168 °C | [1][3] |
| Boiling Point | 482.7 °C at 760 mmHg | [1] |
| Density | 1.554 g/cm³ | [1] |
| Water Solubility | Very Low (9.83e-04 M) | [1][2] |
| pKa | (Not available, expected to be acidic due to the carboxylic acid group) |
The molecule's structure, featuring a benzophenone core, a carboxylic acid group, and a bromine substituent, presents several chemically active sites. The carboxylic acid moiety imparts acidic properties, while the ketone and aromatic rings are potential sites for oxidative and photolytic degradation.[4] Its low water solubility suggests that hydrolysis in the solid state is less of a concern than for highly hygroscopic materials, but this risk increases significantly in solution.[2]
Recommended Storage and Handling: A Proactive Approach to Integrity
The primary goal of any storage protocol is to mitigate the environmental factors that can initiate chemical degradation. Based on guidelines for aromatic carboxylic acids and benzophenone derivatives, the following conditions are mandated to ensure the long-term stability of this compound.[5][6]
| Condition | Recommendation | Rationale (Causality) |
| Temperature | Store in a cool, dry place. For long-term storage (>1 year), consider refrigeration (2-8 °C) or freezing (-20 °C). | Lower temperatures decelerate the rate of all potential chemical reactions, including oxidation and hydrolysis, thereby preserving the compound's integrity. A related compound shows stability for ≥4 years at -20°C.[7] |
| Humidity | Store in a tightly sealed container, preferably with a desiccant. | Although sparingly soluble in water, atmospheric moisture can be adsorbed onto the solid surface, potentially initiating hydrolysis of the carboxylic acid group or facilitating other degradative reactions over time. |
| Light | Protect from light by using amber glass vials or storing in a dark cabinet. | The benzophenone moiety is a known photosensitizer.[4] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.[4][8] |
| Atmosphere | For high-purity standards or long-term archival, consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | This displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways that can target the aromatic rings and the carbonyl bridge.[4] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong acids. | Strong oxidizers can attack the molecule.[6][9] Strong bases will deprotonate the carboxylic acid, forming a salt with different stability characteristics. Strong acids can catalyze unwanted side reactions. |
Safe Handling Protocol
Adherence to a strict handling protocol is essential to prevent contamination and ensure operator safety.
-
Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[1][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[5][6]
-
Dispensing: Use non-sparking tools for dispensing the powder to prevent electrostatic discharge, which can be an ignition source for fine dusts.[1]
-
Cleaning: After handling, thoroughly wash hands and any exposed skin.[2][6] Clean any spills promptly by sweeping up the solid material and placing it in a designated waste container.[6] Avoid generating dust during cleanup.[6]
Chemical Stability and Potential Degradation Pathways
While this compound is stable under recommended storage conditions, it is susceptible to degradation under stress.[2] Understanding these pathways is critical for developing stability-indicating analytical methods and for troubleshooting unexpected purity issues. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are the primary tool for this investigation.[10][11]
The three primary degradation pathways anticipated for this molecule are hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for this compound.
-
Hydrolytic Degradation: While the molecule itself does not have readily hydrolyzable groups like esters or amides, the carboxylic acid can react under certain conditions (e.g., with residual solvents like alcohols in the presence of an acid catalyst) to form esters. In the solid state under controlled humidity, this pathway is minimal.
-
Oxidative Degradation: This is a significant potential pathway, especially for the benzophenone core.[4] Oxidizing agents can lead to hydroxylation of the electron-rich aromatic rings or, more aggressively, cleavage at the carbonyl bridge, resulting in the formation of 4-bromobenzoic acid and other related derivatives.[4]
-
Photolytic Degradation: Benzophenones are well-known for their photochemical activity.[4] Upon absorption of UV radiation, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a donor molecule to form a ketyl radical. This can initiate a cascade of further reactions, leading to various photoreduction products.[4][8]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[10] This protocol outlines a systematic approach to stressing this compound.
Caption: Experimental workflow for a forced degradation study.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent mixture, such as Acetonitrile:Water (50:50 v/v).
-
Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase diluent. Analyze immediately.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel.[4][10]
| Stress Condition | Protocol | Time Points (Example) | Post-Stress Processing |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. | 4, 8, 24 hours | Cool and neutralize with an equivalent amount of 0.1 M NaOH. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. | 2, 4, 8 hours | Cool and neutralize with an equivalent amount of 0.1 M HCl. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. | 8, 24, 48 hours | None required before analysis. |
| Thermal Degradation | Place a sample of the solid powder and a separate sealed vial of the stock solution in an oven at 80°C. | 1, 3, 7 days | Cool before preparing solution for analysis. |
| Photostability | Expose a sample of the solid powder and a separate quartz cuvette of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil to exclude light. | End of exposure | Prepare solution for analysis. |
-
Sample Analysis: At each time point, withdraw a sample, dilute to the target concentration, and analyze using a validated stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A robust analytical method is required to separate the intact this compound from any potential degradation products, impurities, or excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[12]
Recommended HPLC Method (Example)
This method is based on principles for separating aromatic carboxylic acids and provides a strong starting point for method development.[12]
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The suitability of this method must be confirmed through a validation process. The forced degradation samples are crucial here; the method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other, and if peak purity analysis (using a photodiode array detector) confirms the homogeneity of the parent peak in stressed samples.
Conclusion
The chemical integrity of this compound is best maintained through a multi-faceted strategy rooted in a fundamental understanding of its chemical nature. Proactive control of environmental conditions—specifically temperature, light, and humidity—is the most effective means of preventing degradation. The recommended storage protocol, requiring cool, dry, and dark conditions in a tightly sealed container, provides a robust defense against common degradation pathways.[1][5][6] For researchers in drug development, conducting a thorough forced degradation study is a non-negotiable step to elucidate the stability profile of the molecule and to develop analytical methods capable of ensuring its quality throughout the product lifecycle.
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Thermogravimetric analysis (TGA) of 2-(4-Bromobenzoyl)benzoic acid
An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(4-Bromobenzoyl)benzoic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of this compound. While specific experimental TGA data for this compound is not extensively available in public literature, this document, grounded in established thermoanalytical principles and data from structurally analogous compounds, offers researchers, scientists, and drug development professionals a robust methodology for its thermal characterization. The guide details a proposed TGA protocol, predicts the thermal decomposition pathway, and explains the scientific rationale behind the experimental design, thereby ensuring a trustworthy and scientifically valid approach.
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. Thermogravimetric analysis (TGA) is an indispensable technique for evaluating this stability by meticulously measuring the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For a molecule like this compound, a substituted aromatic carboxylic acid, understanding its thermal behavior is paramount for its potential applications in medicinal chemistry and materials science. This guide provides a detailed protocol and predictive analysis for the TGA of this compound.
Physicochemical Properties of this compound
A foundational understanding of the material's basic properties is crucial before commencing thermal analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉BrO₃ | [1][2] |
| Molecular Weight | 305.12 g/mol | [2] |
| Melting Point | 158-168 °C | [1][2] |
| Boiling Point | 482.7 °C at 760 mmHg | [1][2] |
| Appearance | Expected to be a crystalline solid | [3] |
Proposed Thermogravimetric Analysis (TGA) Protocol
This section outlines a detailed, self-validating experimental protocol for the TGA of this compound. The causality behind each parameter selection is explained to ensure scientific rigor.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated using standard reference materials (e.g., calcium oxalate) prior to analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum are recommended for their inertness at high temperatures). A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This provides an inert atmosphere, preventing oxidative decomposition.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes to ensure thermal stability before the analysis begins.
-
Heat the sample from the initial temperature to a final temperature of 800 °C at a constant heating rate of 10 °C/min. This heating rate is a standard practice that provides a good balance between resolution and experimental time.
-
-
Data Collection and Analysis:
-
Continuously record the sample's mass as a function of temperature.
-
The resulting data should be plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.
-
Predicted Thermal Behavior and Decomposition Pathway
Based on the thermal analysis of structurally related benzoic acid derivatives and brominated aromatic compounds, the following thermal events are anticipated for this compound.[4][5][6]
Predicted TGA Curve Profile
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Thermal Event |
| < 158-168 | Negligible | Stable solid |
| 158 - 168 | ~0% (Endotherm in DSC) | Melting |
| > 200 | Step 1 | Decarboxylation (Loss of CO₂) |
| Higher Temperatures | Step 2 & 3 | Fragmentation of the aromatic rings and dehalogenation |
Mechanistic Interpretation of Decomposition
The thermal decomposition of benzoic acid and its derivatives often proceeds in distinct stages.[5][6] For this compound, a plausible decomposition pathway under inert atmosphere is proposed:
-
Initial Stability: The compound is expected to be thermally stable up to its melting point and slightly beyond.
-
Decarboxylation: The primary decomposition step for many carboxylic acids upon heating is decarboxylation, leading to the loss of a carbon dioxide molecule (CO₂).[7] This would result in the formation of 4-bromobenzophenone.
-
Fragmentation and Dehalogenation: At higher temperatures, the remaining 4-bromobenzophenone structure is expected to fragment. The carbon-bromine bond is likely to cleave, leading to the release of bromine-containing species. The thermal decomposition of brominated aromatic compounds has been studied, often in the context of flame retardants, and can involve complex radical mechanisms.[8][9][10]
Predicted Decomposition Pathway Diagram
Caption: Predicted thermal decomposition pathway of this compound.
Correlative Thermal Analysis: The Role of DSC
While TGA provides information on mass changes, Differential Scanning Calorimetry (DSC) is crucial for detecting thermal events that do not involve mass loss, such as melting, crystallization, and solid-solid phase transitions. Running a parallel DSC experiment is highly recommended to obtain a complete thermal profile. The DSC analysis would confirm the melting point and provide data on the enthalpy of fusion.
Conclusion: A Framework for Rigorous Thermal Analysis
This technical guide presents a detailed and scientifically grounded approach for the thermogravimetric analysis of this compound. By integrating knowledge from analogous compounds and adhering to established analytical protocols, researchers can confidently assess the thermal stability of this compound. The proposed methodology, coupled with the predictive insights into its decomposition pathway, provides a robust framework for ensuring the quality, safety, and reliability of this compound in pharmaceutical and chemical applications.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocyclic Scaffolds from 2-(4-Bromobenzoyl)benzoic Acid
Abstract and Forward
This guide provides a comprehensive technical overview and detailed experimental protocols for the utilization of 2-(4-Bromobenzoyl)benzoic acid as a pivotal precursor in the synthesis of medicinally relevant heterocyclic compounds. The inherent structural features of this starting material—an ortho-positioned carboxylic acid and a ketone—provide a robust platform for convergent and efficient cyclocondensation reactions. Furthermore, the presence of a bromine atom on the benzoyl moiety serves as a versatile synthetic handle for late-stage functionalization via cross-coupling methodologies.
Our focus will be on the synthesis of phthalazinone and pyridazinone cores, scaffolds known to be present in a variety of pharmacologically active agents, including inhibitors of PARP and phosphodiesterases (PDEs).[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to facilitate successful synthesis and further discovery.
Foundational Principle: The Power of Intramolecular Cyclocondensation
The synthetic utility of this compound is anchored in its ability to undergo intramolecular cyclocondensation reactions. The proximity of the carbonyl ketone (an electrophilic center) and the carboxylic acid (which can be activated or react as a nucleophile in its carboxylate form) is key. When reacted with binucleophilic reagents, such as hydrazine, a sequential reaction occurs:
-
Initial Nucleophilic Attack: The more nucleophilic atom of the reagent (e.g., the -NH2 of hydrazine) attacks the electrophilic ketone.
-
Intermediate Formation: This leads to the formation of a hydrazone intermediate, with the concurrent loss of a water molecule.
-
Intramolecular Cyclization: The second nucleophilic atom of the reagent then attacks the carboxylic acid group (or its activated form), leading to a ring-closing event and the formation of the stable heterocyclic system.
This efficient, often one-pot, strategy minimizes purification steps and maximizes atom economy, making it a highly attractive method in synthetic chemistry.
Caption: A generalized workflow for heterocyclic synthesis.
Core Application: Synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one
Phthalazinones are a class of fused pyridazinones that are prevalent in medicinal chemistry.[4][5][6] The reaction of this compound with hydrazine hydrate is a direct and high-yielding route to this core structure. The mechanism involves the formation of a hydrazone at the ketonic carbon, followed by an intramolecular amide formation, which is often the thermodynamic sink of the reaction, driving it to completion.
Detailed Experimental Protocol
Objective: To synthesize 4-(4-Bromophenyl)phthalazin-1(2H)-one.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (~80% solution, 1.5 equiv)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 3.05 g, 10 mmol).
-
Solvent Addition: Add the chosen solvent, ethanol (30 mL), to the flask. Stir the suspension. While ethanol is a common choice, glacial acetic acid can also serve as both a solvent and a catalyst, sometimes leading to cleaner reactions.
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.75 mL, ~15 mmol) to the stirring suspension at room temperature. The addition may be slightly exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78 °C; for acetic acid, ~118 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting keto-acid spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 3-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will often form. If not, slowly pour the mixture into a beaker of cold water (~100 mL) to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Drying and Purification: Dry the collected solid under vacuum. The crude product is often of high purity. For exacting applications, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture will yield the pure 4-(4-Bromophenyl)phthalazin-1(2H)-one.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Rationale |
| Solvent | Ethanol | Glacial Acetic Acid | Acetic acid can act as a catalyst, protonating the carbonyl to increase its electrophilicity. |
| Temperature | Reflux (~78 °C) | Reflux (~118 °C) | Higher temperature in acetic acid can shorten reaction times but may not be necessary. |
| Reaction Time | 4-6 hours | 2-4 hours | Monitored by TLC until starting material is consumed. |
| Typical Yield | 85-95% | 90-98% | Yields are generally high for this robust cyclization. |
Advanced Application: N-Substituted Phthalazinones and Late-Stage Functionalization
The versatility of this synthesis can be expanded by using substituted hydrazines or by functionalizing the bromo-substituent post-cyclization.
Synthesis of 2-Aryl-4-(4-bromophenyl)phthalazin-1(2H)-ones
Using an arylhydrazine, such as phenylhydrazine, in place of hydrazine hydrate allows for the direct incorporation of an aryl group at the N-2 position of the phthalazinone ring.[2] This position is often critical for modulating the biological activity of the molecule.
Protocol Note: The procedure is analogous to Protocol 3.1, with the substitution of phenylhydrazine (1.2-1.5 equivalents) for hydrazine hydrate. The reaction may require slightly longer reflux times. The product will be less polar than the N-H parent compound.
Caption: Reaction mechanism for N-Aryl Phthalazinone formation.
Post-Synthesis Modification: Suzuki-Miyaura Cross-Coupling
The bromine atom on the phthalazinone product is a prime site for introducing molecular diversity. The Suzuki-Miyaura coupling is a powerful and reliable method for forming a new C-C bond by coupling the aryl bromide with a boronic acid in the presence of a palladium catalyst.[7]
Objective: To synthesize 4-(4'-aryl-biphenyl-4-yl)phthalazin-1(2H)-one.
Materials:
-
4-(4-Bromophenyl)phthalazin-1(2H)-one (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst.
-
Reaction Setup: In an oven-dried flask, combine 4-(4-Bromophenyl)phthalazin-1(2H)-one, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water, 4:1).
-
Catalyst Addition: Add the palladium catalyst to the mixture and purge with the inert gas for another 5-10 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | Insufficient temperature; Reversible hydrazone formation. | Use a higher boiling point solvent (e.g., acetic acid, toluene). Use a Dean-Stark trap to azeotropically remove water and drive the equilibrium towards the product. |
| Low Yield in Suzuki Coupling | Catalyst degradation; Ineffective base; Poorly soluble reagents. | Ensure the reaction is run under a strictly inert atmosphere. Use freshly degassed solvents. Try a different base (e.g., Cs₂CO₃) or a different ligand/catalyst system (e.g., SPhos with Pd(OAc)₂). |
| Difficult Purification | Product and starting material have similar polarity. | For N-H phthalazinones, try recrystallization first. If chromatography is needed, consider a gradient elution. For Suzuki products, ensure all boronic acid residues are removed during the aqueous work-up. |
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of phthalazinone-based heterocyclic systems. The straightforward cyclocondensation protocols, combined with the potential for late-stage functionalization via cross-coupling reactions, provide a powerful platform for generating diverse molecular libraries for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers to build upon in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone in the Synthesis of Heterocyclic Compounds.
- Benchchem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.
- IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES.
-
ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]
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ResearchGate. (2012). (PDF) 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]
-
PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3 -BrCCl3 to yield 1,2-diacylhydrazines 16. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:2159-40-2. Retrieved from [Link]
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). International Journal of Organic Chemistry, 4, 125-140.
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Cyclocondensation Reactions Involving 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
-
NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]
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Arkat USA. (n.d.). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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PubChem. (n.d.). Phthalazinone compound, and preparation method therefor and medical use thereof - Patent US-12234223-B2. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Four related esters: two 4-(aroylhydrazinyl)-3-nitrobenzoates and two 3-aryl-1,2,4-benzotriazine-6-carboxylates. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
- Google Patents. (n.d.). Process for making benzoxazepin compounds.
-
Frontiers. (n.d.). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Amidation of 2-(4-Bromobenzoyl)benzoic Acid
Introduction & Scope
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Amide functionalities are cornerstone motifs in a vast array of pharmaceuticals, agrochemicals, and polymers. 2-(4-Bromobenzoyl)benzoic acid is a valuable bifunctional building block, featuring a carboxylic acid for derivatization and a brominated aromatic ring amenable to further cross-coupling reactions.
This document provides a detailed, field-proven protocol for the efficient amidation of this compound. We will focus on two of the most reliable and widely adopted coupling methodologies:
-
EDC/HOBt-mediated coupling: A cost-effective and reliable method for standard amide synthesis.
-
HATU-mediated coupling: A highly efficient method, particularly suited for challenging, sterically hindered, or electron-deficient substrates.[1]
This guide is designed for researchers, chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes.
Reaction Principles & Mechanistic Overview
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[2] Modern amidation protocols circumvent this by activating the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine nucleophile.
A. EDC/HOBt Mechanism
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[3]
-
Activation: The carboxylic acid adds across one of the C=N double bonds of EDC, forming a highly reactive O-acylisourea intermediate.[2][4]
-
Stabilization: This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[5] To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[6][7]
-
Coupling: The amine then attacks the carbonyl of the HOBt ester, forming the desired amide bond and regenerating HOBt, which can act catalytically.[7] The main byproduct is a soluble urea derivative, which is typically removed during aqueous workup.
B. HATU Mechanism
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent known for its high efficiency and fast reaction rates.[8]
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][9]
-
Coupling: The amine nucleophile attacks the active ester to form the amide. The pyridine nitrogen in the HOAt leaving group is believed to accelerate the coupling through a favorable transition state, contributing to HATU's high reactivity.[8]
Visualization of Experimental Logic
General Amidation Workflow
The diagram below outlines the logical flow of the experimental procedure, from initial setup to final product characterization.
Caption: General workflow for amide coupling reactions.
Simplified Reaction Mechanism
This diagram illustrates the key steps in carbodiimide-mediated amide bond formation.
Caption: Simplified mechanism for EDC-mediated amidation.
Materials and Reagents
| Item | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich, TCI |
| Primary or Secondary Amine | >98% | Varies |
| EDC·HCl (EDAC) | Synthesis Grade | Sigma-Aldrich |
| HOBt·H₂O | Synthesis Grade | Oakwood Chemical |
| HATU | Synthesis Grade | Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros Organics |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, >99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies |
| Hexanes | ACS Grade | Varies |
| Saturated aq. NaHCO₃ | Reagent Grade | - |
| 1M aq. HCl | Reagent Grade | - |
| Brine (Saturated aq. NaCl) | Reagent Grade | - |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Varies |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. EDC, HATU, and HOBt are irritants. Anhydrous solvents are flammable and moisture-sensitive.
Detailed Experimental Protocols
Protocol A: EDC/HOBt Mediated Amidation
This protocol is a robust and cost-effective starting point for most primary and secondary amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).[10]
-
Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: If the amine starting material is an HCl or other salt, add DIPEA (2.5 equiv) dropwise to the cooled solution.[10] For free amines, 1.5-2.0 equivalents of DIPEA is sufficient.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature remains below 5 °C.[11]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup & Purification: Proceed to the general workup and purification section below.
Protocol B: HATU Mediated Amidation
This protocol is recommended for sterically hindered substrates, electron-poor amines, or when rapid and high-yield coupling is required.[9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.
-
Activation: To the solution, add HATU (1.1 equiv) followed by DIPEA (2.5-3.0 equiv). Stir for 1-5 minutes at room temperature to pre-activate the acid, forming the OAt-active ester.[9]
-
Coupling: Add the desired amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 1-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup & Purification: Proceed to the general workup and purification section below.
General Workup & Purification Procedure
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~10-20x the volume of DMF).
-
Washing: Transfer the solution to a separatory funnel.
-
Wash with 1M HCl (2x) to remove DIPEA and any unreacted amine.
-
Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.
-
Wash with brine (1x) to remove residual water and salts.[11]
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the resulting amide. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method for crystalline solids.[12]
Data Summary & Expected Results
The following table provides representative conditions and expected outcomes for the amidation of benzoic acid analogs, which can be used as a guideline for the target reaction.
| Amine | Coupling Method | Base | Solvent | Typical Time | Expected Yield |
| Aniline | EDC/HOBt | DIPEA | DMF | 12-18 h | >85% |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 h | >90% |
| Diisopropylamine | HATU | DIPEA | DMF | 2-4 h | >75%[1] |
| 2-Aminothiazole | HATU | DIPEA | DMF | 4-8 h | >80%[1] |
Note: Yields are estimates based on analogous reactions and may vary based on the specific amine and reaction scale.
Troubleshooting & Field Insights
-
Low or No Conversion:
-
Cause: Inactive reagents due to moisture.
-
Solution: Ensure all glassware is flame-dried and use anhydrous solvents. Purchase fresh, high-quality coupling reagents. HATU and EDC are moisture-sensitive.[9]
-
-
Formation of N-acylurea byproduct (with EDC):
-
Difficulty Removing Byproducts:
-
Cause: The urea byproduct from EDC (EDU) or tetramethylurea (TMU) from HATU can sometimes be difficult to separate from the product.
-
Solution: A thorough acidic and basic wash during workup is critical.[5] If purification remains challenging, consider using DIC (Diisopropylcarbodiimide), which forms a urea byproduct (DIU) that is often insoluble in common organic solvents and can be removed by filtration.
-
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- Yan, Q., Zheng, H., Jiang, C., Li, K., & Xiao, S. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 6(45), 7844-7853.
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Wikipedia contributors. (2023, December 27). Carbodiimide. Wikipedia. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wikipedia contributors. (2023, April 29). HATU. Wikipedia. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-140.
-
PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
- ResearchGate. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5925-5928.
- Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
-
Ghose, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5925-5928. [Link]
- Google Patents. (1984). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- Google Patents. (2016). US20160075645A1 - Amidation process.
-
ACS Publications. (1951). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry, 16(10), 1573-1575. [Link]
-
PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]
- Google Patents. (2017). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
- Google Patents. (2010). WO2010002075A1 - Methods for preparing amide derivatives.
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Application Notes & Protocols: The Strategic Utility of 2-(4-Bromobenzoyl)benzoic Acid in the Synthesis of Pharmaceutical Agents
Abstract
2-(4-Bromobenzoyl)benzoic acid is a highly versatile bifunctional molecule that serves as a pivotal intermediate in medicinal chemistry. Its unique structure, featuring a carboxylic acid, a diaryl ketone, and a strategically placed bromine atom, offers multiple avenues for synthetic elaboration. The bromine atom acts as a crucial handle for modern cross-coupling reactions, while the keto-acid moiety is an ideal precursor for intramolecular cyclization reactions to form polycyclic aromatic systems. This guide provides an in-depth exploration of its synthesis and application, focusing on the preparation of anthraquinone scaffolds, which are prominent in the development of anti-inflammatory and antineoplastic agents.[1] Detailed, field-tested protocols are provided, alongside an analysis of the chemical logic underpinning its use as a strategic building block for creating diverse molecular libraries.
Introduction: A Molecule of Strategic Importance
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can define the success of a research program. This compound (4-BBBA) has emerged as a compound of significant interest due to its inherent structural features that allow for rapid increases in molecular complexity.
-
The Benzoylbenzoic Acid Core: This structural motif is the classic precursor for the synthesis of anthraquinones and other fused ring systems through intramolecular Friedel-Crafts acylation or dehydration reactions.[1][2][3]
-
The Bromine Handle: The aryl bromide functionality is a linchpin of modern synthetic chemistry. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, and heteroatom-containing substituents. This feature is critical for generating libraries of analogues for structure-activity relationship (SAR) studies.[4][5]
The combination of these features in a single, readily accessible molecule makes 4-BBBA a powerful platform for developing potential therapeutic agents, particularly those based on the anthraquinone framework known for its diverse biological activities.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 4-BBBA is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉BrO₃ | [6][7] |
| Molecular Weight | 305.12 g/mol | [6][7][8] |
| CAS Number | 2159-40-2 | [6][8] |
| Melting Point | 158-168 °C | [6][8] |
| Boiling Point | 482.7 °C at 760 mmHg | [8] |
| Density | 1.554 g/cm³ | [8] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Low water solubility (9.83e-04 M) | [6] |
Key Synthetic Applications & Protocols
The primary application of 4-BBBA is as a direct precursor to 2-bromoanthraquinone, a key intermediate for more complex, biologically active molecules.
Core Application: Synthesis of 2-Bromoanthraquinone
The synthesis of the anthraquinone core from a 2-benzoylbenzoic acid derivative is achieved through an intramolecular cyclization reaction, specifically an electrophilic aromatic substitution driven by a strong acid catalyst, which also acts as a dehydrating agent.[1][3] Concentrated sulfuric acid is the most common reagent for this transformation, protonating the carboxylic acid and the ketone, which facilitates the ring closure onto the electron-rich benzene ring.[1]
Caption: Intramolecular cyclization workflow for 2-Bromoanthraquinone synthesis.
Protocol 1: Synthesis of 2-Bromoanthraquinone from 4-BBBA
This protocol is a synthesized methodology based on established patent literature, offering a reliable route to 2-bromoanthraquinone.[9][10]
Materials:
-
This compound (4-BBBA)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Distilled water
-
Toluene (for recrystallization, optional)
-
Activated carbon (optional)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Large beaker for quenching
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask, carefully add concentrated sulfuric acid (approx. 4-5 mL per gram of 4-BBBA).
-
Addition of Reactant: While stirring, slowly and portion-wise add the this compound (1.0 eq) to the sulfuric acid. An initial exotherm may be observed. Ensure the temperature remains manageable.
-
Heating and Cyclization: Once the addition is complete, begin heating the mixture. Gradually raise the temperature to between 140-170 °C.[9][10] Maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80 °C.[10] The mixture will be viscous.
-
Quenching: Prepare a large beaker containing a substantial amount of crushed ice and water. Under vigorous stirring, slowly and carefully pour the warm reaction mixture into the ice water. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE). A solid precipitate will form.
-
Isolation: Allow the quenched mixture to cool to below 40 °C.[10] Collect the solid crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of distilled water until the filtrate is neutral (pH ~7). This removes residual sulfuric acid.
-
Purification (Optional but Recommended): The crude product can be purified by recrystallization. Toluene is a suitable solvent.[9] Dissolve the crude solid in a minimal amount of hot toluene, add a small amount of activated carbon to decolorize, hot filter to remove the carbon, and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield pure 2-bromoanthraquinone.
Expected Outcome: This procedure typically yields 2-bromoanthraquinone as a pale-yellow solid with yields reported in the range of 80-90%.[9]
| Parameter | Protocol Variation 1[9] | Protocol Variation 2[10] |
| Reagents | 4-BBBA, Conc. H₂SO₄ | 4-BBBA, Conc. H₂SO₄ |
| Temperature | Gradually heat to 170 °C | 120-160 °C |
| Reaction Time | Not specified, heat until complete | 0.5-2 hours |
| Workup | Quench in ice, filter, wash | Quench in ice water, filter, wash |
| Purification | Recrystallization from Toluene | Recrystallization |
| Reported Yield | 80-90% | Not specified, but "high purity" |
Synthesis of the Precursor: this compound
For researchers who need to prepare the starting material, 4-BBBA is most commonly synthesized via a Friedel-Crafts acylation reaction between bromobenzene and phthalic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[9][10]
Caption: Synthetic versatility of this compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient construction of potential pharmaceutical agents. Its utility is firmly established in the synthesis of bromo-substituted anthraquinones, providing a gateway to a class of compounds with proven therapeutic relevance. The protocols detailed herein offer robust and reproducible methods for both the synthesis of 4-BBBA and its subsequent conversion to the anthraquinone core. For researchers and drug development professionals, mastering the chemistry of this versatile building block opens the door to a wide array of synthetic possibilities, accelerating the discovery of novel bioactive molecules.
References
- CN101525282A - Method for preparing 2-bromo anthraquinone - Google P
- CN102718644A - Preparation method for 2-bromoanthraquinone - Google P
-
This compound | CAS#:2159-40-2 | Chemsrc. (URL: [Link])
-
Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t[9][10]hiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - MDPI. (URL: [Link])
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[6][11]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (URL: [Link])
- Process for the preparation of anthraquinone and its substituted derivatives - Google P
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Anthraquinone Synthesis - YouTube. (URL: [Link])
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Synthesis and purification of anthraquinone in a multifunctional reactor - ResearchGate. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (URL: [Link])
-
4-(4-bromobenzoyl)benzoic Acid | C14H9BrO3 | CID 3767481 - PubChem. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (URL: [Link])
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(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (URL: [Link])
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- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: 2-(4-Bromobenzoyl)benzoic Acid as a Versatile Linker in the Design of Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs is predicated on the judicious selection of their molecular building blocks: metal nodes and organic linkers. This guide focuses on the potential of 2-(4-Bromobenzoyl)benzoic acid as a highly versatile, yet underexplored, organic linker for the synthesis of functional MOFs. Its unique structural features—a flexible keto-bridge, two carboxylic acid binding sites, and a reactive bromo-functional group—offer a compelling platform for creating dynamic frameworks with opportunities for post-synthetic modification. This document provides a comprehensive overview of the rationale for its use, detailed protocols for the synthesis and characterization of a hypothetical MOF system, and a discussion of its potential applications, particularly in catalysis and as a platform for further functionalization.
Introduction: The Rationale for Employing this compound
The organic linker is the cornerstone of MOF design, dictating the topology, porosity, and chemical functionality of the resulting framework. This compound is a bifunctional carboxylic acid linker with several advantageous characteristics for the construction of advanced MOF materials.
-
Structural Flexibility: The benzoyl bridge introduces a degree of rotational freedom, which can lead to the formation of flexible or "breathing" MOF structures. These dynamic frameworks are of significant interest for applications in selective gas adsorption and as stimuli-responsive materials.
-
Dual Functional Sites: The linker possesses two key functional groups. The carboxylic acid groups at the 2- and -4' positions (relative to the carbonyl group) serve as the primary coordination sites with metal ions to form the framework. The ketone's carbonyl group can act as a Lewis basic site, potentially endowing the MOF with catalytic activity.
-
Post-Synthetic Modification Potential: The presence of a bromine atom on one of the phenyl rings is a key feature. The C-Br bond is amenable to a variety of well-established organic reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the post-synthetic modification (PSM) of the MOF, where new functional groups can be introduced after the framework has been constructed, enabling the fine-tuning of the material's properties for specific applications.[1][2][3]
Chemical Structure of the Linker
Caption: Chemical structure of this compound.
Hypothetical Solvothermal Synthesis of a Zn-Based MOF
While no specific MOF using this exact linker has been prominently reported, a rational synthesis protocol can be designed based on established methods for similar carboxylate linkers.[4] The following solvothermal protocol outlines the synthesis of a hypothetical zinc-based MOF, designated here as [Zn-BBA].
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity > 98% |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | ACS reagent grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| Ethanol | 200 proof |
| Chloroform | ACS reagent grade |
| Teflon-lined stainless-steel autoclave | 23 mL capacity |
| Programmable oven | |
| Centrifuge | |
| Schlenk line or vacuum oven |
Synthesis Protocol: [Zn-BBA]
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 61.0 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.
-
Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained. The choice of a 2:3 linker-to-metal molar ratio is a common starting point for carboxylate-based MOFs to promote the formation of well-defined secondary building units (SBUs).
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the coordination reaction to form the crystalline framework.[5]
-
After the reaction is complete, cool the oven to room temperature at a rate of 2 °C/min. Slow cooling is crucial for obtaining larger, well-defined crystals.
-
-
Product Isolation and Washing:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After each wash, centrifuge the mixture and decant the supernatant.
-
To exchange the high-boiling point DMF solvent within the pores, immerse the crystals in ethanol (3 x 10 mL) for 8 hours per wash. This solvent exchange is critical for the subsequent activation of the MOF.
-
-
Activation:
-
After the final ethanol wash, decant the solvent and transfer the solid product to a Schlenk flask.
-
Activate the MOF by heating at 120 °C under a dynamic vacuum for 12 hours. This step is designed to remove the guest solvent molecules from the pores, making the internal surface area accessible for gas adsorption or catalysis.[5]
-
Caption: General workflow for the solvothermal synthesis of a MOF.
Essential Characterization of the Resulting MOF
A suite of analytical techniques is required to confirm the synthesis of the desired MOF and to elucidate its structural and physical properties.[6][7]
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The absence of peaks from starting materials confirms phase purity. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and crystal structure of the MOF. | Provides definitive proof of the framework's structure, including the coordination environment of the metal ions and the conformation of the linker. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. | Images revealing the shape (e.g., cubic, octahedral) and uniformity of the synthesized crystals. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, from which the surface area and pore volume can be calculated. |
Potential Applications and Post-Synthetic Modification
The unique functionalities of the this compound linker suggest several promising applications for the resulting MOFs.
Heterogeneous Catalysis
The ketone functional group within the linker can act as a Lewis basic site. This, in conjunction with the Lewis acidic metal nodes of the MOF, could create a bifunctional catalyst for reactions such as aldol condensations or Knoevenagel condensations.[8] The defined porous structure of the MOF can also impart size and shape selectivity to the catalytic process.
Luminescence and Sensing
Brominated aromatic compounds are known to exhibit phosphorescence due to the heavy-atom effect, which promotes intersystem crossing. A MOF constructed from this linker may exhibit interesting luminescent properties.[6] The luminescence could be sensitive to the presence of certain guest molecules, making it a candidate for chemical sensing applications.
Platform for Post-Synthetic Modification (PSM)
The C-Br bond is a versatile chemical handle for a variety of cross-coupling reactions. This allows for the covalent modification of the MOF after its synthesis, enabling the introduction of a wide range of new functional groups.[1][2][3][9]
Protocol for a Suzuki Cross-Coupling PSM:
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), suspend 100 mg of the activated [Zn-BBA] MOF in a mixture of 10 mL of anhydrous DMF and 2 mL of a 2M aqueous solution of K₂CO₃.
-
Reaction: Add 1.5 equivalents (relative to the bromo- groups in the MOF) of the desired boronic acid (e.g., phenylboronic acid) and 0.05 equivalents of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heating: Heat the reaction mixture at 80 °C for 24 hours with stirring.
-
Workup: Cool the reaction to room temperature and collect the solid by centrifugation. Wash thoroughly with DMF, followed by ethanol, to remove the catalyst and any unreacted reagents.
-
Activation: Reactivate the modified MOF by heating under vacuum.
Successful modification can be confirmed by FT-IR spectroscopy (appearance of new vibrational modes), and digestion of the MOF followed by ¹H NMR spectroscopy of the linker.
Caption: Schematic of post-synthetic modification via Suzuki coupling.
Conclusion and Future Outlook
This compound represents a promising but underutilized linker for the design of functional MOFs. Its inherent flexibility, dual functional sites, and, most importantly, its capacity for post-synthetic modification make it an attractive building block for creating highly tailored materials. The protocols and insights provided in this guide offer a foundational framework for researchers to begin exploring the synthesis and application of MOFs based on this versatile linker. Future work should focus on exploring a variety of metal nodes (e.g., Cu(II), Zr(IV), UiO-66 type structures) to generate frameworks with diverse topologies and stabilities. The systematic investigation of the catalytic and luminescent properties of these materials, both before and after post-synthetic modification, will be crucial in unlocking their full potential in fields ranging from fine chemical synthesis to advanced sensor development.
References
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. osti.gov [osti.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols for the Esterification of 2-(4-Bromobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the process for the esterification of 2-(4-Bromobenzoyl)benzoic acid, a key transformation in the synthesis of various organic intermediates. The primary focus of this application note is the Fischer-Speier esterification, a robust and widely adopted acid-catalyzed method. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the resulting ester. The information presented herein is intended to equip researchers with the necessary knowledge and techniques to successfully perform this synthesis.
Introduction
This compound and its ester derivatives are valuable precursors in the fields of medicinal chemistry and materials science. The ester functionality serves as a versatile handle for further synthetic modifications and can modulate the physicochemical properties of the parent molecule. The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and efficiency in converting carboxylic acids and alcohols into esters.[1] This method relies on an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, to facilitate the reaction, which is driven to completion by using an excess of the alcohol or by removal of water as it is formed.[2][3]
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The mechanism involves several key steps, each in equilibrium:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The equilibrium nature of the reaction necessitates strategies to favor product formation, such as using the alcohol as the solvent to ensure a large excess.[2][3]
Experimental Protocol: Methyl 2-(4-Bromobenzoyl)benzoate Synthesis
This protocol details the synthesis of methyl 2-(4-bromobenzoyl)benzoate from this compound using methanol as the alcohol and concentrated sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Methanol | Anhydrous | Commercially Available | Used in excess as the solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Saturated Sodium Chloride (Brine) | Saturated Aqueous Solution | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (250 mL) | |||
| Beakers, Erlenmeyer flasks | |||
| Rotary evaporator |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Causes severe burns upon contact with skin and eyes.[7][8][9] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6] When diluting, always add acid to water, never the other way around.
-
Organic Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Use boiling chips to ensure smooth boiling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (e.g., 50 mL), which acts as both the reactant and the solvent.
-
Stir the mixture to dissolve the solid.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution. The addition is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing and Neutralization:
-
Wash the combined organic layer with 50 mL of water.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine).
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.
-
Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude ester.
-
Purification
The crude methyl 2-(4-bromobenzoyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel.
Visualization of the Experimental Workflow
Caption: Workflow for the esterification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reflux time; ensure adequate amount of catalyst. |
| Loss of product during work-up | Ensure proper phase separation; perform extractions carefully. | |
| Reaction equilibrium not shifted sufficiently | Use a larger excess of alcohol; consider methods for water removal. | |
| Presence of starting material after reaction | Insufficient reaction time or catalyst | Increase reflux time or add a small amount of additional catalyst. |
| Product is an oil and does not crystallize | Impurities present | Purify by column chromatography. |
| Product may be a low-melting solid or oil at RT | Cool the crude product in an ice bath to induce crystallization. |
Characterization
The final product, methyl 2-(4-bromobenzoyl)benzoate, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of a solid product.
Conclusion
The Fischer-Speier esterification is a reliable and efficient method for the synthesis of esters from this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize the desired ester product in good yield. Proper work-up and purification are crucial for obtaining a high-purity compound suitable for subsequent applications in research and development.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Otera, J.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Palleros, D. R. Experimental Organic Chemistry, 1st ed.; John Wiley & Sons, 2000.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75143, Sulfuric acid. [Link]
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U.S. Department of Labor. Occupational Safety and Health Administration. Sulfuric Acid. [Link]
-
Fischer Esterification. Organic Chemistry Tutor. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Lab5 procedure esterification. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. YouTube. [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
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- 2. Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by esterification [organic-chemistry.org]
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(4-Bromobenzoyl)benzoic Acid as a Versatile Building Block for Dye Synthesis
Introduction: Unlocking Chromophoric Potential
2-(4-Bromobenzoyl)benzoic acid is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a diverse range of dyes and functional colorants. Its unique structure, featuring a pre-formed benzophenone skeleton with a carboxylic acid and a reactive bromine atom, offers synthetic chemists multiple avenues for molecular elaboration. The presence of the bromine atom, in particular, opens up possibilities for subsequent cross-coupling reactions, allowing for the introduction of various functionalities to tune the final dye's photophysical properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic starting material for the synthesis of anthraquinone and xanthene-based dyes.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for successful synthesis. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2159-40-2 | [1][2][3] |
| Molecular Formula | C₁₄H₉BrO₃ | [1][2][3] |
| Molecular Weight | 305.12 g/mol | [1][2] |
| Melting Point | 158-168 °C | [1][2][3] |
| Boiling Point | 482.7 °C at 760 mmHg | [1][2][3] |
| Appearance | Off-white to beige solid | [4] |
| Solubility | Low in water | [2][3] |
Core Synthetic Pathways
This compound is primarily utilized in two main synthetic routes to produce distinct classes of dyes: the intramolecular cyclization to form anthraquinones and the intermolecular condensation to generate xanthene dyes.
Pathway 1: Synthesis of Anthraquinone Dyes via Intramolecular Cyclization
The most direct application of this compound in dye synthesis is its conversion to 2-bromoanthraquinone. This transformation is a classic example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the electron-rich benzene ring of the bromobenzoyl moiety. The resulting 2-bromoanthraquinone is a valuable intermediate for a wide array of disperse and vat dyes. The bromine atom can be subsequently displaced by various nucleophiles (e.g., amines, alkoxides) to introduce auxochromes and fine-tune the color.
Caption: Synthesis and cyclization of this compound.
This protocol is based on the well-established Friedel-Crafts acylation of bromobenzene with phthalic anhydride.[5][6]
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and bromobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a dilute NaOH solution to extract the product as its sodium salt.
-
Separate the aqueous layer and acidify with dilute HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
This protocol describes the intramolecular cyclization of this compound to 2-bromoanthraquinone using concentrated sulfuric acid.[5][6]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Ice water
Procedure:
-
In a round-bottom flask, carefully add this compound to concentrated sulfuric acid with stirring.
-
Heat the mixture to 120-160 °C and maintain this temperature for 0.5-2 hours.[6] The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to below 80 °C and then carefully pour it into a beaker containing a large volume of ice water with stirring.
-
The crude 2-bromoanthraquinone will precipitate out.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene or acetic acid.
Pathway 2: Synthesis of Xanthene Dyes (A Mechanistic Perspective)
The synthesis of xanthene dyes, such as rhodamines and fluoresceins, typically involves the condensation of a phthalic anhydride derivative with two equivalents of an electron-rich phenol or aniline.[7][8][9] While this compound is not an anhydride, its keto-acid functionality suggests a potential, albeit more challenging, route to xanthene dyes. This would likely proceed through the initial formation of a diaryl(carboxylphenyl)methanol intermediate, which then undergoes cyclization and dehydration to form the xanthene core. The harsh conditions required for the initial condensation may compete with the intramolecular cyclization to the anthraquinone. However, for the sake of exploring the full potential of this building block, a conceptual workflow is presented.
Caption: Conceptual pathway for xanthene dye synthesis.
This protocol is a conceptual outline based on general principles of xanthene dye synthesis and has not been specifically reported for this compound. It is intended for experienced researchers as a starting point for exploration.
Materials:
-
This compound
-
3-(Diethylamino)phenol (or other suitable m-aminophenol)
-
Propionic acid or a high-boiling point solvent
-
p-Toluenesulfonic acid (PTSA) or concentrated sulfuric acid as a catalyst
Procedure:
-
Combine this compound and two equivalents of 3-(diethylamino)phenol in propionic acid.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (e.g., 80-140 °C) for an extended period (e.g., 12-24 hours), monitoring for the formation of a colored product by TLC.[10]
-
After cooling, pour the reaction mixture into a large volume of water.
-
Adjust the pH with a base (e.g., NaOH) to precipitate the crude dye.
-
The purification of xanthene dyes is often challenging due to their polarity and potential for regioisomer formation (though less of a concern with this symmetrical precursor).[10] Column chromatography on silica gel or preparative HPLC may be necessary.
Rationale and Considerations:
-
Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the benzoyl group, activating it for nucleophilic attack by the aminophenol.
-
Solvent: A high-boiling point solvent is typically used to drive the condensation and dehydration steps.
-
Challenges: The primary challenge would be to favor the intermolecular condensation over the intramolecular cyclization to the anthraquinone. Milder conditions and a careful choice of catalyst may be required.
Safety and Handling
This compound and its precursors and products should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[4][11][12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of important classes of dyes. Its utility is most prominently demonstrated in the straightforward and high-yielding synthesis of 2-bromoanthraquinone, a key precursor for a multitude of anthraquinone-based colorants. While its application in the synthesis of xanthene dyes is less established, it presents an intriguing area for further research and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important intermediate.
References
-
Lavis, L. D., & Raines, R. T. (2011). Facile and General Synthesis of Photoactivatable Xanthene Dyes. Organic Letters, 13(14), 3674–3677. [Link]
-
Lavis, L. D., & Raines, R. T. (2011). Facile and general synthesis of photoactivatable xanthene dyes. ACS Chemical Biology, 6(11), 1233-1239. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Strongin, R. M., et al. (2012). A Convenient Preparation of Xanthene Dyes. Organic Letters, 14(1), 186-189. [Link]
-
ResearchGate. (n.d.). Existing syntheses (A−C) and our proposed synthesis (D) of xanthene.... Retrieved from [Link]
-
Anbu Chem. (n.d.). Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. Retrieved from [Link]
-
Kowalska, D., et al. (2020). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Materials, 13(21), 4945. [Link]
- Google Patents. (n.d.). WO2017059308A1 - Methods for synthesizing rhodamine dyes.
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
Mudd, G., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic & Biomolecular Chemistry, 13(41), 10351-10354. [Link]
-
Chemsrc. (n.d.). 2-(4-bromo-benzoyl)-benzoic acid amide. Retrieved from [Link]
- Patel, K. D., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Advanced Engineering Research and Studies, 1(4), 118-121.
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. 89, 105-114. [Link]
- Google Patents. (n.d.). CN101525282A - Method for preparing 2-bromo anthraquinone.
- Google Patents. (n.d.). CN102718644A - Preparation method for 2-bromoanthraquinone.
-
Chowdhury, P., et al. (2004). Phototoxicity of some bromine-substituted rhodamine dyes: synthesis, photophysical properties and application as photosensitizers. Journal of Photochemistry and Photobiology A: Chemistry, 162(1), 13-22. [Link]
-
Ferreira, V. F., et al. (2018). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 14, 2854–2895. [Link]
-
LookChem. (n.d.). 2(4-Bromobenzoyl)benzoic acid. Retrieved from [Link]
-
Beija, M., et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]
- Google Patents. (n.d.). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
-
Beija, M., et al. (2009). Synthesis and Applications of Rhodamine Derivatives as Fluorescent Probes. Chemical Reviews, 109(1), 196-231. [Link]
-
Ezeribe, A. I., et al. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Asian Journal of Textile, 3(1), 1-8. [Link]
-
Horswill, E. C., et al. (1969). CONDENSATION OF SOME SUBSTITUTED PHENOLS AND ANILINES WITH FORMALDEHYDE. FORMATION OF 2-PHENYL-1,3-BENZOXAZINES AND N-(2-HYDROXYBENZYL)-ANILINES. Canadian Journal of Chemistry, 47(19), 3565-3570. [Link]
-
University of Missouri–St. Louis. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Google Patents. (n.d.). KR850001370B1 - Method for preparing anthraquinone derivatives.
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Application Note & Protocol: Selective Reduction of the Ketone Group in 2-(4-Bromobenzoyl)benzoic Acid
Introduction
2-(4-Bromobenzoyl)benzoic acid is a polyfunctional molecule of significant interest in organic synthesis, serving as a precursor for various heterocyclic compounds and pharmacologically active molecules. Its chemical structure, featuring a diaryl ketone, a carboxylic acid, and a halogenated aromatic ring, presents a classic challenge in chemoselective synthesis. The targeted reduction of the ketone functionality, without affecting the carboxylic acid or the carbon-bromine bond, is a critical transformation for accessing two distinct and valuable scaffolds: 2-(α-hydroxy-4-bromobenzyl)benzoic acid and 2-(4-bromobenzyl)benzoic acid.
This application note provides detailed protocols for the selective reduction of the ketone in this compound. We will explore two primary transformations:
-
Reduction to a Secondary Alcohol: Utilizing a mild hydride-donating agent, sodium borohydride, for a selective and high-yield conversion.
-
Reduction to a Methylene Group: Discussing the application of classical methods like the Clemmensen and Wolff-Kishner reductions for complete deoxygenation, along with critical considerations for substrate compatibility.
This guide is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for the chemical modification of this versatile intermediate.
Part 1: Selective Reduction to 2-(α-hydroxy-4-bromobenzyl)benzoic acid via Hydride Reduction
The conversion of the ketone to a secondary alcohol is most effectively and selectively achieved using sodium borohydride (NaBH₄). This reagent is a mild reducing agent, which allows for the preferential reduction of aldehydes and ketones over less reactive carbonyl groups such as esters and carboxylic acids.[1][2] This high degree of chemoselectivity makes it the ideal choice for this transformation, avoiding the need for protecting the carboxylic acid group.
Mechanism of Sodium Borohydride Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][4] The resulting alkoxide is then protonated during an aqueous or acidic workup to yield the final secondary alcohol.
Caption: Workflow for NaBH₄ reduction of the ketone.
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the step-by-step procedure for the reduction of the ketone in this compound to the corresponding secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature. A typical concentration is 0.1-0.5 M. Stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. The molar ratio of NaBH₄ to the substrate is typically between 1.5 and 2.0 equivalents. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Continue adding acid until the pH is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(α-hydroxy-4-bromobenzyl)benzoic acid can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Reagent) | 1.5 - 2.0 equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 4 hours |
| Workup | Acidic (1 M HCl) |
| Typical Yield | > 90% |
Part 2: Complete Reduction to 2-(4-bromobenzyl)benzoic acid (Methylene Group)
For the complete deoxygenation of the ketone to a methylene group, more forceful reduction conditions are required. The two most common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5] The choice between these two depends on the overall stability of the substrate to strong acids or bases.
Method A: Clemmensen Reduction
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[6] It is particularly effective for aryl-alkyl ketones.[7]
Causality and Considerations:
-
Mechanism: The exact mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the metal surface to the protonated carbonyl group.[8] It is a heterogeneous reaction occurring on the surface of the zinc.[6]
-
Acid Sensitivity: The strongly acidic conditions (concentrated HCl) may not be suitable for all substrates. In the case of this compound, the molecule is generally stable to these conditions. However, side reactions are always a possibility with harsh reagents.
Caption: Comparison of Clemmensen and Wolff-Kishner conditions.
Protocol Outline: Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.
-
Reaction Setup: Add the amalgamated zinc, concentrated hydrochloric acid, water, and this compound to a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux for several hours. Additional portions of HCl may be required during the reaction.
-
Workup: After cooling, decant the aqueous layer. Extract the mixture with a suitable organic solvent (e.g., toluene).
-
Purification: Wash, dry, and concentrate the organic extract. Purify the product by chromatography or recrystallization.
Method B: Wolff-Kishner Reduction
The Wolff-Kishner reduction converts carbonyl functionalities into methylene groups using hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures.[5][9]
Causality and Considerations:
-
Mechanism: The reaction proceeds through the in-situ formation of a hydrazone, which, upon deprotonation by a strong base, collapses to form a carbanion with the loss of nitrogen gas.[10][11] This carbanion is then protonated by the solvent.
-
Base Sensitivity: The substrate must be stable to strong bases at high temperatures. The carboxylic acid in this compound will be deprotonated to the carboxylate salt under these conditions, which is generally stable.
-
Huang Minlon Modification: A common and often more efficient modification involves using a high-boiling solvent like diethylene glycol, which allows for the removal of water and drives the reaction to completion at elevated temperatures (around 200 °C).[5][12]
Protocol Outline: Wolff-Kishner Reduction (Huang Minlon Modification)
-
Reaction Setup: Combine this compound, potassium hydroxide, hydrazine hydrate, and diethylene glycol in a flask fitted with a distillation head and condenser.
-
Hydrazone Formation: Heat the mixture to allow for the formation of the hydrazone and distill off the water.
-
Decomposition: Increase the temperature to around 200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Workup: Cool the reaction mixture and acidify with HCl to protonate the carboxylate and precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.
Safety Precautions
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Clemmensen Reduction: Involves concentrated hydrochloric acid, which is highly corrosive. The preparation of zinc amalgam uses mercury(II) chloride, which is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. The reaction is performed at very high temperatures. Use a fume hood and appropriate safety shields.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete NaBH₄ Reduction | Insufficient reducing agent; deactivated reagent. | Use a fresh bottle of NaBH₄; increase stoichiometry to 2.5 equivalents. |
| Low Yield in Clemmensen | Incomplete reaction; deactivation of zinc amalgam. | Increase reflux time; add fresh portions of concentrated HCl during the reaction. |
| Side Reactions in Wolff-Kishner | Temperature too high or prolonged heating. | Carefully control the reaction temperature; monitor for the cessation of N₂ evolution to determine the endpoint. |
| Debromination | Overly harsh conditions in Clemmensen or Wolff-Kishner reductions. | Reduce reaction time or temperature; consider alternative, milder reduction methods if this is a persistent issue. |
References
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
ResearchGate. (2015). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
-
SlideShare. (2017). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Química Organica.org. (n.d.). Wolff–Kishner (Reduction). Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
-
YouTube. (2018). Clemmensen Reduction. Retrieved from [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Clemmensen Reduction Reaction. Retrieved from [Link]
-
University of Bath. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Retrieved from [Link]
-
ResearchGate. (2015). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
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Application Notes & Protocols: Strategic Cyclization of 2-(4-Bromobenzoyl)benzoic Acid for Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-(4-Bromobenzoyl)benzoic Acid
This compound is a bifunctional keto-acid that serves as a highly versatile and powerful precursor in synthetic organic chemistry. Its unique architecture, featuring a ketone and a carboxylic acid held in a 1,2-position on a benzene ring, makes it an ideal substrate for a variety of cyclization reactions. These reactions lead to the formation of rigid, polycyclic heterocyclic scaffolds, most notably phthalazinones.
The phthalazinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties.[1][2] The presence of the 4-bromophenyl moiety on the resulting scaffold is of particular strategic importance. It not only influences the molecule's pharmacological profile but also serves as a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth examination of the primary cyclization pathway of this compound with hydrazine, detailing the underlying mechanism, a robust experimental protocol, and methods for subsequent derivatization.
Part 1: Core Cyclization—Synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one
The most fundamental and widely employed cyclization of this compound is its reaction with hydrazine hydrate. This reaction proceeds via a condensation mechanism to yield the thermodynamically stable phthalazinone ring system.[2][3]
Mechanistic Rationale
The reaction is a classic example of heterocyclic synthesis driven by the formation of a stable, six-membered ring. The causality of the steps is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the ketone group in this compound.
-
Hydrazone Formation: This initial attack is followed by dehydration, leading to the formation of a key hydrazone intermediate. This step is often favored under acidic or neutral conditions.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the carboxylic acid's carbonyl carbon. This is the rate-determining ring-closing step.
-
Dehydration and Tautomerization: A final dehydration step expels a molecule of water, forming the aromatic phthalazinone ring. The product exists predominantly in the lactam tautomeric form.[4]
The entire mechanistic pathway is visualized in the diagram below.
Caption: Reaction mechanism for the synthesis of 4-(4-bromophenyl)phthalazin-1(2H)-one.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)phthalazin-1(2H)-one
This protocol is designed for reliability and scalability, incorporating best practices for reaction monitoring and product isolation.
Materials & Reagents:
-
This compound
-
Hydrazine hydrate (~64% solution)
-
Glacial Acetic Acid (Solvent and catalyst)
-
Ethanol (Recrystallization solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approx. 5-10 mL per gram of starting material). Stir the suspension. Acetic acid is an excellent solvent for this reaction as it protonates the carbonyl, increasing its electrophilicity, and facilitates the dehydration steps.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension. The reaction is often exothermic; addition should be controlled. Using a slight excess of hydrazine ensures the complete consumption of the starting material.
-
Reflux: Heat the reaction mixture to reflux (typically around 118°C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form. Slowly pour the reaction mixture into a beaker of cold water (approx. 10x the volume of acetic acid used). This will cause the product to precipitate out of the solution fully.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any residual acetic acid and unreacted hydrazine.
-
Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure, crystalline solid. Dry the final product in a vacuum oven. The final compound is 4-(4-bromophenyl)phthalazin-1(2H)-one.[5]
Self-Validation/Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying characteristic peaks for the aromatic protons and the disappearance of the carboxylic acid proton.
-
Mass Spectrometry: Verify the molecular weight of the product, observing the characteristic isotopic pattern for a bromine-containing compound.[5]
| Parameter | Typical Value | Rationale |
| Solvent | Glacial Acetic Acid | Excellent solvent, acts as a catalyst for dehydration. |
| Temperature | Reflux (~118°C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Reaction Time | 2-4 hours | Generally sufficient for complete conversion, should be confirmed by TLC. |
| Hydrazine Eq. | 1.5 - 2.0 | Ensures complete reaction of the limiting keto-acid. |
| Typical Yield | >85% | High-yielding condensation reaction. |
Part 2: Post-Cyclization Derivatization
The synthesized 4-(4-bromophenyl)phthalazin-1(2H)-one is not merely an endpoint but a versatile platform for further molecular elaboration. The two primary sites for modification are the N2-position of the phthalazinone ring and the bromine atom on the phenyl ring.
N-Alkylation of the Phthalazinone Core
The N-H proton of the phthalazinone's lactam group is weakly acidic and can be deprotonated by a suitable base, rendering the nitrogen nucleophilic. This allows for straightforward N-alkylation or N-acylation reactions.[4][6] This strategy is fundamental for exploring the SAR around the phthalazinone core.
General Protocol for N-Alkylation:
-
Setup: To a solution of 4-(4-bromophenyl)phthalazin-1(2H)-one (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[6][7]
-
Reagent Addition: Add the desired alkylating agent (e.g., an alkyl halide like ethyl bromoacetate or 1,2-dibromoethane) (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60-80°C until TLC indicates the consumption of the starting material. The choice of temperature depends on the reactivity of the alkylating agent.
-
Work-up & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: Workflow for synthesis and derivatization of the phthalazinone scaffold.
Cross-Coupling at the Bromine Position
The bromophenyl group is a linchpin for diversification. Palladium-catalyzed cross-coupling reactions can be performed to introduce a vast array of substituents, including alkyl, aryl, and alkynyl groups. This allows for the modulation of steric and electronic properties to optimize biological activity.
Considerations for Cross-Coupling:
-
Catalyst System: A suitable palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are crucial.
-
Reaction Partner: The choice of boronic acid/ester (Suzuki), amine (Buchwald-Hartwig), or alkyne (Sonogashira) determines the new substituent.
-
Reaction Conditions: Anhydrous, inert conditions are typically required to prevent catalyst deactivation.
The ability to perform both N-alkylation and C-Br cross-coupling provides orthogonal synthetic handles to build molecular complexity and fine-tune the properties of the final compounds for drug development applications.
References
- Phthalazinone. (n.d.).
-
Lage, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5729. Available at: [Link]
-
Ghorab, M. M., et al. (2013). Novel 4-(4-bromophenyl)phthalazine derivatives: synthesis, molecular modeling study and their effects on α-receptors. Medicinal Chemistry Research, 22(10), 4826-4837. Available at: [Link]
-
Abdel Momen, S. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]
-
Gharanjig, K., et al. (2012). Synthesis of New Polyurethanes Based on 2,3-Dihidro-1,4-Phthalazinedione. Iranian Polymer Journal, 21, 615–622. Available at: [Link]
-
Abdel Momen, S. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]
-
Teixidó, J., et al. (2017). Synthesis of new phthalazinedione derivatives. 2nd International Electronic Conference on Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4106. Available at: [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. CAS 76462-38-9: 4-(4-bromophenyl)phthalazin-1(2H)-one [cymitquimica.com]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-(4-Bromobenzoyl)benzoic Acid
Introduction
2-(4-Bromobenzoyl)benzoic acid is a valuable building block in organic synthesis, serving as a precursor for the preparation of various pharmaceuticals and functional materials. Its synthesis, typically achieved through a Friedel-Crafts acylation reaction, presents unique challenges when scaling up from discovery to laboratory-scale production. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable and scalable synthesis of this compound for laboratory use. The protocol emphasizes safety, efficiency, and high purity of the final product.
The core of this synthesis is the electrophilic aromatic substitution reaction between phthalic anhydride and bromobenzene, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride.[1][2] This reaction is a classic example of Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings.[3] However, the reaction is not without its limitations. Strongly deactivated aromatic rings are unreactive, and the catalyst is sensitive to moisture, necessitating anhydrous conditions.[4]
This guide will detail a step-by-step protocol, address common challenges encountered during scale-up, and provide methods for the purification and characterization of the final product.
Reaction Mechanism and Key Considerations
The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of phthalic anhydride with anhydrous aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of bromobenzene to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product.
Several factors are critical for the success of this reaction, particularly during scale-up:
-
Anhydrous Conditions: Aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[4] Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.
-
Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid catalyst is typically required because both the reactant and the product can form complexes with it.[1]
-
Temperature Control: The reaction is exothermic, and proper temperature control is crucial to prevent side reactions and ensure a good yield.
-
Workup Procedure: The workup involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex and precipitate the product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phthalic Anhydride | Reagent Grade, ≥99% | Standard Supplier | |
| Bromobenzene | Anhydrous, 99.5% | Standard Supplier | |
| Aluminum Chloride | Anhydrous, powder, 99.99% | Standard Supplier | Handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | |
| Toluene | Reagent Grade | Standard Supplier | For recrystallization |
| Deionized Water | |||
| Ice |
Equipment
-
Three-necked round-bottom flask (appropriate size for the desired scale)
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Large beaker or flask for quenching
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.[4]
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
2. Reaction Mixture Preparation:
-
In a separate flask, dissolve phthalic anhydride in anhydrous bromobenzene. For a representative scale, a mass feed ratio of approximately 5 parts phthalic anhydride to 29 parts bromobenzene can be used.[5]
-
Charge the three-necked flask with anhydrous aluminum chloride. A mass ratio of approximately 12 parts anhydrous aluminum chloride to 5 parts phthalic anhydride is recommended.[5]
-
Cool the flask containing aluminum chloride in an ice-water bath.
3. Addition of Reactants:
-
Slowly add the solution of phthalic anhydride in bromobenzene to the cooled suspension of aluminum chloride via the dropping funnel with vigorous stirring.
-
Control the addition rate to maintain the reaction temperature between 40-50°C.[5] The reaction is exothermic, and external cooling may be necessary.
4. Reaction:
-
After the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature with stirring for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
5. Quenching:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a large beaker with stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
6. Isolation of Crude Product:
-
A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any remaining salts.
Purification Protocol
1. Recrystallization:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of a suitable solvent for recrystallization, such as toluene or a mixture of ethanol and water.[5][6]
-
Heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to decolorize it.[5]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
2. Filtration and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven to a constant weight. A typical melting point for the purified product is around 158°C.[7]
Experimental Workflow Diagram
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101525282A - Method for preparing 2-bromo anthraquinone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]
2-(4-Bromobenzoyl)benzoic acid in multi-component reactions
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Application Notes and Protocols: Derivatization of 2-(4-Bromobenzoyl)benzoic Acid for Biological Screening
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects[1][2]. The compound 2-(4-Bromobenzoyl)benzoic acid is a versatile starting material for the generation of diverse chemical libraries for biological screening. Its structure presents two key functional handles for derivatization: a carboxylic acid and an aryl bromide. Modification at these sites allows for the systematic exploration of the chemical space around the core benzophenone structure, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this compound to generate a library of novel compounds for biological evaluation.
Rationale for Derivatization
The strategic modification of this compound is based on established principles of medicinal chemistry. The two primary sites for derivatization offer distinct opportunities to modulate the molecule's properties:
-
The Carboxylic Acid Moiety: This group is a key site for interaction with biological targets, often forming hydrogen bonds or ionic interactions with amino acid residues in proteins[3]. Conversion of the carboxylic acid to esters or amides allows for the modulation of polarity, lipophilicity, and metabolic stability. Introducing different alkyl, aryl, or heterocyclic groups through ester or amide linkages can also probe specific binding pockets for favorable interactions.
-
The Aryl Bromide Moiety: The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions[4][5]. These reactions enable the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, which can significantly alter the molecule's shape, electronic properties, and potential to interact with biological targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance the antibacterial efficacy of some 2-benzoylbenzoic acid derivatives[1].
The following diagram illustrates the primary derivatization strategies for this compound:
Caption: Primary derivatization strategies for this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Esterification of the Carboxylic Acid Moiety
This protocol describes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol[6]. Using the alcohol as the solvent drives the equilibrium towards the product ester.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both the reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.
Protocol 2: Amidation of the Carboxylic Acid Moiety
This protocol utilizes a common peptide coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate amide bond formation.
Rationale: Coupling reagents like HBTU activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile, allowing the reaction to proceed under mild conditions and minimizing side reactions[7].
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the aryl bromide position.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst[8].
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of the Aryl Bromide
This protocol outlines the palladium-catalyzed C-N bond formation at the aryl bromide site.
Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides[5]. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling, but with an amine as the coupling partner.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Analytical Characterization of Derivatives
The successful synthesis of the desired derivatives must be confirmed through rigorous analytical characterization. The following techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of covalent modifications. | Appearance of new signals corresponding to the added ester, amide, or aryl/amino groups, and shifts in the signals of the parent molecule's aromatic protons and carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized compounds. | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target derivative. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. |
Proposed Biological Screening Cascade
A tiered approach is recommended for the biological screening of the newly synthesized library of this compound derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-(4-Bromobenzoyl)benzoic Acid in Advanced Polymer Synthesis
Introduction: A Versatile Building Block for High-Performance Polymers
In the landscape of polymer chemistry, the pursuit of materials with superior thermal, mechanical, and chemical properties is a perpetual endeavor. 2-(4-Bromobenzoyl)benzoic acid emerges as a compelling monomeric precursor, uniquely functionalized to enable the synthesis of advanced aromatic polymers. Its structure, featuring a carboxylic acid and an aryl bromide, presents a versatile platform for the construction of robust polymer backbones, particularly poly(aryl ether ketone)s (PAEKs). The electron-withdrawing nature of the benzoyl group activates the bromine atom for nucleophilic substitution, a key mechanistic feature exploited in polymerization. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance polymers. We will explore two primary synthetic pathways: a direct self-condensation polymerization via an Ullmann-type reaction and a two-step approach involving monomer modification for subsequent Suzuki polycondensation.
PART 1: Direct Polymerization via Ullmann Condensation
The inherent bifunctionality of this compound allows for its direct self-condensation to form a poly(ether ketone). This approach leverages the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, to form the ether linkages that constitute the polymer backbone. The carboxylic acid group serves as the nucleophile (after in-situ deprotonation), while the aryl bromide is the electrophilic site.
Causality of Experimental Choices
The success of this polymerization hinges on several critical parameters. The choice of a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or diphenyl sulfone, is crucial to maintain the polymer in solution at the high temperatures required for the reaction and to facilitate the solubility of the growing polymer chains. A base, typically potassium carbonate, is essential to deprotonate the carboxylic acid, forming the more potent phenoxide nucleophile in situ. The copper catalyst, often in the form of copper(I) iodide or copper powder, is fundamental to the Ullmann coupling mechanism. The reaction temperature is maintained at a high level (typically >180 °C) to overcome the activation energy of the C-Br bond cleavage and to ensure a sufficient reaction rate for achieving high molecular weight polymer.
Experimental Protocol: Synthesis of Poly(2-benzoyl-1,4-phenylene ether)
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a reflux condenser
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and fitted with a reflux condenser, add this compound (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and copper(I) iodide (0.1 equivalents).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous NMP to the flask to achieve a monomer concentration of 20-25% (w/v). Add toluene to the flask (approximately 10% of the NMP volume) to act as an azeotropic agent for the removal of water.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Water generated from the reaction of any residual moisture and the base will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. Continue this process for 2-3 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-200 °C to initiate polymerization. The viscosity of the solution will gradually increase as the polymer chain grows. Maintain the reaction at this temperature for 8-12 hours under a constant flow of nitrogen.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to approximately 80 °C and pour it slowly into a vigorously stirred excess of methanol containing a small amount of concentrated HCl (e.g., 1% v/v). This will precipitate the polymer and neutralize any remaining base.
-
Collect the fibrous polymer precipitate by vacuum filtration using a Büchner funnel.
-
Wash the polymer thoroughly with hot deionized water to remove any inorganic salts.
-
Further purify the polymer by washing with hot methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
-
Workflow Diagram:
Caption: Workflow for the synthesis of Poly(2-benzoyl-1,4-phenylene ether).
Expected Polymer Properties
The resulting poly(2-benzoyl-1,4-phenylene ether) is expected to be a high-performance amorphous thermoplastic.
| Property | Expected Value |
| Glass Transition Temp (Tg) | > 200 °C |
| Decomposition Temp (Td) | > 450 °C (in N₂) |
| Solubility | Soluble in NMP, DMAc, Sulfolane |
| Mechanical Properties | High tensile strength and modulus |
PART 2: Monomer Modification and Suzuki Polycondensation
An alternative and highly versatile approach involves the chemical modification of this compound to create a monomer suitable for Suzuki polycondensation. This method offers greater control over the polymer structure and allows for the incorporation of other comonomers. The strategy involves converting the aryl bromide to a boronic ester. The carboxylic acid group must be protected during this transformation and the subsequent polymerization.
Causality of Experimental Choices
The conversion of the aryl bromide to a boronic ester is typically achieved via a Miyaura borylation reaction, which involves a palladium catalyst and a boron source like bis(pinacolato)diboron. The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the borylation reaction and the subsequent Suzuki coupling. The Suzuki polycondensation itself is a powerful C-C bond-forming reaction that requires a palladium catalyst, a base, and a suitable comonomer, which in this case would be a dihaloaromatic compound. This method allows for the synthesis of well-defined alternating copolymers.
Experimental Protocol: Two-Step Synthesis of a Poly(arylene ketone)
Step 1: Synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)benzoate (Monomer A)
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester of this compound.
-
-
Miyaura Borylation:
-
In a flame-dried Schlenk flask, combine the methyl ester of this compound (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Monomer A.
-
Step 2: Suzuki Polycondensation of Monomer A with a Dihaloaromatic Comonomer (e.g., 1,4-Dibromobenzene)
Materials:
-
Monomer A (from Step 1)
-
1,4-Dibromobenzene (Comonomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask, dissolve Monomer A (1 equivalent) and 1,4-Dibromobenzene (1 equivalent) in a mixture of anhydrous toluene and DMF (e.g., 3:1 v/v).
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.02 equivalents) and anhydrous potassium carbonate (4 equivalents) to the reaction mixture under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an argon atmosphere. The polymer will precipitate as it forms.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer completely.
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with water and methanol to remove catalyst residues and unreacted monomers.
-
Dry the polymer in a vacuum oven at 100 °C for 24 hours.
-
-
(Optional) Deprotection: The methyl ester protecting group can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid-functionalized polymer, if desired.
Reaction Scheme Diagram:
Caption: Two-step synthesis of a poly(arylene ketone) via monomer modification and Suzuki polycondensation.
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to confirm their structure and evaluate their properties.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups (e.g., C=O of ketone and ester, C-O-C of ether). |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), if crystalline. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td). |
Conclusion and Future Outlook
This compound stands as a highly promising and versatile building block for the synthesis of advanced aromatic polymers. The protocols detailed herein for direct Ullmann polycondensation and a two-step Suzuki polycondensation pathway provide robust and adaptable methods for creating high-performance materials. The resulting poly(aryl ether ketone)s and related structures are poised for applications in demanding fields such as aerospace, electronics, and biomedical devices, where thermal stability, chemical resistance, and mechanical strength are paramount. Further exploration into the copolymerization of this compound with other functional monomers will undoubtedly lead to a new generation of tailored polymeric materials with precisely engineered properties.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34, 2174–2185. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359–1470. [Link]
-
Schlüter, A. D.; Percec, V. Suzuki Polycondensation: A Playground for Synthetic Chemists. Macromolecules2017 , 50, 7139–7156. [Link]
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995 , 60, 7508–7510. [Link]
Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromobenzoyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for derivatives of 2-(4-Bromobenzoyl)benzoic acid. As a compound class with emerging therapeutic potential, these derivatives warrant systematic investigation to identify lead compounds for drug discovery programs. This guide offers detailed protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind experimental choices and providing a framework for robust data analysis and hit validation.
Introduction: The Rationale for Screening this compound Derivatives
The this compound scaffold is a versatile starting point for the synthesis of a diverse chemical library. Derivatives of benzoic acid have shown promise in various therapeutic areas, including as antifungal agents and selective inhibitors of enzymes like SIRT5.[1][2] High-throughput screening (HTS) provides an efficient methodology for systematically evaluating large libraries of such compounds to identify those with a desired biological activity.[3][4][5] This application note will guide researchers through the process of designing and implementing an HTS campaign to uncover novel bioactive molecules derived from this promising chemical scaffold.
The success of any HTS campaign hinges on the selection of a relevant biological target and a robust assay methodology.[5] For the purpose of this guide, we will consider a hypothetical scenario where derivatives of this compound are being screened for their ability to inhibit a specific protein-protein interaction (PPI) crucial in a disease-relevant signaling pathway.
Strategic Overview: The HTS Workflow
A successful HTS campaign is a multi-stage process that begins with assay development and culminates in the identification of validated hits.[6][7] Each stage is critical for ensuring the quality and reliability of the final results.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Selection and Development: Choosing the Right Tool for the Job
The choice between a biochemical and a cell-based assay is a critical decision in the early stages of an HTS campaign.[3][8]
-
Biochemical Assays: These assays utilize purified components (e.g., proteins, enzymes) to measure the direct interaction of a compound with its target.[8][9] They offer a clean system with a high signal-to-noise ratio but may not fully recapitulate the cellular environment.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[9][10] They provide more physiologically relevant data but can be more complex to develop and interpret.
For screening this compound derivatives against a target PPI, several robust HTS technologies are suitable.
Biochemical Assay Option: Fluorescence Polarization (FP)
Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12][13] In a competitive binding assay, a small fluorescently labeled ligand (tracer) bound to a larger protein will have a high FP value. If a test compound displaces the tracer, the tracer's rotation will increase, leading to a decrease in the FP signal.[11]
Advantages:
-
Homogeneous "mix-and-read" format simplifies automation.[11]
-
Cost-effective compared to other technologies.[11]
-
Provides quantitative data for determining binding affinity (IC50 values).[13]
Protocol: Fluorescence Polarization Assay for a Target PPI
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
Synthesize or procure a fluorescently labeled peptide that mimics the binding interface of the interacting partner.
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Using an automated liquid handler, dispense 50 nL of each compound from the library into the assay plate.
-
Add 10 µL of the fluorescent tracer solution at a concentration optimized for a robust signal window.
-
Add 10 µL of the target protein solution at a concentration that yields approximately 80% of the maximum FP signal.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Cell-Based Assay Option: Luciferase Reporter Assay
Principle: A luciferase reporter assay is a common method to study gene expression and signaling pathways.[14][15] In the context of a PPI, a split-luciferase system can be employed where the two interacting proteins are fused to complementary, non-functional fragments of luciferase. Upon interaction of the target proteins, the luciferase fragments are brought into proximity, reconstituting enzyme activity and generating a luminescent signal.[14]
Advantages:
-
Provides a readout of target engagement within a cellular context.[9]
-
High sensitivity and a wide dynamic range.[14]
-
Can be adapted to a dual-luciferase format for internal normalization, reducing variability.[15][16]
Protocol: Split-Luciferase Reporter Assay for a Target PPI
-
Cell Line Development:
-
Generate a stable cell line co-expressing the two target proteins fused to the N- and C-terminal fragments of luciferase.
-
Select a clone with a high signal-to-background ratio.
-
-
Assay Plate Preparation (384-well format):
-
Seed the engineered cells into 384-well white, clear-bottom plates at a density optimized for cell health and signal intensity.
-
Allow cells to adhere overnight.
-
-
Compound Addition:
-
Using an automated liquid handler, add 50 nL of each this compound derivative to the cell plates.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for compound uptake and effect.
-
-
Luminescence Measurement:
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence signal using a plate reader.
-
High-Throughput Screening Execution
The execution of the primary screen involves testing the entire compound library at a single concentration to identify "hits."[17]
Caption: A schematic of the automated HTS execution process.
Data Analysis and Hit Selection
HTS data analysis involves several steps to ensure the identification of true hits while minimizing false positives and negatives.[18][19]
5.1. Quality Control:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Z'-factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
5.2. Hit Identification:
Hits are typically identified based on a predefined activity threshold, often expressed as a percentage of inhibition or activation relative to controls. A common cutoff is three standard deviations from the mean of the sample population.
| Parameter | Description | Typical Value |
| Primary Hit Cutoff | The activity threshold for a compound to be considered a "hit" in the primary screen. | >50% inhibition |
| Z'-factor | A measure of assay quality. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the positive control to the negative control. | > 5 |
Hit Validation: From Putative Hit to Confirmed Lead
The initial hits from a primary screen require further validation to confirm their activity and rule out artifacts.[6][7]
6.1. Hit Confirmation:
-
Re-testing: Confirmed hits should be re-tested from the original stock solution to ensure the activity is reproducible.
-
Dose-Response Curves: Active compounds are then tested over a range of concentrations to determine their potency (IC50 or EC50).
6.2. Orthogonal Assays:
To eliminate false positives that may arise from assay-specific interference (e.g., autofluorescence), hits should be tested in an orthogonal assay that utilizes a different detection technology.[21] For example, if the primary screen was an FP assay, a confirmatory screen could be performed using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
AlphaScreen Principle: This bead-based assay involves a donor and an acceptor bead that are brought into proximity by a biological interaction, resulting in a luminescent signal.[22][23][24]
6.3. Preliminary Structure-Activity Relationship (SAR):
Analyzing the activity of structurally related compounds can provide early insights into the chemical features required for biological activity.[6]
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign for this compound derivatives. By following these detailed protocols and adhering to the principles of robust assay design, data analysis, and hit validation, researchers can effectively identify novel bioactive compounds for further development in their drug discovery programs.
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH.
- PubMed. (n.d.). Fluorescence polarization assays in small molecule screening.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
- BMG LABTECH. (n.d.). AlphaScreen.
- Cornish Laboratory. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
- PubMed. (n.d.). Experimental design and statistical methods for improved hit detection in high-throughput screening.
- ResearchGate. (2025, August 7). Fluorescence Polarization Assays in Small Molecule Screening.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.
- PubMed. (2008, September). High-throughput screening assays to discover small-molecule inhibitors of protein interactions.
- NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- NIH. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
- (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology.
- Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
- (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- (2014, June 1). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay.
- PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
- (n.d.). Dual Luciferase Reporter Assay Protocol.
- Amanote Research. (n.d.). (PDF) High-Throughput Screening Assay for Identification of.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- ResearchGate. (2025, August 7). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF.
- Sigma-Aldrich. (n.d.). Firefly Luciferase HTS Assay.
- Thermo Fisher Scientific - US. (n.d.). Drug Discovery HTS Assay Types & Definitions.
- Wikipedia. (n.d.). High-throughput screening.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- ResearchGate. (n.d.). High-Throughput Screening Data Analysis | Request PDF.
- The Scientist. (2024, January 2). An Overview of High Throughput Screening.
- ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- Anbu Chem. (n.d.). Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide.
- NIH. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
- NCBI Bookshelf. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- YouTube. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained.
- NC3Rs. (n.d.). Key elements of a well-designed experiment.
- UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- YouTube. (2024, May 9). Automation-enabled assay development for high throughput screening.
- Chemsrc. (2025, August 25). This compound | CAS#:2159-40-2.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction....
- Echemi. (2022, October 10). This compound.
- PubMed. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
- Benchchem. (n.d.). 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical.
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Application Notes and Protocols for the Synthesis of Novel Ligands from 2-(4-Bromobenzoyl)benzoic acid
Abstract: This technical guide provides detailed methodologies for the synthesis of novel biaryl and N-substituted amide ligands derived from the versatile building block, 2-(4-bromobenzoyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth protocols, mechanistic insights, and application perspectives for these novel compounds. The protocols are designed to be robust and reproducible, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional organic molecule poised for a variety of chemical transformations, making it an excellent starting material for the synthesis of novel ligands. Its structure features two key reactive sites: a carboxylic acid group and an aryl bromide. This duality allows for a modular approach to ligand design, where each functional group can be independently modified to tune the steric and electronic properties of the final molecule.
The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This versatility opens avenues for creating a diverse library of ligands with potential applications in medicinal chemistry, catalysis, and materials science, including the development of metal-organic frameworks (MOFs).[2]
This guide will focus on two primary transformations of this compound:
-
Suzuki-Miyaura Cross-Coupling: To generate a biaryl ligand, a C-C bond formation reaction that is a cornerstone of modern synthetic chemistry.[1]
-
Amide Bond Formation: To produce an N-substituted benzamide, a common motif in biologically active molecules.
Synthesis of a Novel Biaryl Ligand via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] In this protocol, we will couple this compound with a substituted arylboronic acid to synthesize a novel biaryl ligand.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, especially with sterically hindered substrates.[3]
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes the synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-carbonyl)benzoic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer with 1 M HCl to precipitate any remaining product, which can be extracted with ethyl acetate.
-
Combine the organic extracts and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl ligand.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-methoxy-[1,1'-biphenyl]-4-carbonyl)benzoic acid | 85-95 |
| 2 | Phenylboronic acid | 2-([1,1'-biphenyl]-4-carbonyl)benzoic acid | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 2-(4'-fluoro-[1,1'-biphenyl]-4-carbonyl)benzoic acid | 82-92 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Synthesis of a Novel N-Substituted Benzamide Ligand
Amide bond formation is a fundamental transformation in organic chemistry, often requiring the activation of the carboxylic acid. This protocol utilizes a coupling agent to facilitate the reaction between this compound and a primary amine.
Rationale for Experimental Choices
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[4]
Caption: A general workflow for the synthesis of N-substituted benzamides using a coupling agent.
Experimental Protocol
This protocol describes the synthesis of N-benzyl-2-(4-bromobenzoyl)benzamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM in a round-bottom flask.
-
Add HOBt (1.1 eq, if used) and the coupling agent EDC (1.2 eq).
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath and stir for 15-30 minutes.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-2-(4-bromobenzoyl)benzamide.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-(4-bromobenzoyl)benzamide | 80-90 |
| 2 | Aniline | N-phenyl-2-(4-bromobenzoyl)benzamide | 75-85 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-(4-bromobenzoyl)benzamide | 78-88 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Applications in Materials Science: Precursors for Metal-Organic Frameworks (MOFs)
The novel ligands synthesized from this compound, particularly the biaryl derivatives with carboxylic acid functionalities, are excellent candidates for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands.[2] The tailored size, shape, and functionality of the ligands described herein can be used to direct the synthesis of MOFs with specific topologies and chemical properties for applications in gas storage, separation, and catalysis.[5]
The synthesis of MOFs typically involves the solvothermal reaction of the organic ligand with a metal salt (e.g., zinc or copper acetate) in a high-boiling solvent like DMF.[5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel ligands. The detailed protocols provided in this guide for Suzuki-Miyaura cross-coupling and amide bond formation offer reliable and reproducible methods for accessing biaryl and N-substituted benzamide derivatives. These compounds are not only of interest for their potential biological activities but also as building blocks for advanced materials such as MOFs. The synthetic strategies outlined here provide a solid foundation for further exploration and diversification of this promising class of molecules.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Ying, J. Y., & Kantchev, E. A. B. (2010). N-Heterocyclic Carbene-Palladium(II) Acetate Complexes in Suzuki-Miyaura Cross-Coupling: A Comparative Study. Chemistry – A European Journal, 16(14), 4010-4017. [Link]
-
Zhang, Y., & Wu, J. (2014). Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 79(17), 8455–8461. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]
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Wang, H., et al. (2007). Synthesis and Characterization of New Liquid Crystalline Materials Containing a Benzoylhydrazine Core. Molecular Crystals and Liquid Crystals, 463(1), 19-29. [Link]
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PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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Ali, F. J. A., & Kadhiuma, A. J. (2025). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Chemical Review and Letters. [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
PubChem. (n.d.). 2-(4-Ethylbenzoyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Anisya Lisdiana et al. (2021). Synthesis and Characterization of Iron(II)-4- aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49. [Link]
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Bajor, G., & Polshettiwar, V. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276–279. [Link]
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Al-Mudhaffar, D. M. H., & Al-Salami, B. K. (2025). New Metal Complexes of 2-(3-(4-Nitrobenzoyl)Thioureido)Benzoic Acid, Synthesis and Characterization (NTB). Journal of Education and Science. [Link]
-
PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2022). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 27(19), 6529. [Link]
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Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromobenzoyl)benzoic acid
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(4-bromobenzoyl)benzoic acid. This molecule is a key intermediate in the development of various pharmaceuticals and advanced materials. Its synthesis, typically achieved via a Friedel-Crafts acylation reaction, is a cornerstone of electrophilic aromatic substitution chemistry. However, researchers often face challenges in achieving high yields and purity.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and industrially relevant method is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride.[1] The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The catalyst activates the phthalic anhydride, enabling it to be attacked by the electron-rich bromobenzene ring.
Q2: Why is anhydrous aluminum chloride (AlCl₃) so critical, and why is it used in stoichiometric amounts?
Anhydrous AlCl₃ functions as a Lewis acid, which is essential for generating the highly electrophilic acylium ion from the phthalic anhydride.[2][4][5] This acylium ion is the active species that reacts with the bromobenzene ring.[6] The reaction requires at least two equivalents of AlCl₃ for two key reasons:
-
One equivalent of AlCl₃ coordinates with the carbonyl group of the phthalic anhydride to generate the acylium ion electrophile.
-
A second equivalent of AlCl₃ coordinates with the carbonyl group of the ketone product. This forms a stable complex that is typically irreversible under the reaction conditions.[3] Because the product itself sequesters the catalyst, AlCl₃ is consumed as a reagent rather than acting as a true catalyst that is regenerated.[3] Any moisture present will react violently with AlCl₃ to form aluminum hydroxide, rendering it inactive.[4][7] This is why strictly anhydrous conditions are paramount for success.
Q3: What are the primary factors that lead to low yields in this synthesis?
Low yields can typically be attributed to one or more of the following factors:
-
Presence of Moisture: Deactivation of the AlCl₃ catalyst by water is a leading cause of reaction failure.[4]
-
Impure Reagents: Starting materials (bromobenzene, phthalic anhydride) or solvents containing impurities can interfere with the reaction.
-
Inactive Catalyst: Using old or improperly stored AlCl₃ that has been exposed to atmospheric moisture.
-
Incorrect Stoichiometry: Using insufficient AlCl₃ will result in incomplete conversion.
-
Suboptimal Temperature Control: The reaction is typically exothermic. Poor temperature management can lead to the formation of side products.
-
Inefficient Work-up: Product loss during quenching, extraction, or purification steps.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are used to validate the structure and purity of this compound:
-
Melting Point: The pure compound has a distinct melting point (approximately 158°C).[1] A broad or depressed melting range indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.
-
FT-IR Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H stretch, the two carbonyl (C=O) stretches (ketone and carboxylic acid), and C-Br bond.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product against starting materials.
Section 2: Troubleshooting Guide: Low Yield & Impurities
This section addresses specific problems in a question-and-answer format to guide you through logical troubleshooting steps.
Problem 1: My reaction failed completely, or I isolated only a trace amount of product.
Q: I followed the procedure, but my yield is near zero. What is the most likely cause?
A: The most probable culprit is an inactive catalyst due to moisture.
-
Causality & Explanation: Aluminum chloride is extremely hygroscopic. If it has been stored improperly or if your glassware or solvents were not perfectly dry, the AlCl₃ will be hydrolyzed and rendered completely ineffective as a Lewis acid.[4][7] Without the active catalyst, the acylium ion electrophile cannot be generated, and the Friedel-Crafts reaction will not proceed.[5]
-
Troubleshooting & Validation Protocol:
-
Catalyst Check: Before starting, test a small amount of your AlCl₃. Carefully add a small spatula tip to a test tube containing a drop of water. Active AlCl₃ should react vigorously, producing HCl gas. (Perform this in a fume hood).
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Assemble the apparatus under a nitrogen or argon atmosphere.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. If using a solvent like dichloromethane, ensure it is dried over a suitable agent like calcium hydride.
-
Problem 2: My yield is consistently low (e.g., 20-40%).
Q: My reaction works, but the yield is much lower than reported in the literature. What should I optimize?
A: This issue often points to suboptimal stoichiometry, inefficient work-up, or subtle contamination.
-
Possible Cause A: Incorrect Reagent Ratios
-
Causality & Explanation: As the product forms a complex with AlCl₃, a molar excess of the catalyst relative to phthalic anhydride is required.[3] A common mistake is to use a catalytic amount, which is insufficient for driving the reaction to completion. Bromobenzene is often used as the limiting reagent, but can also be used as the solvent.
-
Solution - Stoichiometry Optimization:
-
| Reagent | Molar Ratio (Relative to Bromobenzene) | Rationale |
| Bromobenzene | 1.0 | Limiting Reagent |
| Phthalic Anhydride | 1.0 - 1.1 | Slight excess ensures complete consumption of bromobenzene. |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 | Stoichiometric amount required for both catalysis and product complexation. A slight excess ensures the reaction goes to completion.[3] |
-
Possible Cause B: Product Loss During Work-up
-
Causality & Explanation: The work-up involves quenching the reaction with an ice/water mixture, which hydrolyzes the aluminum complexes. The product, being a carboxylic acid, can exist in either its protonated (organic-soluble) or deprotonated carboxylate (water-soluble) form depending on the pH. If the aqueous layer is not sufficiently acidic during extraction, a significant amount of product can be lost as the water-soluble salt.
-
Optimized Work-up Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and ensures the product remains protonated.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash (Purification Step): To separate the acidic product from neutral impurities (like unreacted bromobenzene), extract the organic layer with a weak base solution (e.g., 5% NaHCO₃ or Na₂CO₃). The product will move to the aqueous layer as its sodium salt.
-
Re-acidification & Isolation: Cool the aqueous bicarbonate layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2. The product will precipitate out as a solid.
-
Collection: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.[8]
-
-
Problem 3: My final product is impure, showing extra peaks in the NMR spectrum.
Q: I have a decent yield, but my product is not clean. What are the likely side products?
A: The most common impurities are unreacted starting materials or the formation of an undesired isomer.
-
Possible Cause A: Isomeric Impurity (2-(2-Bromobenzoyl)benzoic acid)
-
Causality & Explanation: The bromine atom on bromobenzene is an ortho-, para- director.[9] While the para-substituted product is sterically favored and typically the major product, a small amount of the ortho-substituted isomer can form.
-
Solution - Purification by Recrystallization: This isomer can usually be removed by careful recrystallization. The desired para-isomer and the undesired ortho-isomer will have different solubilities in a given solvent system.
-
Recommended Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of acetic acid and water.[8][10]
-
Allow the solution to cool slowly to room temperature. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Cool further in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration and dry them thoroughly.
-
-
Section 3: Visualizing the Process
Understanding the reaction mechanism and having a logical troubleshooting workflow are essential for success.
Diagram 3.1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 3.2: Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yields.
References
-
Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?[Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Course Hero. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.).
-
Chemsrc. (n.d.). This compound. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
-
Organic Syntheses. (1956). 2,4,6-tribromobenzoic acid. [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
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- 9. maths.tcd.ie [maths.tcd.ie]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Intramolecular Condensation of 2-(4-Bromobenzoyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-bromoanthraquinone via the intramolecular condensation of 2-(4-bromobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this reaction and optimize your results.
Introduction to the Reaction: An Intramolecular Electrophilic Aromatic Substitution
The condensation of this compound is an intramolecular Friedel-Crafts acylation reaction. In the presence of a strong acid, typically concentrated sulfuric acid, the carboxylic acid moiety is protonated, which facilitates the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring of the bromobenzoyl group, leading to cyclization and the formation of the tricyclic anthraquinone core. The reaction is driven by the formation of a stable, conjugated system and the elimination of a water molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of concentrated sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the carboxylic acid, promoting the formation of the reactive acylium ion, the key electrophile in this intramolecular Friedel-Crafts acylation. Subsequently, it absorbs the water molecule formed during the cyclization, driving the equilibrium towards the product, 2-bromoanthraquinone.
Q2: My reaction mixture turned very dark upon heating. Is this normal?
A2: Yes, a darkening of the reaction mixture is common when heating organic compounds in concentrated sulfuric acid and is not necessarily an indication of a failed reaction. However, excessively high temperatures or prolonged reaction times can lead to charring and the formation of side products. It is crucial to carefully control the temperature as specified in the protocol.
Q3: I obtained a very low yield of my product after quenching with ice water. What could be the reason?
A3: A low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient heating, a short reaction time, or impure starting material.
-
Suboptimal reaction conditions: The temperature might have been too low to overcome the activation energy for the cyclization.
-
Loss of product during workup: The product might be partially soluble in the aqueous acidic solution, although this is generally minimal for anthraquinones. Ensure complete precipitation by using a sufficient amount of crushed ice and allowing adequate time for the product to solidify before filtration.
-
Side reactions: At excessively high temperatures, sulfonation of the aromatic rings can occur, leading to water-soluble byproducts that would be lost during the aqueous workup.
Q4: How can I confirm the identity and purity of my final product, 2-bromoanthraquinone?
A4: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value for 2-bromoanthraquinone. A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: These will confirm the structure of the molecule.
-
FTIR: Look for the characteristic carbonyl peaks of the anthraquinone system.
-
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.
Q5: Can I use other strong acids for this cyclization?
A5: While concentrated sulfuric acid is the most commonly used reagent for this transformation, other strong acids or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent can also be effective for intramolecular Friedel-Crafts acylations.[1] However, reaction conditions would need to be re-optimized for these reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or short reaction time. | Ensure the reaction is heated to the recommended temperature (120-170°C) for the specified duration (0.5-2 hours). Monitor the reaction progress using TLC if possible (by carefully quenching a small aliquot).[2][3] |
| Impure starting material (this compound). | Purify the starting material by recrystallization before use. Impurities can inhibit the reaction or lead to side products. | |
| Reaction temperature was too high, leading to decomposition or sulfonation. | Carefully control the reaction temperature using a thermostated oil bath. Avoid localized overheating by ensuring efficient stirring. | |
| Product is an Oil or Gummy Solid and Won't Crystallize | Presence of impurities, such as unreacted starting material or side products. | Purify the crude product using column chromatography on silica gel. A solvent system of hexane and ethyl acetate in varying ratios is a good starting point for elution. |
| Incomplete removal of sulfuric acid during workup. | Wash the filtered solid thoroughly with water until the filtrate is neutral to pH paper. Then, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water. | |
| Presence of Significant Byproducts in Spectroscopic Analysis (e.g., NMR) | Incorrect reaction temperature or time. | Optimize the reaction temperature and time. A lower temperature for a longer duration or a higher temperature for a shorter duration might be necessary. A systematic approach to optimization is recommended. |
| Sulfonation side reactions. | This occurs at very high temperatures. Ensure the temperature does not exceed the recommended range. If sulfonation is a persistent issue, consider using an alternative dehydrating agent like polyphosphoric acid. | |
| Formation of a Dark, Tarry Reaction Mixture | Reaction temperature is too high, causing charring. | Maintain careful temperature control. Add the starting material to the sulfuric acid at a lower temperature and then gradually heat the mixture. |
| Localized overheating during the initial mixing of reactant and acid. | Ensure vigorous stirring throughout the addition and heating process to maintain a homogeneous temperature. |
Experimental Protocols
Protocol 1: Intramolecular Condensation of this compound to 2-Bromoanthraquinone
This protocol details the cyclization of this compound to form the 2-bromoanthraquinone core.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Deionized water
-
Toluene (for recrystallization)
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a flask equipped with a magnetic stirrer, carefully add this compound to concentrated sulfuric acid.[3]
-
Heat the reaction mixture to 120-160°C with stirring for 0.5-2 hours.[3] The solution will likely darken.
-
After the reaction is complete, allow the mixture to cool to below 80°C.[3]
-
Slowly and carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring. A precipitate of crude 2-bromoanthraquinone will form.
-
Allow the mixture to stir until all the ice has melted and the product has fully precipitated.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product.
-
For further purification, recrystallize the crude solid from a suitable solvent such as toluene. Activated carbon can be used to decolorize the solution if necessary.[2]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromoanthraquinone.
Reaction Mechanism Diagram
Caption: Mechanism of intramolecular condensation.
References
- CN101525282A - Method for preparing 2-bromo anthraquinone - Google P
- CN102718644A - Preparation method for 2-bromoanthraquinone - Google P
- US4543214A - Process for the preparation of bromoanthraquinones - Google P
-
Synthesis and purification of anthraquinone in a multifunctional reactor - ResearchGate. (URL: [Link])
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of 2-bromoanthraquinone - PrepChem.com. (URL: [Link])
-
2-(4-Bromobenzenesulfonamido)benzoic acid - PMC - NIH. (URL: [Link])
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (URL: [Link])
-
Besides synthesis of anthraquinone from the oxidation of anthracene, it c.. - Filo. (URL: [Link])
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])
-
Synthesis of antioxidative anthraquinones as potential anticancer agents - ResearchGate. (URL: [Link])
-
Heterogeneous catalysts for the production of anthraquinone from 2-benzoylbenzoic acid | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid - ResearchGate. (URL: [Link])
Sources
Technical Support Center: Purification of 2-(4-Bromobenzoyl)benzoic Acid
Welcome to the technical support guide for the purification of 2-(4-Bromobenzoyl)benzoic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges. Our approach moves beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot effectively and optimize your purification process.
Section 1: Compound Characteristics & Core Principles
Before addressing specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of this compound and the theoretical basis of recrystallization.
Physicochemical Properties
This compound is an aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group and a larger, more nonpolar bromobenzoyl moiety, dictates its solubility behavior. Successful purification hinges on exploiting these properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉BrO₃ | [1][2][3] |
| Molecular Weight | 305.12 g/mol | [1][2][4] |
| Appearance | White to pale cream or yellow crystalline powder | [5] |
| Melting Point | 158°C to 168°C (range reported) | [1][2][3] |
| Water Solubility | Very low (approx. 9.83 x 10⁻⁴ M) | [2][3] |
| Density | ~1.554 g/cm³ | [1][2] |
Note: The reported melting point varies across sources. A sharp melting point close to the literature value for the pure compound is a key indicator of successful purification.
The Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[7][8] Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).[8][9] Slow, controlled cooling allows the desired molecules to selectively re-enter the crystal lattice, excluding impurities.[7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.
FAQ 1: "I can't find a suitable solvent. How do I choose the right one?"
Answer: Solvent selection is the most critical step and often requires empirical testing.[10] The goal is to find a solvent (or solvent pair) where this compound exhibits high solubility when hot and low solubility when cold.
Underlying Cause: The polarity of the solvent must be well-matched to the solute. Given the compound's aromatic carboxylic acid structure, moderately polar solvents are excellent starting points. A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[11][12]
Troubleshooting Protocol: Small-Scale Solvent Screening
-
Setup: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (see table below) dropwise at room temperature, swirling after each addition. Add up to 1 mL.
-
Observation at Room Temp:
-
If the solid dissolves completely, the solvent is unsuitable (compound is too soluble when cold).
-
If the solid does not dissolve at all, it is a potential candidate .
-
-
Heating: For the tubes where the solid was insoluble at room temperature, gently heat them in a water or sand bath.
-
Observation at High Temp:
-
If the solid dissolves completely, this is a good candidate solvent .
-
If the solid remains insoluble, the solvent is unsuitable .
-
-
Cooling: Allow the test tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath.
-
Final Selection: The best solvent is the one that dissolves the compound when hot and produces a high yield of crystals upon cooling.[8]
Table of Potential Solvents:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Often used for benzoic acid itself.[13] May work, but solubility is likely very low even when hot due to the large nonpolar group. Can be used as an anti-solvent. |
| Ethanol | 78 | High | The carboxylic acid group suggests good solubility. May be too soluble even when cold. Often used in a solvent pair with water.[14] |
| Acetic Acid | 118 | High | The carboxylic acid functional group makes this a strong candidate.[11] Its high boiling point allows for a wide temperature gradient. |
| Ethyl Acetate | 77 | Medium | A versatile solvent. Often used in a solvent pair with a nonpolar solvent like hexanes.[15] |
| Toluene | 111 | Low | Good for dissolving aromatic compounds.[11] May be a good choice if nonpolar impurities are present. |
FAQ 2: "My compound isn't crystallizing, even after cooling in an ice bath. What's wrong?"
Answer: This is a very common issue that typically points to one of two problems: excessive solvent use or the formation of a supersaturated solution.
Troubleshooting Logic:
Caption: Troubleshooting logic for crystallization failure.
Detailed Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood.[16] This increases the concentration of the solute. Allow the solution to cool again slowly. This is the most common and effective solution.[16]
-
Induce Nucleation (for Supersaturation): A supersaturated solution lacks a nucleation site for crystals to begin forming.[16]
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic glass fragments can serve as nucleation sites.[13]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[16]
-
FAQ 3: "Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?"
Answer: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[17] Impurities can depress the melting point of the crude solid, making this more likely.
Underlying Cause: The solute is precipitating from the solution too rapidly at a high temperature. The high concentration of solute and impurities lowers the mixture's freezing point below the temperature of the solution.
Troubleshooting Protocol:
-
Re-dissolve: Heat the mixture to re-dissolve the oil into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent (perhaps 5-10% more volume) to lower the saturation point of the solution.[17] This ensures the compound will remain in solution until a lower temperature is reached.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help prevent rapid temperature drops. Do not place it directly on a cold benchtop or in an ice bath prematurely.[16]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be a better choice.
FAQ 4: "My final product has a low yield. Where did my compound go?"
Answer: A low yield can result from several factors throughout the process. A certain amount of loss is unavoidable as some compound will always remain dissolved in the mother liquor.
Potential Causes & Solutions:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a larger portion of your compound remaining in the mother liquor upon cooling.[17]
-
Solution: Use the minimum amount of hot solvent necessary. If you've already filtered, you can try to recover more product by boiling off some solvent from the filtrate and cooling for a second crop of crystals.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, it will be lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with hot solvent or in an oven). Filter the solution as quickly as possible.[7] If crystals form, you can try washing the filter paper with a small amount of fresh, hot solvent.
-
-
Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will dissolve some of your product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[14]
-
Section 3: Standardized Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. A conical shape reduces solvent evaporation and splashing.
-
Solvent Addition: Add a boiling chip or magnetic stir bar. Add a small portion of your chosen solvent, bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[6] Avoid adding a large excess.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot gravity filtration. Pre-heat a stemless or short-stemmed funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Rapid cooling can trap impurities.[17]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the solid.[13]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the funnel to wash away any remaining soluble impurities from the crystal surfaces. Re-apply the vacuum to pull the wash solvent through.[14]
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a low-temperature oven (ensure the temperature is well below the compound's melting point) or in a desiccator.
-
Analysis: Assess the purity of the recrystallized product by measuring its melting point. A pure compound should have a sharp melting point that is close to the literature value.
References
-
Chemsrc. (n.d.). This compound. Retrieved from Chemsrc.com. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from rochester.edu. [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from york.ac.uk. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from uci.edu. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from ucdavis.edu. [Link]
-
Ohio State University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from osu.edu. [Link]
-
Reddit. (2020). r/Chempros - Recrystallisation Help. [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization 2. Retrieved from umb.edu. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from rochester.edu. [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and...[Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
- Google Patents. (n.d.).
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- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromobenzoic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. edu.rsc.org [edu.rsc.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to the Synthesis and Purification of 2-(4-Bromobenzoyl)benzoic acid
Introduction:
The synthesis of 2-(4-Bromobenzoyl)benzoic acid via the Friedel-Crafts acylation of bromobenzene with phthalic anhydride is a fundamental transformation in organic synthesis, yielding a versatile intermediate for various applications, including drug development.[1][2] However, the successful isolation of a pure product is often hampered by the presence of unreacted starting materials and side products. This technical support guide provides a comprehensive resource for researchers, offering in-depth troubleshooting advice, detailed purification protocols, and a foundational understanding of the principles behind each step. Our aim is to empower you with the knowledge to overcome common experimental hurdles and ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the workup and purification of this compound.
Q1: My crude product after quenching the reaction is a sticky, oily solid. What causes this and how can I fix it?
A1: An oily or gummy crude product is a frequent issue, typically arising from residual, unreacted bromobenzene. Bromobenzene is a high-boiling point liquid (156 °C) that can act as a plasticizer, preventing the solid product from crystallizing properly.[3][4]
-
Causality & Troubleshooting:
-
Incomplete Reaction: Ensure the reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) if possible.
-
Effective Removal of Bromobenzene: The most robust method for removing a high-boiling, water-immiscible liquid like bromobenzene is steam distillation .[5] During this process, the volatile bromobenzene co-distills with water at a temperature below the boiling point of water, leaving the non-volatile product behind.[6][7]
-
Alternative - Solvent Trituration: If steam distillation is not feasible, you can perform multiple washes (trituration) of the crude solid with a non-polar solvent in which this compound is poorly soluble. Hexane or petroleum ether are good choices.[8] This will dissolve the bromobenzene, which can then be decanted off. This method may be less effective than steam distillation for removing all traces of bromobenzene.
-
Q2: My NMR/TLC analysis indicates the presence of phthalic acid in my purified product. Where did it come from and how do I remove it?
A2: Phthalic acid is a common impurity that results from the hydrolysis of unreacted phthalic anhydride during the aqueous workup.[9][10] Phthalic anhydride is sensitive to water and will readily convert to phthalic acid, especially in the presence of acid or base.[11]
-
Causality & Troubleshooting:
-
Stoichiometry: Ensure that bromobenzene is the limiting reagent to minimize the amount of unreacted phthalic anhydride at the end of the reaction.
-
Purification Strategy - Recrystallization: The most effective method to remove phthalic acid is recrystallization .[12][13][14][15] this compound and phthalic acid have different solubility profiles. A common and effective solvent system is a mixture of ethanol and water. The desired product is significantly more soluble in hot ethanol/water than in cold, while phthalic acid may have different solubility characteristics allowing for separation.
-
Acid-Base Extraction (Less Common): While in theory, the two carboxylic acids of phthalic acid have different pKa values than the single carboxylic acid of the product, achieving a clean separation by extraction can be challenging and is often less effective than recrystallization.
-
Q3: I'm having difficulty inducing crystallization during recrystallization. The product is "oiling out". What should I do?
A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a supersaturated solution, rapid cooling, or the presence of impurities.
-
Causality & Troubleshooting:
-
Slow Cooling: The key to successful crystallization is slow cooling. Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. Covering the flask can help to slow the cooling rate.[12]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[12]
-
-
Solvent Composition: If the product consistently oils out, you may have used too much of the "good" solvent (in this case, ethanol) and not enough of the "poor" solvent (water). Try adding a little more of the poor solvent to the hot solution to decrease the overall solubility.
-
Q4: My final yield is significantly lower than expected. What are the likely reasons?
A4: Low yields in Friedel-Crafts acylations can often be traced back to the reaction setup and conditions.
-
Causality & Troubleshooting:
-
Moisture Sensitivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., a drying tube with CaCl₂).
-
Catalyst Stoichiometry: Friedel-Crafts acylation requires more than a catalytic amount of AlCl₃. This is because the AlCl₃ complexes with the carbonyl oxygen of the phthalic anhydride and also with the ketone product.[2][16] A stoichiometric amount or even a slight excess relative to the phthalic anhydride is often necessary.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction progress to determine the optimal balance.
-
Part 2: Detailed Experimental Protocols
Protocol 1: Steam Distillation for Bromobenzene Removal
This protocol is performed after the reaction has been quenched in an ice/acid mixture.
-
Apparatus: Assemble a steam distillation apparatus with the flask containing the crude acidic product mixture as the distilling flask.
-
Distillation: Introduce steam into the distilling flask. Alternatively, add water to the flask and heat it to a boil.
-
Collection: Collect the distillate, which will appear as a cloudy, two-phase mixture of water and bromobenzene.
-
Completion: Continue the distillation until the distillate runs clear, indicating that all the bromobenzene has been removed.
-
Isolation: Cool the distilling flask to room temperature. Collect the solid this compound by vacuum filtration, washing with cold water.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude, bromobenzene-free solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Part 3: Visualization of the Purification Workflow
The following diagram outlines the logical steps for the purification of crude this compound.
Caption: Decision workflow for the purification of this compound.
Part 4: Data Summary Table
The following table summarizes key physical properties of the reactants, product, and common side-product, which are critical for designing effective purification strategies.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Organic Solvent Solubility |
| Phthalic Anhydride | 148.12 | 131.6 | 295 (sublimes) | 0.62 g/100 mL (20°C), reacts slowly[9][17] | Soluble in hot organic solvents[10][11][18] |
| Bromobenzene | 157.01 | -31 | 156 | 0.041 g/100 mL (insoluble)[3][19] | Miscible with ether, alcohol, benzene[4][20] |
| This compound | 305.13 | 158-168 (varies with purity)[21][22][23] | 482.7 | Very low (9.83e-04 M)[21][22] | Soluble in ethanol, acetone |
| Phthalic Acid | 166.14 | ~207 (decomposes) | N/A | Sparingly soluble in cold water, more in hot | Soluble in ethanol |
Part 5: References
-
Phthalic anhydride - Wikipedia. [Link]
-
Bromobenzene - Wikipedia. [Link]
-
The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [Link]
-
Phthalic Anhydride - Aditya Dye Chem. [Link]
-
Phthalic anhydride - Sciencemadness Wiki. [Link]
-
Bromobenzene - Solubility of Things. [Link]
-
Bromobenzene - Anhui Newman Fine Chemicals Co., Ltd. [Link]
-
Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
Grignard Reactions - userhome.brooklyn.cuny.edu. [Link]
-
2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone - Organic Syntheses. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
The Recrystallization of Benzoic Acid. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Recrystallization 2. [Link]
-
Friedel-Crafts Acylation Report - Exp.4 | PDF | Organic Chemistry - Scribd. [Link]
-
Steam distillation of water and bromobenzene. - YouTube. [Link]
-
CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
-
This compound | CAS#:2159-40-2 | Chemsrc. [Link]
-
Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide - Anbu Chem. [Link]
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid: - PrepChem.com. [Link]
-
US4092353A - Process for the purification of benzoic acid - Google Patents.
-
27A. Recrystallisation - YouTube. [Link]
-
Benzoic Acid Synthesis - YouTube. [Link]
-
2,4,6-tribromobenzoic acid - Organic Syntheses. [Link]
-
Preparation of benzoic acid of high purity. [Link]
-
US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents.
-
Synthesis of 1-Bromobutane: Steam distillation - YouTube. [Link]
-
Benzoic acid - Wikipedia. [Link]
-
LAB6 PROCEDURE GRIGNARD. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
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- 20. Bromobenzene, 99%, pure | Fisher Scientific [fishersci.ca]
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Side reactions to avoid during the synthesis of 2-(4-Bromobenzoyl)benzoic acid
Introduction
The synthesis of 2-(4-Bromobenzoyl)benzoic acid is a cornerstone reaction, typically achieved via the Friedel-Crafts acylation of bromobenzene with phthalic anhydride. While fundamentally robust, this electrophilic aromatic substitution is susceptible to several side reactions that can compromise yield and purity. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to anticipate, diagnose, and mitigate these challenges. Our approach is grounded in mechanistic principles to explain the causality behind each experimental recommendation.
Part 1: The Core Reaction Mechanism and Primary Challenge: Regioselectivity
The reaction proceeds by generating a highly reactive acylium ion from phthalic anhydride and a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] This electrophile then attacks the electron-rich bromobenzene ring.
The bromine atom on the benzene ring is an ortho, para-directing group due to its ability to stabilize the intermediate carbocation (the sigma complex) through resonance. However, it is also a deactivating group via the inductive effect. The primary challenge in this synthesis is controlling regioselectivity to favor the desired para-substituted product over the sterically hindered ortho-isomer.
Caption: Mechanism of Friedel-Crafts Acylation.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: My final product is contaminated with a significant amount of the 2-(2-Bromobenzoyl)benzoic acid isomer.
-
Question: I've confirmed via ¹H NMR a mixture of products. How can I increase the regioselectivity for the desired para isomer?
-
Answer: The formation of the ortho isomer is a competing, kinetically viable pathway. However, the para isomer is thermodynamically and sterically favored. The electrophile in this reaction is not a simple acylium ion, but a bulky complex of the acylium cation and the Lewis acid. This steric bulk hinders attack at the ortho positions, which are adjacent to the bromine atom.[2][3]
-
Causality: The bromine substituent, while an ortho, para-director, creates significant steric hindrance at the ortho positions. The large size of the attacking electrophile (the phthalic anhydride-AlCl₃ complex) makes it difficult to approach these positions.
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) during the initial addition of the catalyst can enhance selectivity. Lower temperatures give the sterically favored para pathway a greater kinetic advantage over the ortho pathway. A patent for a similar synthesis specifies initiating the reaction in a cooled solvent before catalyst addition.[4]
-
Slow Reagent Addition: Add the aluminum chloride catalyst portion-wise to the solution of phthalic anhydride and bromobenzene. This maintains a low concentration of the reactive electrophile and helps control the exotherm, preventing localized heating that can reduce selectivity.
-
Solvent Choice: Using a non-polar solvent like dichloromethane or using bromobenzene itself as the solvent can influence the transition state energies. In many cases, less polar solvents can improve para-selectivity.
-
-
Issue 2: My reaction yield is very low, and a lot of starting material is recovered.
-
Question: Despite refluxing for several hours, the reaction did not go to completion. What are the most common reasons for low conversion?
-
Answer: Low conversion is almost always linked to the activity and stoichiometry of the Lewis acid catalyst.
-
Causality & Troubleshooting:
-
Catalyst Deactivation by Moisture: Anhydrous aluminum chloride reacts vigorously with water.[5] Any moisture in the reactants, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, use anhydrous grade solvents, and handle AlCl₃ in a dry environment (e.g., under a nitrogen atmosphere or using a glove box).
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of AlCl₃. The reason is that the ketone oxygen in the product, this compound, is a Lewis base and forms a stable complex with AlCl₃.[6] This complexation removes the catalyst from the reaction cycle. A molar ratio of at least 2.2:1 for AlCl₃ to phthalic anhydride is often recommended to drive the reaction to completion.[4]
-
Insufficient Activation: Ensure the AlCl₃ is of high quality. Old or improperly stored AlCl₃ may be partially hydrolyzed. Using freshly opened or sublimed AlCl₃ is best practice.
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 3: The reaction mixture turned into a dark, intractable tar.
-
Question: My reaction produced a dark, polymeric sludge that was difficult to work up and gave very little desired product. What causes this?
-
Answer: Tar formation is typically a result of excessive reaction temperature or polysubstitution side reactions.
-
Causality & Troubleshooting:
-
Thermal Degradation: Friedel-Crafts reactions are exothermic. If the temperature is not controlled, especially during the addition of AlCl₃, localized hot spots can cause the reactants and products to decompose or polymerize. A Chinese patent suggests maintaining a temperature of 40-50°C for this specific synthesis.[7] Exceeding this can lead to charring.
-
Polysubstitution: While the acyl group of the product deactivates the benzoyl ring to further acylation, the other ring (from the phthalic anhydride moiety) can potentially be acylated under harsh conditions. More likely, a second acylation can occur on another molecule of bromobenzene. This leads to complex, high-molecular-weight byproducts.[4][8] To avoid this, use a controlled molar ratio of reactants and avoid excessively high temperatures or prolonged reaction times.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Why is anhydrous AlCl₃ essential, and can I use the hydrated form?
-
A1: Only anhydrous AlCl₃ can function as an effective Lewis acid catalyst. It has an empty orbital that can accept a lone pair of electrons from a halogen or oxygen, which is the key step in generating the electrophile.[5] Hydrated aluminum chloride has already coordinated with water, satisfying its Lewis acidity, and will not catalyze the reaction. Furthermore, any water present will react with and destroy the acylating agent and the catalyst.
-
-
Q2: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂?
-
A2: Yes, other Lewis acids can catalyze Friedel-Crafts reactions, but their reactivity varies significantly. AlCl₃ is generally the most reactive and common choice for this type of acylation with a deactivated ring like bromobenzene. Milder Lewis acids like FeCl₃ or ZnCl₂ may require higher temperatures or fail to provide a sufficient yield.[9] If you must substitute, a pilot reaction is necessary to determine the optimal conditions.
-
-
Q3: Is it possible to get di-acylation on the bromobenzene ring?
-
A3: It is highly unlikely under controlled conditions. The first acyl group introduced onto the bromobenzene ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack.[10] This "self-limiting" nature is a key advantage of Friedel-Crafts acylation over alkylation and is the primary reason polysubstitution is not a major concern unless reaction conditions are forced (e.g., extreme excess of reagents and catalyst, very high temperatures).
-
Part 4: Recommended Protocols and Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures and incorporates best practices to maximize yield and purity.[7][11]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrub system for HCl gas). Maintain a dry, inert atmosphere (N₂ or Argon).
-
Charging Reactants: To the flask, add phthalic anhydride (1.0 eq) and bromobenzene (used as both reactant and solvent, ~5-10 eq). Begin stirring to form a slurry.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45-50 °C and maintain for 2-3 hours.[7] Monitor the reaction by TLC if desired.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water and concentrated HCl. This step is highly exothermic and releases large amounts of HCl gas; perform in a well-ventilated fume hood.
-
Workup: If bromobenzene was used as the solvent, remove the excess by steam distillation. The product will precipitate from the aqueous solution.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude, air-dried product in a suitable hot solvent. Ethanol or a mixture of toluene and heptane is often effective.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Key Reaction Parameters Summary
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio (Phthalic Anhydride:AlCl₃) | 1 : 2.2 | Stoichiometric excess of AlCl₃ is required to account for complexation with the ketone product.[6] |
| Solvent | Bromobenzene (excess) or CH₂Cl₂ | Bromobenzene serves as both reactant and solvent. CH₂Cl₂ is an inert alternative. |
| Initial Addition Temperature | 0-10 °C | Controls exotherm and improves para-selectivity.[4] |
| Reaction Temperature | 40-50 °C | Provides sufficient energy for the reaction without causing thermal degradation.[7] |
| Reaction Time | 2-3 hours | Typically sufficient for high conversion after initial addition. |
| Atmosphere | Anhydrous, Inert (N₂ or Ar) | Prevents deactivation of the AlCl₃ catalyst by atmospheric moisture.[5] |
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Academia.edu. Retrieved from [Link]
- Google Patents. (n.d.). CN101525282A - Method for preparing 2-bromo anthraquinone.
-
Zerkaoui, M., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Course Hero. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
-
Chegg.com. (2022). Solved 1) The Friedel-Crafts acylation of bromobenzene leads. Retrieved from [Link]
-
The Chemistry Formula. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
- Google Patents. (n.d.). LT5510B - Process for preparing of 2-(4'-phenylbenzoyl)benzoic acid.
-
Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved from [Link]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 10. science-revision.co.uk [science-revision.co.uk]
- 11. prepchem.com [prepchem.com]
How to monitor the progress of reactions involving 2-(4-Bromobenzoyl)benzoic acid
Welcome to the technical support center for monitoring chemical transformations involving 2-(4-Bromobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track the progress of their reactions. We move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind methodological choices, ensuring you can troubleshoot effectively and generate high-quality, reproducible data.
Section 1: Foundational Strategy - Choosing Your Monitoring Tool
The first critical decision is selecting the appropriate analytical technique. This choice depends on the reaction type, available equipment, and the level of detail required (qualitative vs. quantitative). This compound possesses key structural features—a carboxylic acid and a diaryl ketone—that provide distinct analytical handles. The polarity of this molecule will significantly change as these groups react, a principle that underpins most chromatographic monitoring methods.
FAQ: Which analytical technique is best for my reaction?
There is no single "best" technique; the optimal choice is context-dependent.[1] For rapid, qualitative assessments during reaction setup and optimization, Thin-Layer Chromatography (TLC) is unparalleled due to its speed and low cost.[2] For quantitative analysis, kinetic studies, or complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are superior.[1][2] In-situ Fourier-Transform Infrared (FTIR) spectroscopy is excellent for real-time tracking of functional group changes without sampling.[3]
Use the following decision workflow to guide your selection.
Caption: Workflow for selecting the appropriate reaction monitoring technique.
Section 2: Thin-Layer Chromatography (TLC) - The Workhorse of Reaction Monitoring
TLC is the most common method for quickly gauging reaction progress in synthetic organic chemistry.[4] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).
Q: How do I set up a TLC analysis for a reaction involving this compound?
A: The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the Eluent: Start with a moderately polar solvent system, such as 3:1 Hexanes:Ethyl Acetate. Since the analyte is a carboxylic acid, adding ~1% acetic acid to the eluent will sharpen the spots and prevent streaking.[5]
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.[4] Spot three lanes:
-
S: Starting Material (a dilute solution of this compound).
-
C: Co-spot (apply the starting material first, then the reaction mixture on the same spot).
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R: Reaction Mixture (a small aliquot taken from the reaction).
-
-
Develop the Plate: Place the plate in a closed chamber containing the eluent, ensuring the solvent level is below the starting line.[4] Allow the solvent to travel up the plate until it is ~1 cm from the top.[4]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4]
-
Interpret: The reaction is complete when the starting material spot in the 'R' lane has completely disappeared and a new product spot is clearly visible. The 'C' lane helps to confirm if the spot in the 'R' lane is indeed the starting material.[6]
Caption: Standard workflow for monitoring a chemical reaction using TLC.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated (overloaded).[7][8] The compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid for your carboxylic acid) or base (e.g., triethylamine) to the eluent.[7] |
| All spots remain on the baseline | The eluent is not polar enough.[7] | Increase the proportion of the polar solvent in your eluent system (e.g., move from 3:1 to 1:1 Hexanes:Ethyl Acetate). |
| All spots run to the solvent front | The eluent is too polar.[7] | Decrease the proportion of the polar solvent or choose a less polar solvent. |
| Starting material and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Try a completely different solvent system (e.g., Dichloromethane:Methanol).[6] Use the co-spotting technique to be certain of spot identities.[7] |
| No spots are visible | Sample is too dilute.[9] Compound is not UV-active. | Concentrate the sample or spot multiple times in the same location, allowing the plate to dry between applications.[7] Use an alternative visualization method, like a potassium permanganate stain. |
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC offers superior separation and quantitative data compared to TLC, making it ideal for analyzing complex mixtures or performing kinetic studies.[10]
Q: When should I use HPLC, and how do I get started?
A: Use HPLC when you need to quantify the components of your reaction mixture (e.g., determine the percent conversion or yield) or when TLC fails to separate the product from the starting material or byproducts.
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Take a small aliquot from the reaction, quench it if necessary (e.g., by diluting in cold solvent), and dilute it to an appropriate concentration (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter to prevent clogging the column.[11]
-
Column Selection: A reversed-phase C18 column is a versatile starting point for compounds like this compound.
-
Mobile Phase & Gradient:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B. A typical screening gradient might be 10% to 90% B over 10-15 minutes. This will help determine the approximate elution conditions.
-
-
Detection: Use a UV detector set to a wavelength where your compounds absorb strongly (e.g., 254 nm is a good starting point for aromatic compounds).
-
Analysis: Inject your starting material first to determine its retention time. Then, inject your reaction mixture. Reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product.[12]
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | Active sites on the column interacting with the acidic analyte. Column overloading. | Add an acid modifier (e.g., 0.1% TFA) to the mobile phase.[13] Reduce the injection volume or sample concentration. |
| Ghost Peaks | Contamination in the injector or column from a previous run (carryover). | Flush the injector and column with a strong solvent. Always run a blank gradient (injecting only mobile phase) to check for system contamination.[14] |
| Baseline Drift or Noise | Contaminated mobile phase, detector lamp failing, or column bleed.[15] | Use fresh, high-purity solvents. Check the detector lamp's lifetime. Condition the column at a high temperature if bleed is suspected.[15] |
| Poor Resolution | Inadequate column selectivity or inefficient separation conditions. | Optimize the mobile phase composition or gradient slope.[15] Try a different column chemistry if necessary. |
Section 4: Spectroscopic Monitoring (NMR & FTIR)
Spectroscopic methods provide real-time or near-real-time data on the structural changes occurring in the reaction vessel.
Q: Can I use NMR to monitor my reaction in real time?
A: Yes, NMR is an exceptionally powerful tool for reaction monitoring because it is inherently quantitative and provides detailed structural information.[1] You can track the disappearance of specific proton (¹H) or carbon (¹³C) signals from this compound and the appearance of new signals corresponding to your product.
-
Procedure: A small, representative sample is taken from the reaction at various time points, the solvent is removed, and the residue is dissolved in a deuterated solvent for analysis.[5] Alternatively, specialized flow-NMR systems can continuously circulate the reaction mixture through the spectrometer.[16][17]
-
Key Signals to Monitor:
-
Starting Material: Look for the characteristic signals of the aromatic protons and the distinct carboxylic acid proton (often a broad singlet >10 ppm).
-
Product: Identify new, unique signals. For example, in a reduction of the ketone, a new signal for a benzylic CH -OH proton would appear around 4.5-5.5 ppm.
-
-
Quantification: By integrating the area of a product peak relative to a starting material peak, you can calculate the reaction conversion over time.[18]
Q: Is FTIR a good choice for my reaction?
A: FTIR is excellent for monitoring changes in specific functional groups, especially when used with an in-situ ATR (Attenuated Total Reflectance) probe that can be inserted directly into the reaction vessel.[3][19] This provides real-time data without the need for sampling.[20]
-
Procedure: An ATR probe is submerged in the reaction mixture, and spectra are collected at regular intervals.[21]
-
Key Bands to Monitor:
-
Starting Material: this compound has two distinct carbonyl (C=O) stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1650-1670 cm⁻¹).
-
Reaction Progress: If the carboxylic acid is converted to an ester, you will see the C=O band shift to ~1735-1750 cm⁻¹. If the ketone is reduced to an alcohol, its C=O band will disappear and a broad O-H stretch will appear around 3200-3600 cm⁻¹.
-
Section 5: Gas Chromatography (GC) - A Specialized Case
Q: Can I use Gas Chromatography to monitor reactions of this compound?
A: Generally, GC is not the preferred method for this compound. This compound has a high boiling point and contains a polar carboxylic acid group, making it non-volatile and prone to thermal decomposition in a hot GC inlet.[22]
-
When it might work: You could use GC if you first convert the carboxylic acid to a more volatile derivative, such as a methyl ester. This process, however, adds an extra step to your sample preparation.
-
Troubleshooting: Common GC problems include baseline instability (often from column bleed or gas leaks), peak fronting or tailing (from column degradation or improper injection), and poor resolution.[15][23] A systematic troubleshooting approach is crucial for reliable results.[23]
References
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2012-02-01). Pharmaceutical Technology. [Link]
-
10 Common Mistakes in Gas Chromatography. (2025-08-20). AELAB. [Link]
-
Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2024-05-15). Modern Chemistry & Applications. [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder, Organic Chemistry. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2020-02-04). National Institutes of Health (NIH). [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015-11-25). The Royal Society of Chemistry. [Link]
-
Common Sources Of Error in Gas Chromatography. (2025-02-08). ALWSCI. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). D-Scholarship@Pitt. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012-02-28). RSC Publishing. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Bitesize Bio. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019-08-12). Analytical Chemistry. [Link]
-
ReactIR: FTIR Spectrometer Technology & Applications. (2016-08-23). Mettler-Toledo. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013-09-04). Analytical Chemistry - ACS Publications. [Link]
-
How an FTIR Spectrometer Operates. (2023-04-09). Chemistry LibreTexts. [Link]
-
8 Common Gas Chromatography Mistakes. (2014-08-18). Technology Networks. [Link]
-
for Reaction Monitoring by NMR. Mestrelab Research. [Link]
-
Preparation of 2-Amino-5-bromobenzophenone. PrepChem.com. [Link]
-
Mobile tool for HPLC reaction monitoring. (2015-01-01). ResearchGate. [Link]
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
-
A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023-01-10). The Journal of Organic Chemistry - ACS Publications. [Link]
-
4.14: NMR in Lab- Monitoring Reaction Progress. (2022-10-04). Chemistry LibreTexts. [Link]
-
This compound. (2025-08-25). Chemsrc. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022-05-04). Bridgewater College Digital Commons. [Link]
-
Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. Anbu Chem. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024-07-23). Torontech. [Link]
-
2-(4-bromo-benzoyl)-benzoic acid amide. (2025-08-26). Chemsrc. [Link]
-
Free-radical cyclization of 2-(o-bromobenzoyl)-1-(2-propenyl)-1,2.3,4-tetrahydroisoquinoline: Synthesis of 7-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5,8-imine. (2025-08-09). ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2019-10-25). MDPI. [Link]
-
Monitoring of the Generation of Non-Mutagenic Benzoic Acid Compounds During the Manufacture of Erythrosine. (2004-12). PubMed. [Link]
-
On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). PubMed. [Link]
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Technical Support Center: Characterization of 2-(4-Bromobenzoyl)benzoic Acid & Derivatives
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Welcome to the technical support center for 2-(4-Bromobenzoyl)benzoic acid and its derivatives. As a key intermediate in pharmaceutical synthesis, the precise and accurate characterization of this molecule is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and often subtle challenges encountered during its analysis.
Drawing from established analytical principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions. Our focus is on the causality behind experimental observations and the logic for selecting specific protocols, empowering you to develop robust, self-validating analytical methods.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during routine analysis.
Chromatography (HPLC)
Question 1: Why am I observing a broad, splitting, or drifting peak for my main compound in Reverse-Phase HPLC, even after purification?
This is one of the most common challenges and can stem from several factors related to the molecule's unique structure.
Answer: The likely culprits are pH-dependent ionization, the presence of rotational isomers (atropisomers), or on-column degradation. Let's break down how to diagnose and solve this.
-
Pillar 1: Expertise & Causality
The this compound molecule possesses a carboxylic acid group, making its charge state highly dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of the benzoic acid (~4.2), a mixture of the protonated (neutral) and deprotonated (anionic) forms will exist in equilibrium. These two forms have different retention times on a C18 column, leading to severe peak broadening or splitting.[2][3]
Furthermore, the single bond connecting the two aromatic rings has restricted rotation due to steric hindrance. This can give rise to atropisomers—stereoisomers that are stable enough to be separated under certain chromatographic conditions, especially at lower temperatures. This slow interconversion on the chromatographic timescale can also manifest as a broadened or split peak.
-
Pillar 2: Authoritative Protocol & Validation
To systematically troubleshoot this, follow this validated protocol. The goal is to control the variables that influence ionization and isomer interconversion.
dot
[4] 6. Column Temperature: 35-40 °C. This provides enough thermal energy to accelerate the interconversion of rotational isomers, causing them to coalesce into a single, sharp peak. 7. Detection: UV at 230 nm or 254 nm. [1] 8. System Validation: First, inject a standard of benzoic acid. You should see a sharp, single peak. This confirms your system is working correctly and the mobile phase pH is sufficiently low to suppress ionization. Then, inject your sample. If the peak is now sharp, the issue was likely pH or temperature-related.
Spectroscopy (NMR)
Question 2: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I confidently assign the protons?
Answer: The complexity arises from having two distinct, substituted aromatic rings with signals in a similar chemical shift range (typically 7.0-8.2 ppm). Standard 1D ¹H NMR is often insufficient for unambiguous assignment.
-
Pillar 1: Expertise & Causality
The 4-bromobenzoyl portion will theoretically produce a simple AA'BB' system (appearing as two doublets), while the benzoic acid portion will be a more complex multiplet. However, their proximity and the electron-withdrawing effects of the carbonyl and carboxyl groups cause signal overlap. The acidic proton of the carboxylic acid may also be broad or absent depending on the solvent and concentration.
-
Pillar 2: Authoritative Protocol & Validation
A multi-pronged approach using 1D and 2D NMR techniques is the authoritative method for structural confirmation.
Table 1: Typical NMR Characterization Parameters
Experiment Purpose Key Information Gained ¹H NMR Initial Assessment Proton chemical shifts, integration, and basic splitting patterns. ¹³C NMR Carbon Skeleton Confirms the number of unique carbons (expect ~14 signals). Carbonyl (~195 ppm) and Carboxyl (~167 ppm) carbons are key identifiers. [5] D₂O Exchange Identify Acidic Proton Addition of a drop of D₂O to the NMR tube will cause the carboxylic acid proton signal to disappear, confirming its identity. [6] COSY ¹H-¹H Correlation Shows which protons are coupled (on the same ring). Helps differentiate the two aromatic systems. | HMBC | ¹H-¹³C Long-Range | The definitive experiment. It shows correlations between protons and carbons 2-3 bonds away. Crucially, it will show a correlation from the protons adjacent to the carbonyl group to the carbonyl carbon, linking the two rings. |
Detailed Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: Use a deuterated solvent in which the compound is highly soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will clearly show the acidic proton. [5] 2. Concentration: Prepare a sample of approximately 10-20 mg in 0.6-0.7 mL of solvent.
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
(Optional but recommended) Add one drop of D₂O, shake, and re-acquire the ¹H spectrum to confirm the acidic proton.
-
Acquire standard 2D COSY and 2D HMBC experiments. The parameters for these are often standard on modern spectrometers.
-
-
Interpretation: Use the HMBC spectrum to connect the proton and carbon skeletons, confirming the connectivity around the central ketone linker.
-
Mass Spectrometry (MS)
Question 3: What are the expected ions and fragmentation patterns for this molecule in ESI-MS, and how can I confirm the presence of bromine?
Answer: The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine.
-
Pillar 1: Expertise & Causality
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [7]This means any fragment containing a single bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 m/z units, with nearly equal intensity. This is a definitive confirmation of the presence of bromine in the ion.
-
Pillar 2: Authoritative Protocol & Validation
Table 2: Expected Ions and Fragments in ESI-MS
Ionization Mode Expected Ion m/z (⁷⁹Br / ⁸¹Br) Notes Negative (ESI-) [M-H]⁻ 302.9 / 304.9 Most common and stable ion. The molecular ion. Positive (ESI+) [M+H]⁺ 304.9 / 306.9 Protonated molecular ion. Positive (ESI+) [M+Na]⁺ 326.9 / 328.9 Sodium adduct, common if glass or trace salts are present. Fragmentation [M-H-CO₂]⁻ 258.9 / 260.9 Loss of carbon dioxide from the carboxylate. Fragmentation [C₇H₄BrO]⁺ 182.9 / 184.9 Cleavage yielding the bromobenzoyl cation. [8] | Fragmentation | [C₇H₅O₂]⁺ | 121.0 | Cleavage yielding the benzoyl cation (loss of Br). |
dot
Caption: Key ESI-MS Fragmentation Pathways.
Detailed Protocol: MS Analysis
-
Sample Prep: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is preferred for this molecule. Run in both positive and negative ion modes.
-
Analysis:
-
In the full scan spectrum, look for the molecular ion ([M-H]⁻ or [M+H]⁺) and confirm the characteristic 1:1 doublet separated by 2 m/z.
-
If fragmentation is needed, use tandem MS (MS/MS) by selecting the molecular ion as the precursor. The resulting product ion spectrum should show the fragments listed in Table 2. The presence of the bromine isotope pattern in the fragments is key for confirmation. [9]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My melting point varies between batches, but NMR and HPLC show high purity. What could be the cause?
A: This is a classic indication of polymorphism . Polymorphism is the ability of a solid material to exist in multiple crystalline forms. [10]These different forms can have distinct physical properties, including melting point, solubility, and stability, even though the chemical composition is identical. The flexible nature of the bond connecting the two rings in this compound makes it susceptible to packing in different ways in the crystal lattice. [11][12] Recommendation: To investigate this, use techniques that probe the solid state:
-
Differential Scanning Calorimetry (DSC): This will show the distinct melting points and may reveal phase transitions between different polymorphic forms.
-
Powder X-Ray Diffraction (PXRD): This provides a unique fingerprint for each crystal structure. Different polymorphs will have different PXRD patterns.
-
Controlling Crystallization: The polymorphic form obtained often depends on the crystallization conditions (e.g., solvent, cooling rate, agitation). [13]Carefully controlling and documenting your crystallization process is crucial for obtaining a consistent solid form.
Q2: Are there any special considerations for storing this compound?
A: Like many benzoic acid derivatives, it is a stable, crystalline solid under standard laboratory conditions (room temperature, protected from light). However, as a carboxylic acid, it can react with strong bases. For long-term storage, keep it in a well-sealed container in a cool, dry, and dark place. No major instability issues are commonly reported, but good laboratory practice should always be followed.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A: GC is generally not recommended for this compound. The carboxylic acid functional group is highly polar and has a high boiling point, making it non-volatile. [14]Direct injection onto a GC column would require very high temperatures, which would likely cause on-column degradation (e.g., decarboxylation) and result in poor peak shape and inaccurate quantification. For successful GC analysis, a derivatization step (e.g., esterification to form the methyl ester) would be necessary to increase volatility and thermal stability. HPLC is the more direct and reliable chromatographic method.
References
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
Globe Thesis. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:2159-40-2. Retrieved from [Link]
-
BioPharm International. (2017). Process Characterization Essentials: Process Understanding and Health Authorities Guidance. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-bromobenzoyl)benzoic Acid. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 7. asdlib.org [asdlib.org]
- 8. Mass chart Fragmentation | PDF [slideshare.net]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 14. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]
Technical Support Center: Navigating Reactions with 2-(4-Bromobenzoyl)benzoic Acid
Welcome to the technical support resource for 2-(4-Bromobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but often sparingly soluble reagent. Here, we move beyond simple protocols to explain the underlying principles of solubility and reaction design, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Part 1: Understanding the Challenge - Physicochemical Properties
This compound (MW: 305.12 g/mol ) is a crystalline solid with a relatively high melting point (approx. 158-168 °C). Its structure, featuring a rigid benzophenone core and a carboxylic acid group, contributes to strong intermolecular forces within its crystal lattice. This crystalline nature, combined with a large hydrophobic surface area, results in poor solubility in many common organic solvents, which is a primary hurdle in its synthetic applications.
While exact solubility values are not widely published, a qualitative understanding can be drawn from its structure and data on related compounds like benzoic acid.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Examples | Expected Solubility | Rationale & Use Case |
| Polar Aprotic | DMF, DMSO, DMAc | Good to High | These solvents effectively disrupt the intermolecular hydrogen bonding and offer good solvation of the aromatic rings. Ideal for achieving homogeneity but can be difficult to remove. |
| Ethers | THF, 1,4-Dioxane | Moderate | Offer moderate polarity to dissolve the compound, especially with heating. Dioxane is often a good choice for reactions requiring higher temperatures, such as Suzuki couplings. |
| Chlorinated | DCM, Chloroform | Low to Poor | Insufficiently polar to effectively break the crystal lattice forces at room temperature. Often used in workup procedures rather than as a primary reaction solvent. |
| Aromatic | Toluene, Xylene | Low to Poor | Non-polar nature makes them poor solvents for the carboxylic acid functionality. Primarily used in reactions where water removal via a Dean-Stark trap is necessary. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Can act as both hydrogen bond donors and acceptors, but the large hydrophobic structure limits solubility. Risk of esterification if used as a solvent under acidic or heated conditions. |
| Water | - | Very Poor | The hydrophobic nature of the molecule far outweighs the hydrophilic character of the carboxylic acid group.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in my chosen reaction solvent. What's the first thing I should try?
A: Before changing the entire solvent system, gentle heating (e.g., to 40-50 °C) can often be sufficient to dissolve the starting material. If the reaction is a slurry at room temperature, poor solubility is likely limiting the reaction rate. If heating is not compatible with your reagents, consider adding a small amount of a co-solvent like DMF or DMSO (5-10% of the total volume) to the primary solvent (e.g., THF or Dioxane).
Q2: Can I just run the reaction as a slurry if the starting material won't fully dissolve?
A: While some reactions can proceed in a heterogeneous mixture, it is not ideal. Reaction rates will be slow and unpredictable, as the reaction can only occur on the surface of the solid particles. This often leads to incomplete conversion and the formation of byproducts. Achieving a homogeneous solution is always the preferred starting point.
Q3: Is it safe to heat my reaction to a high temperature to force dissolution?
A: High temperatures can increase solubility but may also lead to side reactions or decomposition of your starting materials, reagents, or product. Always consult the stability data for all components in your reaction. A better approach is often to use a higher-boiling point solvent that achieves dissolution at a temperature appropriate for the desired reaction.
Q4: I'm seeing my product crash out of the solution as the reaction progresses. What should I do?
A: This indicates that the product is less soluble than the starting material in the chosen solvent system. If the reaction is incomplete, you may need to add more solvent or a co-solvent to re-dissolve the product and allow the reaction to proceed to completion. For future experiments, consider starting with a more dilute solution or a different solvent system altogether.
Part 3: In-Depth Troubleshooting Guides
Strategy 1: Optimized Solvent Systems & Co-solvents
The most direct approach to overcoming solubility issues is the rational selection of the solvent system.
The Principle of Co-solvency:
A co-solvent is a secondary solvent added in a small quantity to the primary solvent to increase the solubility of a solute.[2] Co-solvents work by disrupting the self-association of the primary solvent, reducing the overall polarity of the system in a controlled way, and creating a more favorable environment for the solute.[3] For this compound, a polar aprotic co-solvent like DMF in a less polar solvent like THF can effectively break up the crystal lattice energy without drastically changing the overall reaction environment.
Troubleshooting Workflow: Solvent & Co-solvent Selection
Caption: Decision workflow for solvent and co-solvent selection.
Strategy 2: Energy Input - Thermal & Ultrasonic Methods
When solvent selection alone is insufficient, external energy can be applied to overcome the activation energy barrier of dissolution.
The Principle of Sonication:
Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[4] This collapse generates localized hotspots of intense temperature and pressure, creating powerful microjets and shockwaves.[5] These mechanical forces physically break apart the solute's crystal lattice and enhance mass transfer between the solid surface and the bulk solvent, dramatically accelerating the dissolution process.[4][6]
Protocol: Ultrasound-Assisted Dissolution for Amidation
-
Setup: Place the reaction vessel containing this compound (1.0 eq), the desired amine (1.1 eq), and the chosen solvent (e.g., THF or Dioxane) into an ultrasonic cleaning bath.
-
Sonication: Sonicate the mixture for 15-30 minutes at room temperature. The slurry should become a clear, homogeneous solution.
-
Reagent Addition: Once the starting materials are fully dissolved, add the coupling reagents (e.g., HATU, EDC/HOBt) and base (e.g., DIPEA) to the reaction mixture.
-
Reaction: Proceed with the reaction under standard stirring conditions (sonication is typically not required for the reaction itself after dissolution is complete).
-
Monitoring: Monitor the reaction by TLC or LC-MS as you normally would.
Trustworthiness Check: This protocol is self-validating. The visual confirmation of a clear solution before adding coupling reagents ensures that the reaction begins under homogeneous conditions, eliminating poor solubility as a variable for low conversion.
Strategy 3: Biphasic Systems - Phase-Transfer Catalysis (PTC)
For reactions involving an ionic species, such as the carboxylate salt of our acid, PTC is a powerful technique to bring reactants together across an immiscible solvent interface.
The Principle of Phase-Transfer Catalysis:
PTC employs a catalyst (typically a quaternary ammonium or phosphonium salt) that forms an ion pair with the reactant ion (the carboxylate).[7] The catalyst's lipophilic alkyl chains render this ion pair soluble in the organic phase, where it can react with the organic-soluble substrate.[8] This is particularly useful for esterifications or alkylations where the deprotonated acid has high water solubility but the alkylating agent is only soluble in an organic solvent.[9]
Protocol: PTC-Mediated Esterification
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent like toluene.
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Combine and Add Catalyst: Combine the organic and aqueous layers in the reaction flask. Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add Electrophile: Add the alkyl halide (e.g., ethyl iodide, 1.5 eq) to the biphasic mixture.
-
Reaction: Heat the mixture (e.g., to 70-80 °C) with vigorous stirring to maximize the interfacial area. The reaction rate is often dependent on the stirring speed.[7]
-
Workup: After completion, cool the mixture, separate the organic and aqueous layers, and proceed with a standard aqueous workup of the organic layer.
Part 4: Reaction-Specific Troubleshooting
Amidation Reactions
-
Problem: The reaction stalls after starting. This is often due to the formation of an insoluble ammonium carboxylate salt between the acid and the amine, which then fails to react further.[10]
-
Solution:
-
Dissolve First: Ensure both the carboxylic acid and the amine are fully dissolved before adding the coupling reagent. Use the sonication or co-solvent strategies above.
-
Catalytic Methods: For challenging amidations, consider using a catalyst like boric acid or a titanium-based catalyst in a high-boiling solvent like toluene, which facilitates the removal of water.[11]
-
Esterification Reactions (Fischer & Steglich)
-
Problem: In Fischer esterification (acid-catalyzed), the reaction is slow and incomplete in common solvents like toluene.
-
Solution:
-
Use Excess Alcohol: Use the alcohol reactant as the solvent if possible. This drives the equilibrium towards the product.
-
Steglich Esterification: For sterically hindered or temperature-sensitive substrates, a Steglich esterification using DCC/DMAP or a more modern equivalent like EDC/DMAP is highly effective.[12][13] The reaction proceeds under mild conditions, but solubility in the solvent (typically DCM or THF) is still critical. Use co-solvents or sonication if needed.
-
Suzuki Coupling Reactions
-
Problem: Low conversion or significant formation of a protodehalogenated byproduct (where the bromine is replaced by hydrogen).[14]
-
Cause & Solution: The ortho-carboxylate group can sterically hinder the oxidative addition of the palladium catalyst.[14]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the oxidative addition and subsequent steps, outcompeting the protodehalogenation pathway.[14]
-
Solvent System: A mixture of 1,4-Dioxane and water is a common and effective solvent system for Suzuki couplings. Ensure the starting material is fully dissolved (with gentle heating if necessary) before adding the catalyst.[14]
-
Base Selection: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid bases like hydroxides if protodehalogenation is an issue.[14]
-
Workflow for a Suzuki Coupling Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. mdpi.com [mdpi.com]
- 11. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromobenzoyl)benzoic Acid
Welcome to our dedicated technical support center for the synthesis of 2-(4-Bromobenzoyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven guidance to help you optimize your synthetic strategy, improve yield, and ensure the purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice due to its high activity and cost-effectiveness. The reaction proceeds by activating the phthalic anhydride, making it a potent electrophile that can attack the electron-rich aromatic ring of bromobenzene.
Q2: Why is catalyst selection so critical in this specific Friedel-Crafts acylation?
Catalyst selection is paramount for several reasons:
-
Regioselectivity: The primary goal is to achieve acylation at the para position of bromobenzene to yield the desired this compound isomer. The choice of catalyst and reaction conditions can influence the formation of the undesired ortho isomer.
-
Reaction Rate and Yield: The catalyst's strength directly impacts the reaction kinetics. A highly active catalyst can drive the reaction to completion faster and result in higher yields.
-
Catalyst Stoichiometry: In classical Friedel-Crafts reactions, the Lewis acid catalyst (like AlCl₃) is often required in stoichiometric amounts, or even in excess, because it complexes with the carbonyl oxygen of the product, rendering it inactive. This has significant implications for downstream processing and waste generation.
-
Substrate Sensitivity: The reactants and products may be sensitive to the harsh conditions sometimes created by strong Lewis acids, leading to side reactions or degradation.
Q3: Are there greener or more modern alternatives to the traditional AlCl₃ catalyst?
Yes, significant research has been dedicated to finding more environmentally friendly and reusable catalysts. These include:
-
Zeolites: These are microporous aluminosilicates that can act as solid acid catalysts. They offer advantages like shape selectivity, ease of separation from the reaction mixture, and reusability. For instance, zeolites like H-BEA have been shown to be effective catalysts for this acylation.
-
Heteropoly Acids: These are complex proton acids that are highly acidic and can be used in smaller quantities than traditional Lewis acids. They are also often reusable.
-
Ionic Liquids: Certain acidic ionic liquids can serve as both the solvent and the catalyst, simplifying the reaction setup and workup.
-
Metal Trifluoromethanesulfonates (Triflates): Lanthanide triflates, such as Yb(OTf)₃, are water-tolerant Lewis acids that can catalyze Friedel-Crafts reactions and are often recoverable.
The choice of a "greener" alternative often involves a trade-off between cost, activity, and the specific requirements of the synthetic scale.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound via Friedel-Crafts acylation.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated mass of this compound is significantly lower than the theoretical maximum.
-
TLC or HPLC analysis of the crude product shows a large amount of unreacted starting material (bromobenzene or phthalic anhydride).
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. | Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The AlCl₃ catalyst complexes with both the phthalic anhydride reactant and the keto-acid product. If less than two equivalents are used, there may not be enough free catalyst to drive the reaction to completion. | Use at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (phthalic anhydride). This ensures that one equivalent is available to activate the anhydride and another to complex with the product, with a slight excess to drive the reaction. |
| Inadequate Reaction Temperature or Time | Friedel-Crafts acylations have an activation energy barrier that must be overcome. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. | The reaction is typically exothermic upon addition of the catalyst. It is often started at a low temperature (0-5 °C) for controlled addition and then allowed to warm to room temperature or gently heated (e.g., to 50-60 °C) for several hours to ensure completion. Monitor the reaction by TLC or HPLC. |
| Poor Solvent Choice | The solvent must be inert to the strong Lewis acid and capable of dissolving the reactants. Common choices include nitrobenzene or 1,2-dichloroethane. Using a reactive solvent can lead to side reactions. | Use a dry, inert solvent. Nitrobenzene is a classic choice for this reaction, although its toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common alternatives. Ensure the solvent is anhydrous. |
Problem 2: Formation of Significant Isomeric Impurities
Symptoms:
-
NMR or HPLC analysis shows the presence of the undesired 2-(2-Bromobenzoyl)benzoic acid (ortho isomer) in addition to the desired this compound (para isomer).
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the steric hindrance for the formation of the ortho product, reducing the regioselectivity of the reaction. The para product is thermodynamically more stable. | Maintain a controlled reaction temperature. Running the reaction at room temperature or slightly below after the initial exotherm is often sufficient to favor the formation of the para isomer. |
| Catalyst System | The choice and nature of the catalyst can influence the steric environment of the electrophilic species, affecting the ortho/para ratio. | While AlCl₃ is standard, exploring bulkier Lewis acids or solid acid catalysts like zeolites may improve para-selectivity. Zeolites, with their defined pore structures, can exhibit shape selectivity that favors the formation of the sterically less demanding para isomer. |
Problem 3: Difficult or Incomplete Reaction Workup
Symptoms:
-
Formation of an emulsion or a gelatinous precipitate during the aqueous workup (quenching with acid/water).
-
The product is difficult to extract from the aqueous layer.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Improper Quenching | The AlCl₃-product complex must be hydrolyzed to liberate the free keto-acid. Adding water too quickly to the reaction mixture can cause a violent exotherm and the formation of aluminum hydroxides as a thick precipitate. | The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid ensures that aluminum salts remain soluble as [Al(H₂O)₆]³⁺ and prevents the precipitation of Al(OH)₃. |
| Product Precipitation | The desired product, this compound, is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution (as the carboxylate salt), but it is insoluble in acidic aqueous solution. | During the acidic workup, the product will precipitate as a solid. This is the desired outcome. The solid can then be collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) for purification. |
Experimental Protocols & Visualizations
Protocol 1: Standard Synthesis using AlCl₃ Catalyst
Objective: To synthesize this compound with high yield and purity.
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or 1,2-dichloroethane), anhydrous
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap. Ensure all glassware is oven-dried.
-
Charge the flask with phthalic anhydride (1.0 eq) and bromobenzene (3-4 eq, acting as both reactant and solvent, or use an inert solvent like nitrobenzene).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Under stirring, add anhydrous AlCl₃ (2.2 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of phthalic anhydride.
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
A solid precipitate (the crude product) will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Recrystallize the crude solid from ethanol to obtain pure this compound.
Workflow Diagram: Synthesis and Workup
Caption: Workflow for the synthesis of this compound.
Mechanism Overview: Role of the Catalyst
The Lewis acid catalyst, AlCl₃, plays a dual role in this reaction. First, it activates the phthalic anhydride, making it a highly reactive electrophile. Second, it complexes with the final product, which necessitates the use of stoichiometric amounts.
Technical Support Center: Optimizing the Friedel-Crafts Acylation of Bromobenzene
Introduction
The Friedel-Crafts acylation of bromobenzene is a cornerstone electrophilic aromatic substitution reaction for synthesizing bromo-aryl ketones, particularly p-bromoacetophenone, a valuable intermediate in pharmaceutical and chemical manufacturing. While robust, the reaction presents a significant challenge in controlling regioselectivity. The bromine substituent is an ortho, para-director, leading to the formation of the desired para-isomer alongside the sterically hindered ortho-isomer as a primary byproduct.[1][2]
This technical guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is to elucidate the causal mechanisms behind byproduct formation and offer field-proven protocols to maximize the yield and purity of the target p-bromoacetophenone.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the acylation of bromobenzene in a direct question-and-answer format.
Question 1: My reaction yielded a significant amount of the ortho-bromoacetophenone byproduct. How can I improve para-selectivity?
Answer: Achieving high para-selectivity is the most common challenge. The formation of the ortho-isomer is mechanistically viable but sterically disfavored.[1] Several factors can be adjusted to exploit this steric hindrance and enhance para-selectivity.
-
Probable Cause 1: Elevated Reaction Temperature. Higher temperatures can provide sufficient energy to overcome the steric barrier for ortho-acylation, leading to a product mixture governed by thermodynamic equilibrium rather than kinetic control.[3][4]
-
Solution: Conduct the reaction at lower temperatures. Running the acylation at 0°C or even below is known to significantly favor the formation of the para-acylated product.[5] The initial addition of the acylating agent to the bromobenzene/Lewis acid mixture should always be performed in an ice bath to manage the exothermic reaction.[6]
-
-
Probable Cause 2: Solvent Choice. The polarity of the solvent can influence the reaction's selectivity.[7][8] Nonpolar solvents are often preferred.
-
Probable Cause 3: Nature of the Electrophile. The effective size of the attacking electrophile (the acylium ion-Lewis acid complex) plays a crucial role.
-
Solution: Ensure the pre-formation of the acyl chloride-Lewis acid complex before adding bromobenzene. This "Perrier addition" procedure can sometimes improve selectivity by ensuring the attacking species is the bulkier complex rather than a freer acylium ion.[10]
-
Question 2: My reaction yield is very low, and I've recovered a large amount of unreacted bromobenzene. What went wrong?
Answer: Low conversion is typically linked to an inactive catalyst or insufficient reaction conditions.
-
Probable Cause 1: Catalyst Deactivation by Moisture. Lewis acids, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[3][11]
-
Solution: Rigorously enforce anhydrous conditions. Flame-dry all glassware before use, use freshly opened or distilled anhydrous solvents, and handle the Lewis acid catalyst quickly in a dry environment (e.g., a glove box or under an inert atmosphere).[11]
-
-
Probable Cause 2: Insufficient Catalyst Loading. Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][12]
-
Probable Cause 3: Deactivated Substrate. Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of bromine.[14] While it is reactive enough for acylation, suboptimal conditions can stall the reaction.
Diagram 1: Troubleshooting Flowchart for Low Yield
A logical guide to diagnosing poor conversion in Friedel-Crafts acylation.
Caption: Troubleshooting flowchart for low yield issues.
Frequently Asked Questions (FAQs)
Q: Why is the para isomer the major product in the acylation of bromobenzene?
A: The directing effect of substituents in electrophilic aromatic substitution is determined by a combination of inductive and resonance effects, as well as sterics.[14][15]
-
Directing Effect: The bromine atom on bromobenzene is an ortho, para-director. While it deactivates the ring towards electrophilic attack via its strong electron-withdrawing inductive effect, its lone pairs can stabilize the carbocation intermediate (the arenium ion) through resonance when the attack occurs at the ortho or para positions.[16]
-
Steric Hindrance: The primary reason for the preference for the para position is steric hindrance.[17] The bulky bromine atom and the large acylium-Lewis acid complex physically obstruct the ortho positions, making the attack at the remote para position kinetically more favorable.[1][3]
Diagram 2: Steric Hindrance in Ortho vs. Para Attack
This diagram illustrates the steric clash that disfavors acylation at the ortho position.
Caption: Steric hindrance favors para- over ortho-acylation.
Q: Why is polysubstitution not a major byproduct concern in Friedel-Crafts acylation?
A: Unlike Friedel-Crafts alkylation, which often leads to polyalkylation, acylation is typically self-limiting to a single substitution.[12][18] The acyl group (-COR) introduced onto the aromatic ring is strongly electron-withdrawing. This deactivates the ring, making it significantly less nucleophilic and therefore less reactive towards further electrophilic attack by another acylium ion.[3][19]
Q: How do reaction parameters influence the product distribution?
A: The regioselectivity of this reaction is highly dependent on controllable parameters. The table below summarizes key influences.
| Parameter | Effect on ortho/para Ratio | Rationale |
| Temperature | Lower temperature increases para selectivity | Favors the kinetically controlled product by making it harder to overcome the steric barrier for ortho attack.[4][5] |
| Solvent | Nonpolar solvents (e.g., CS₂, DCM) increase para selectivity | Less polar solvents minimize solvation of intermediates, preserving the steric bulk of the electrophilic complex.[7][8] |
| Catalyst | Bulkier Lewis acids may slightly increase para selectivity | The size of the Lewis acid contributes to the overall steric profile of the attacking electrophile.[17] |
| Reaction Time | Prolonged time at high temp can decrease para selectivity | May allow for equilibration towards the thermodynamically more stable isomer, or lead to side reactions.[11] |
Optimized Experimental Protocol: Synthesis of p-Bromoacetophenone
This protocol is designed to maximize the yield of the para-isomer while minimizing byproduct formation. All operations involving AlCl₃ and acetyl chloride must be conducted in a fume hood.
Materials:
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).[15][20]
-
Initial Charge: To the flask, add anhydrous AlCl₃ (7.5 g, 56 mmol) and 20 mL of anhydrous DCM. Cool the flask to 0°C in an ice-water bath.[1]
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of bromobenzene (3.7 g, 23.6 mmol) and acetyl chloride (2.0 g, 25.5 mmol) in 10 mL of anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C. Vigorous evolution of HCl gas will be observed.[1][6]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the consumption of bromobenzene by TLC.
-
Quenching: Cool the reaction flask back to 0°C. In a separate large beaker, prepare a mixture of 50 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic and liberates more HCl gas.[1][20]
-
Workup:
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator. The crude product is typically a light brown liquid or low-melting solid.[1][15]
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure p-bromoacetophenone.
Diagram 3: Core Reaction Mechanism
The mechanism for the Friedel-Crafts acylation of bromobenzene.
Caption: Mechanism of Friedel-Crafts acylation.
References
-
Vertex AI Search Result[1]: Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from
-
BenchChem[3]: Troubleshooting low yield in Friedel-Crafts acylation reactions. (2025). Retrieved from
-
Vertex AI Search Result[15]: Friedel - Crafts acetylation of Bromobenzene. (n.d.). Retrieved from
-
BenchChem[11]: Minimizing byproduct formation in Friedel-Crafts acylation. (2025). Retrieved from
-
Department Chemie und Biologie[20]: Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Retrieved from
-
BenchChem[17]: A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (2025). Retrieved from
-
Studylib[13]: Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Retrieved from
-
Organic Chemistry Portal[12]: Friedel-Crafts Acylation. (n.d.). Retrieved from
-
Chemistry LibreTexts[9]: Characteristics of Specific Substitution Reactions of Benzenes. (2023). Retrieved from
-
Chemistry Stack Exchange[7]: Solvent Effects in Friedel–Crafts Reaction. (2019). Retrieved from
-
ResearchGate[8]: The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation. (n.d.). Retrieved from
-
Chem LibreTexts[18]: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Retrieved from
-
Leah4Sci[14]: Ortho Meta Para Directing Effects in EAS Reactions. (2021). Retrieved from
-
PubMed Central[10]: A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Retrieved from
-
Chegg.com[2]: Solved 1) The Friedel-Crafts acylation of bromobenzene leads... (2022). Retrieved from
-
YouTube[19]: Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Retrieved from
-
Reddit[6]: under what conditions do friedel crafts acylation of benzene occur? (2022). Retrieved from
-
Google Patents[5]: Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Retrieved from
-
ResearchGate[4]: The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. (n.d.). Retrieved from
-
Master Organic Chemistry[16]: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Retrieved from
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- 2. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
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- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. studylib.net [studylib.net]
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- 19. m.youtube.com [m.youtube.com]
- 20. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Column chromatography techniques for purifying 2-(4-Bromobenzoyl)benzoic acid
Welcome to the technical support guide for the column chromatography purification of 2-(4-Bromobenzoyl)benzoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges with a firm understanding of the underlying principles.
Section 1: Foundational Principles & Pre-Column Strategy
Understanding the physicochemical properties of this compound is the first step toward a successful purification. This section addresses the critical preparatory work that dictates the outcome of your column chromatography.
Q: What are the key chemical properties of this compound that I must consider for purification?
A: The structure of this compound presents two primary characteristics that govern its chromatographic behavior:
-
High Polarity: The presence of a carboxylic acid group (-COOH) makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel.
-
Acidity (pKa ≈ 4-5): The carboxylic acid is the most significant functional group. On a standard silica gel (SiO₂) stationary phase, which is itself acidic, this can lead to very strong adsorption. This interaction is often the primary cause of purification issues such as peak tailing and, in some cases, irreversible binding to the column.[1] To achieve successful elution and good peak shape, this acidic character must be managed.
Q: How do I select the appropriate stationary and mobile phases?
A: For this compound, a standard setup is often the best starting point, with specific modifications to handle its acidity.
-
Stationary Phase: Normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. The slightly acidic nature of silica can be problematic, but this is typically addressed by modifying the mobile phase. Using less acidic stationary phases like alumina is an option, but may require significant redevelopment of the elution method.[2]
-
Mobile Phase (Eluent): The key is to use a solvent system that can effectively compete with the stationary phase for your compound.
-
Base Solvents: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.
-
The Critical Additive - Acidification: Due to the compound's carboxylic acid group, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid ) to the mobile phase is crucial.[3][4] This protonates the carboxylate form of your molecule, reducing its interaction with the silica gel's silanol groups and preventing peak tailing.[1] This ensures the analyte is in a single, non-ionized form, leading to sharper peaks and more consistent elution.
-
Q: Why is preliminary Thin-Layer Chromatography (TLC) analysis absolutely essential before running the column?
A: Running a column without prior TLC analysis is like navigating without a map. TLC is a rapid, small-scale version of column chromatography that provides critical information.[5][6]
-
Solvent System Optimization: TLC allows you to test various mobile phase compositions to find one that provides good separation between your target compound and impurities. The ideal Rf (retention factor) for your target compound on a TLC plate should be approximately 0.25-0.35 to ensure it elutes from the column in a reasonable volume of solvent.[5]
-
Impurity Profiling: It reveals the number of impurities present and their relative polarities. This helps you anticipate how difficult the separation will be.
-
Stability Check: By spotting your crude material on a TLC plate and letting it sit for an hour before eluting (a "2D TLC"), you can get an indication of whether your compound is stable on silica gel.[2] If a new spot appears, it suggests degradation is occurring.
Section 2: The Purification Workflow: From Crude Solid to Pure Fractions
This section outlines the standard workflow for purifying this compound. The process is a systematic procedure that requires careful attention to detail at each stage.
Caption: Overall workflow for the purification of this compound.
Section 3: Troubleshooting Guide & FAQs
Even with careful planning, unexpected issues can arise. This section addresses the most common problems in a question-and-answer format.
Topic: Elution & Separation Problems
Q: My compound is stuck on the column and won't elute, even with a high concentration of polar solvent. What's wrong?
A: This is a classic issue when purifying acidic compounds. There are several likely causes:
-
Cause 1: No Acid in Mobile Phase: You may have forgotten to add acetic or formic acid to your eluent. The anionic carboxylate form of your product is likely bound ionically to the silica.
-
Solution: Prepare a new mobile phase containing 1% acetic acid and continue the elution. You should see your compound begin to move down the column.
-
-
Cause 2: Compound Degradation: Your compound might be unstable on silica gel and has decomposed into highly polar baseline material.[2]
-
Solution: First, confirm this by performing a TLC stability test. If it is unstable, you may need to switch to a less acidic stationary phase like alumina or consider deactivating the silica gel with a base like triethylamine (though this requires careful optimization).
-
-
Cause 3: Insufficiently Polar Solvent: While less common for this specific molecule, ensure your polar solvent is appropriate. If you are using dichloromethane, switching to the more polar ethyl acetate or even adding a small percentage (1-5%) of methanol to your eluent can help elute very polar compounds.
Q: My compound eluted immediately in the first few fractions (the solvent front). How can I get it to stick to the column?
A: This indicates your mobile phase is too polar. Your compound has a much higher affinity for the eluent than for the stationary phase.
-
Solution: You must reformulate your mobile phase based on your initial TLC data. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes). For example, if you used 1:1 Hexane:EtOAc, try 3:1 or 4:1 Hexane:EtOAc. Rerun the TLC to confirm the Rf is in the target 0.25-0.35 range before attempting the column again.[5]
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: This is a common challenge that requires fine-tuning your mobile phase.
-
Solution 1: Decrease Polarity: Reduce the overall polarity of your mobile phase. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often enhancing the separation between them.
-
Solution 2: Change Solvent System: Sometimes, simply adjusting ratios isn't enough. Try a different solvent system with different selectivities. For instance, if you are using Hexane/Ethyl Acetate, consider trying Dichloromethane/Methanol. The different intermolecular interactions can alter the elution order and improve separation.
-
Solution 3: Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase over time to elute your more polar target compound, leaving the most polar impurities on the column.
Caption: Troubleshooting decision tree for poor separation issues.
Topic: Product Visualization & Recovery
Q: this compound is a colorless compound. How do I track it during the column and identify the correct fractions to combine?
A: Visualizing colorless compounds is a standard part of chromatography and relies on indirect methods.[7]
-
Primary Method: TLC with UV Visualization: Your target compound contains aromatic rings and is UV-active.
-
Systematically collect fractions from your column (e.g., in test tubes labeled in order).[7]
-
Spot a small amount from each fraction onto a TLC plate.[7]
-
After eluting the TLC plate, view it under a UV lamp (typically at 254 nm).[8][9] The spots corresponding to your compound will appear as dark purple/blue areas on the fluorescent green background.
-
Combine only the fractions that show a single, pure spot corresponding to the Rf of your product.[5]
-
-
Alternative Method: Staining: If for some reason UV is not effective, you can use chemical stains. A potassium permanganate (KMnO₄) stain or a phosphomolybdic acid stain can visualize most organic compounds, although this method is destructive.[8]
Q: My final yield is disappointingly low. Where did my compound go?
A: Low recovery can be attributed to several factors.
-
Cause 1: Irreversible Adsorption: As mentioned, if the mobile phase was not acidified, a significant portion of your product may be permanently stuck to the top of the column.
-
Cause 2: Sample Loss During Loading: If you used the "dry loading" method, ensure all the silica-adsorbed sample was transferred to the column. If you used "wet loading," make sure you rinsed the flask thoroughly to transfer all the dissolved compound.[5]
-
Cause 3: Fractions Too Dilute: Your compound may have eluted over a much larger volume than expected.[2] Ensure you have analyzed all collected fractions by TLC, not just the ones where you expected the product to be.
-
Cause 4: Incomplete Elution: You may have stopped collecting fractions too early. Always run a final, highly polar "flush" (e.g., 10% methanol in ethyl acetate) through the column and check it by TLC to ensure no product was left behind.
Section 4: Detailed Experimental Methodologies
Protocol 1: Preliminary TLC Analysis
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with different mobile phase systems. A good starting point is varying ratios of Hexane:Ethyl Acetate with 1% acetic acid (e.g., 4:1, 2:1, 1:1).
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm) and identify the solvent system that gives your target compound an Rf value between 0.25 and 0.35.
Protocol 2: Column Packing (Slurry Method)
-
Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a free-flowing slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.[7]
-
Open the stopcock and drain the solvent until the level reaches the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top to protect the silica surface.[5]
Protocol 3: Sample Loading (Dry Loading Method)
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently fill the column with your mobile phase and begin elution.
Section 5: Data Summary Tables
Table 1: Recommended Mobile Phase Systems for this compound
| Solvent System Components | Typical Ratio (Non-polar:Polar) | Additive (Essential) | Target Rf | Notes |
|---|---|---|---|---|
| Hexanes / Ethyl Acetate | 4:1 to 1:1 | 0.5-1% Acetic Acid | ~0.3 | Most common starting point. Adjust ratio based on TLC. |
| Petroleum Ether / Ethyl Acetate | 4:1 to 1:1 | 0.5-1% Acetic Acid | ~0.3 | Similar to hexanes, can be more cost-effective. |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5-1% Acetic Acid | ~0.3 | Good for more polar impurities; use with caution as methanol is very polar. |
Table 2: Quick Troubleshooting Guide
| Issue | Likely Cause | Quick Solution |
|---|---|---|
| No Elution | Mobile phase not acidified | Add 1% acetic acid to the eluent. |
| Streaking/Tailing Spots | Analyte is ionized on silica | Add 1% acetic acid to the eluent. |
| Compound in Solvent Front | Eluent is too polar | Decrease polarity (increase non-polar solvent ratio). |
| Poor Separation | Eluent polarity is too high | Decrease eluent polarity or change solvent system. |
| Low Yield | Irreversible binding / Incomplete elution | Check for acid in eluent; flush column with a very polar solvent at the end. |
Section 6: References
-
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Benchchem. 1
-
Colorless Column. (2022). YouTube. Link
-
2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Link
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Link
-
Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. Link
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. (2021). Chemistry – A European Journal. Link
-
Benzoic acid. (2004). Chromatography Forum. Link
-
Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. Link
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Link
-
How do you visualize colourless compounds after separation in TLC and Paper Chromatography? (2020). Shaalaa.com. Link
-
METHODS OF VISUALIZATIONS IN TLC. (2023). YouTube. Link
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Link
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. Link
-
Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). Sigma-Aldrich. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. 內容不提供 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shaalaa.com [shaalaa.com]
Managing reaction exotherms in the synthesis of 2-(4-Bromobenzoyl)benzoic acid
A Guide to Managing Reaction Exotherms for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-Bromobenzoyl)benzoic acid via the Friedel-Crafts acylation of bromobenzene with phthalic anhydride is a cornerstone reaction in the preparation of various pharmaceutical intermediates. However, the potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and the nature of the reaction itself, present significant challenges in managing the reaction exotherm. A failure to control the heat generated can lead to a runaway reaction, compromising yield, purity, and most importantly, safety.
This technical support center provides a comprehensive guide to understanding, anticipating, and managing the thermal hazards associated with this synthesis. The information is presented in a practical, question-and-answer format to directly address the challenges you may encounter in the laboratory.
Troubleshooting Guide: Real-Time Exotherm Management
This section is designed to provide immediate, actionable advice for specific issues that may arise during the synthesis.
Q1: My reaction temperature is rising much faster than expected after adding only a small amount of the phthalic anhydride/bromobenzene slurry to the aluminum chloride suspension. What should I do?
A1: An initial rapid temperature increase is a strong indicator of a highly reactive system and insufficient initial cooling.
-
Immediate Action:
-
Halt Addition: Immediately stop the addition of the phthalic anhydride/bromobenzene slurry.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the reaction flask and has sufficient capacity. Add more cooling agent if necessary.
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling bath and prevent localized hot spots.
-
-
Problem Analysis:
-
Moisture Contamination: The most likely culprit is moisture in your reagents or glassware. Anhydrous aluminum chloride reacts violently with even trace amounts of water, generating a significant exotherm.
-
Reagent Purity: Impurities in the bromobenzene or phthalic anhydride can sometimes lead to unexpected side reactions with AlCl₃.
-
-
Corrective Measures:
-
Once the temperature is stable and under control, you can cautiously resume addition at a much slower rate.
-
If the exotherm remains difficult to control, it is safer to quench the reaction and restart with freshly dried solvents and reagents.
-
Q2: The reaction temperature is fluctuating significantly, even with a constant addition rate. What does this indicate and how should I respond?
A2: Temperature fluctuations suggest inconsistent reaction initiation or poor heat transfer.
-
Immediate Action:
-
Pause Addition: Temporarily stop adding the slurry.
-
Observe: Monitor the temperature to see if it stabilizes.
-
Check Stirring: Ensure the stirring is efficient and creating a good vortex. Inadequate mixing can lead to pockets of unreacted reagents that then react suddenly.
-
-
Problem Analysis:
-
Poor Mixing: The slurry may not be dispersing evenly in the reaction mixture, leading to delayed reaction bursts.
-
"Crusting" of Reagents: A solid crust of reagents may form on the surface or walls of the flask, periodically breaking off and reacting.
-
-
Corrective Measures:
-
Improve agitation. If using a magnetic stirrer, ensure the stir bar is appropriately sized and rotating at a sufficient speed. For larger scale reactions, mechanical stirring is recommended.
-
Consider diluting the slurry slightly with the reaction solvent to improve its flow and dispersion.
-
Q3: The reaction has been proceeding smoothly, but the temperature is now steadily climbing above my target range despite the cooling bath being in place. What are the next steps?
A3: This is a critical situation that could escalate to a thermal runaway. Your primary goal is to safely regain control of the reaction temperature.
-
Immediate Action:
-
Stop Addition Immediately.
-
Emergency Cooling: If available, add a more potent cooling agent to your bath (e.g., adding dry ice to an isopropanol bath).
-
Prepare for Quenching: Have a pre-chilled, stirred vessel of a suitable quenching agent (e.g., a large volume of crushed ice and water) ready in a fume hood.
-
-
Problem Analysis:
-
Accumulation of Unreacted Reagents: The addition rate may have been too fast for the reaction rate at the current temperature, leading to a buildup of reactants. As the temperature rises, the reaction of these accumulated reagents accelerates, creating a dangerous feedback loop.[1]
-
Cooling System Failure: Your cooling bath may have lost its effectiveness (e.g., ice has melted).
-
-
Decision to Quench:
-
If the temperature continues to rise uncontrollably and approaches the boiling point of the solvent, a controlled quench is necessary.
-
Quenching Procedure: Carefully and slowly transfer the reaction mixture to the prepared quenching vessel with vigorous stirring. Be aware that the quenching process itself is highly exothermic and will release HCl gas.[2]
-
Q4: I've completed the addition of my reagents, and now during the final stirring period, the temperature is starting to rise again. Is this normal?
A4: A post-addition exotherm is possible, especially if there was some accumulation of unreacted starting materials.
-
Action:
-
Maintain Cooling: Do not remove the cooling bath immediately after the addition is complete.
-
Monitor Closely: Continue to monitor the temperature for at least 30-60 minutes post-addition to ensure the reaction has gone to completion and the heat generation has subsided.
-
-
Rationale: The reaction kinetics may not be instantaneous. A final period of stirring at the reaction temperature allows for the complete conversion of any remaining reactants. Removing cooling prematurely could allow a delayed exotherm to dangerously increase the temperature.
Frequently Asked Questions (FAQs)
This section addresses broader concepts and preventative measures for managing the exotherm in the synthesis of this compound.
Q1: Why is the Friedel-Crafts acylation for this compound so exothermic?
A1: The exothermicity of this reaction stems from several factors:
-
Formation of the Acylium Ion: The reaction of phthalic anhydride with aluminum chloride to form the reactive electrophile, the acylium ion, is itself an exothermic process.
-
Electrophilic Aromatic Substitution: The subsequent reaction of the acylium ion with bromobenzene is a highly favorable and energy-releasing step.
-
Lewis Acid-Ketone Complexation: The product, this compound, is a ketone that forms a stable complex with aluminum chloride. This complexation is also an exothermic process and is why a stoichiometric amount of the catalyst is often required.[3]
Q2: What are the critical process parameters I need to control to prevent a thermal runaway?
A2: The key to preventing a thermal runaway is to ensure that the rate of heat removal is always greater than the rate of heat generation.[4] The critical parameters to control are:
-
Temperature: Maintain a consistent and low reaction temperature, typically between 0 and 10 °C, to keep the reaction rate manageable.
-
Addition Rate: A slow, controlled addition of the phthalic anhydride/bromobenzene slurry is crucial to prevent the accumulation of unreacted reagents.
-
Agitation: Efficient stirring is essential for uniform temperature distribution and effective heat transfer to the cooling system.
-
Concentration: Running the reaction at a suitable dilution can help to moderate the exotherm by providing a larger thermal mass to absorb the heat generated.
Q3: How can I assess the thermal risk of this reaction before running it at a larger scale?
A3: For scaling up exothermic reactions, it is highly recommended to perform a calorimetric study.[1]
-
Reaction Calorimetry (RC1): An RC1 study can provide crucial data on the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This information is vital for designing an adequate cooling system for a larger reactor.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of any potential decomposition reactions of the starting materials, products, or reaction mixture, which is critical for defining a safe operating temperature window.
Q4: What are the best practices for quenching a Friedel-Crafts acylation reaction safely?
A4: Quenching is a critical step that must be handled with care due to its own exothermic nature.
-
Standard Quenching Procedure: The reaction mixture should be transferred slowly and in a controlled manner to a vigorously stirred mixture of crushed ice and water. This method helps to dissipate the heat of quenching effectively.
-
Avoid Reverse Addition: Never add water or ice directly to the reaction mixture. This can cause a violent, localized exotherm and a dangerous release of HCl gas.
-
Adequate Ventilation: Always perform the quench in a well-ventilated fume hood to handle the evolution of HCl gas.
Data Presentation
Table 1: Key Parameters for Exotherm Management in the Synthesis of this compound
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C | Lower temperatures slow the reaction rate, making the exotherm easier to control. |
| Addition Time | 1 - 2 hours (lab scale) | A slow addition rate prevents the accumulation of unreacted reagents. |
| Agitation Speed | Sufficient to create a vortex | Ensures efficient heat transfer and prevents localized hot spots. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvents that are suitable for the reaction conditions. Must be rigorously dried. |
| Quenching Temperature | < 10 °C | Keeps the quenching exotherm under control. |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
-
Glassware and Reagent Preparation:
-
All glassware (a three-necked round-bottom flask, a dropping funnel, a condenser, and a mechanical stirrer) must be thoroughly dried in an oven at >100 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Anhydrous aluminum chloride should be a fresh, unopened bottle or from a desiccator. Weigh it quickly to minimize exposure to atmospheric moisture.
-
The solvent (e.g., dichloromethane) must be anhydrous.
-
-
Reaction Setup:
-
Charge the reaction flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the anhydrous solvent under a positive pressure of inert gas.
-
Equip the flask with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a dropping funnel.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve phthalic anhydride (1.0 equivalent) and bromobenzene (1.0 to 1.1 equivalents) in the anhydrous solvent.
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the stirred aluminum chloride suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching:
-
In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully, transfer the reaction mixture from the flask to the ice/water mixture via a cannula or by pouring. Monitor the temperature of the quenching mixture.
-
-
Work-up and Isolation:
-
After the quench is complete, separate the organic layer.
-
Extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
-
Visualization
Diagram 1: Decision Workflow for Managing a Temperature Excursion
Sources
- 1. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Effect of solvent choice on the yield of 2-(4-Bromobenzoyl)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-bromobenzoyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the yield of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your experimental outcomes.
I. Understanding the Reaction: Friedel-Crafts Acylation
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, phthalic anhydride acylates bromobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The choice of solvent is critical in a Friedel-Crafts acylation as it can significantly influence the reaction rate, yield, and even the product distribution. An ideal solvent should dissolve the reactants and the reaction intermediates, remain inert to the highly reactive acylium ion and the Lewis acid catalyst, and facilitate product isolation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of the solvent.
Q1: My reaction yield is consistently low. What are the most likely causes related to my choice of solvent?
A1: Low yields in this Friedel-Crafts acylation can often be traced back to solvent-related issues. Here are the key factors to consider:
-
Poor Solubility of Reactants: Phthalic anhydride, a key reactant, has limited solubility in non-polar solvents.[1][2] If the solvent cannot adequately dissolve the phthalic anhydride, the reaction will be slow and incomplete, leading to a low yield.
-
Solvent Reactivity: While many common organic solvents are considered "inert," some can react under the harsh conditions of a Friedel-Crafts acylation. For instance, solvents with lone pairs of electrons (e.g., ethers, alcohols) will complex with the Lewis acid catalyst, rendering it inactive.
-
Product Precipitation: In some cases, the product-catalyst complex may precipitate out of the solution, especially in non-polar solvents.[3] This can sometimes be advantageous in driving the reaction to completion, but it can also make stirring and work-up more challenging.
-
Moisture Contamination: All solvents used in Friedel-Crafts reactions must be anhydrous. Water will react with the aluminum chloride catalyst, deactivating it and halting the reaction.[4]
Q2: I'm trying to decide on a solvent for my synthesis. What are the pros and cons of common solvents for this reaction?
A2: The selection of a solvent is a trade-off between solubility, reactivity, and safety. Here's a breakdown of common choices for the synthesis of this compound:
| Solvent | Polarity | Key Advantages | Key Disadvantages |
| Carbon Disulfide (CS₂) | Non-polar | Inert to reaction conditions. | Poor solvent for phthalic anhydride.[2] Highly flammable and toxic. |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Good solvent for reactants.[5] Relatively inert. | Can be challenging to make completely anhydrous. Potential for side reactions at higher temperatures. |
| Nitrobenzene (C₆H₅NO₂) | Polar | Excellent solvent for reactants and intermediates.[6] Highly deactivated ring, so it doesn't compete in the acylation.[7] | High boiling point can make removal difficult. Toxic. |
Q3: I used nitrobenzene as a solvent and my yield was still not as high as expected. What could have gone wrong?
A3: While nitrobenzene is often a good choice, several factors can still lead to a lower-than-expected yield:
-
Purity of Nitrobenzene: Ensure the nitrobenzene used is of high purity and, most importantly, anhydrous.
-
Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow. If it's too high, you risk side reactions and decomposition.
-
Stoichiometry of the Catalyst: The product, a ketone, can form a complex with the AlCl₃ catalyst.[4] Therefore, slightly more than a stoichiometric amount of the catalyst is often required.
-
Work-up Procedure: The work-up for reactions in nitrobenzene requires careful extraction to remove the solvent and isolate the product. Ensure you are performing a thorough aqueous work-up to remove the catalyst and any unreacted starting materials.
Q4: Can I run the reaction without a solvent?
A4: In some Friedel-Crafts acylations, using an excess of one of the reactants as the solvent is possible. For this specific reaction, using an excess of bromobenzene could be considered.[8] However, this can make product purification more challenging, as you will need to remove a large amount of unreacted bromobenzene.
Q5: I am observing the formation of an isomeric byproduct. How can solvent choice influence this?
A5: In Friedel-Crafts acylation, the solvent polarity can influence the regioselectivity of the reaction, particularly with substituted benzenes.[3] For bromobenzene, the bromine atom is an ortho-, para- director.[9] While the para-product, this compound, is sterically favored, the choice of solvent can affect the ortho/para ratio. A more polar solvent like nitrobenzene can sometimes lead to a higher proportion of the thermodynamically more stable para product.
III. Experimental Protocols & Data
Comparative Yield Data
| Solvent | Reactants | Product | Reported Yield (%) | Reference |
| Carbon Disulfide | Phthalic anhydride, Anisole | 2-(4-methoxybenzoyl)benzoic acid | 42% | [10] |
| Dichloromethane | Bromobenzene, Acetic anhydride | 4-Bromoacetophenone | 28.73% | [11] |
| Nitrobenzene | Phthalic anhydride, Ethylbenzene | 2-(4'-ethylbenzoyl)benzoic acid | High (not specified) | [12] |
Optimized Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reactant Addition: To the flask, add phthalic anhydride and anhydrous nitrobenzene. Begin stirring to dissolve the anhydride.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The addition is exothermic, so maintain the temperature below 10 °C.
-
Bromobenzene Addition: Once the catalyst has been added, add bromobenzene dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with a dilute sodium hydroxide solution to remove unreacted phthalic anhydride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
V. References
-
Vertex AI Search. (n.d.). Bromobenzene - Solubility of Things. Retrieved January 12, 2026, from
-
Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation? Retrieved January 12, 2026, from
-
Filo. (2025, September 26). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. Retrieved January 12, 2026, from
-
China Phthalic Anhydride Solubility Suppliers, Producer, Manufacturers. (n.d.). Factory Direct Price. Retrieved January 12, 2026, from
-
Sunrise Group. (n.d.). Bromobenzene - Aromatic Compounds. Retrieved January 12, 2026, from
-
An Overview of the Relevant Knowledge of Phthalic Anhydride. (n.d.). Retrieved January 12, 2026, from
-
TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors. Retrieved January 12, 2026, from
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Retrieved January 12, 2026, from
-
ChemBK. (n.d.). Bromobenzene. Retrieved January 12, 2026, from
-
Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved January 12, 2026, from
-
ECHEMI. (n.d.). This compound. Retrieved January 12, 2026, from
-
ResearchGate. (n.d.). Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. Retrieved January 12, 2026, from
-
Transtutors. (2014, March 9). What is the role of carbon disulfide in friedel crafts alkylation... Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved January 12, 2026, from
-
ChemicalBook. (n.d.). Bromobenzene CAS#: 108-86-1. Retrieved January 12, 2026, from
-
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved January 12, 2026, from
-
Chemsrc. (2025, August 25). This compound | CAS#:2159-40-2. Retrieved January 12, 2026, from
-
JACS. (n.d.). Participation of Carbon Disulfide in the Friedel-Crafts Reaction. Retrieved January 12, 2026, from
-
Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Retrieved January 12, 2026, from
-
Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. Retrieved January 12, 2026, from
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 12, 2026, from
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved January 12, 2026, from
-
Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved January 12, 2026, from
-
Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved January 12, 2026, from
Sources
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]
Strategies to improve the regioselectivity of reactions with 2-(4-Bromobenzoyl)benzoic acid
A Guide to Mastering Regioselectivity in Your Reactions
Welcome, researchers and chemists, to the technical support center for 2-(4-Bromobenzoyl)benzoic acid. As a Senior Application Scientist, I understand that while this reagent is a valuable building block, its unique electronic and steric properties can present significant challenges in controlling the regioselectivity of subsequent reactions. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve your desired synthetic outcomes.
The core challenge with this compound lies in the competing directing effects of its substituents. The molecule possesses two aromatic rings with distinct electronic characteristics, making it a complex substrate for reactions like electrophilic aromatic substitution or further functionalization.
-
Ring A (Benzoic Acid Moiety): This ring is strongly deactivated by the meta-directing carboxylic acid group (-COOH) and the benzoyl carbonyl group (-C=O).
-
Ring B (4-Bromobenzoyl Moiety): This ring is deactivated by the benzoyl carbonyl group but is substituted with a bromine atom (-Br), which is a deactivating but ortho-, para-directing group.
This inherent dichotomy often leads to mixtures of regioisomers, complicating purification and reducing yields. This guide will walk you through the causality of these challenges and provide actionable strategies to overcome them.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the common issues and questions that arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with this compound?
A1: The regiochemical outcome of reactions, particularly electrophilic aromatic substitution (EAS), is determined by a complex interplay of electronic and steric effects.
-
Electronic Effects: These are the dominant factors. The carboxylic acid and ketone are strong electron-withdrawing groups, deactivating both rings and directing incoming electrophiles to the meta positions relative to themselves.[1][2] The bromine atom, while also deactivating via induction, has lone pairs that can donate into the ring through resonance, directing incoming electrophiles to the ortho and para positions relative to the bromine.[3]
-
Steric Hindrance: The bulky nature of the benzoyl group and the carboxylic acid can physically block access to certain positions, particularly the ortho positions.[4][5] This can lead to a preference for substitution at less crowded sites, even if they are electronically less favored.[4]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all influence the reaction pathway. Lower temperatures often favor the thermodynamically more stable product, while different Lewis acids can alter the nature of the electrophile and its sensitivity to steric and electronic effects.[6][7]
Q2: Which of the two aromatic rings is more reactive towards electrophilic aromatic substitution?
A2: Ring B (the brominated ring) is generally more reactive, albeit still deactivated. Here's the reasoning:
-
Ring A is substituted with two strong deactivating groups (the carboxylic acid and the carbonyl of the benzoyl group).
-
Ring B is also deactivated by the carbonyl group, but the bromine atom, despite being an inductive deactivator, can provide some resonance stabilization to the intermediate carbocation (the sigma complex) during ortho or para attack.[3] This makes the positions ortho and para to the bromine slightly less deactivated than the positions on Ring A.
Therefore, reactions like nitration or halogenation are more likely to occur on the brominated ring, at the positions ortho to the bromine atom (and meta to the carbonyl).
Q3: Can I perform a Friedel-Crafts acylation or alkylation on this compound?
A3: It is generally not advisable. Friedel-Crafts reactions typically fail on strongly deactivated rings.[8][9] Both aromatic rings in this compound are deactivated by the presence of the carbonyl and carboxylic acid groups. The Lewis acid catalyst (e.g., AlCl₃) would likely complex with the carbonyl oxygen atoms, further deactivating the rings and rendering them unreactive towards the electrophile.[7][8]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My electrophilic substitution (e.g., nitration, sulfonation) is resulting in a mixture of isomers on both rings. How can I improve selectivity for a single ring?
This is a classic problem stemming from the competing directing effects. To favor substitution on the desired ring, you need to either enhance the reactivity of one ring or further deactivate the other.
Strategy 1: Modulating Reaction Conditions
-
Rationale: By using milder reaction conditions, you can often favor substitution on the slightly more reactive ring (Ring B). Harsher conditions may provide enough energy to overcome the activation barrier for substitution on the more deactivated ring (Ring A).
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For example, in a nitration reaction, start at 0 °C or even lower.
-
Use a Milder Catalyst/Reagent: Instead of a strong Lewis acid, explore weaker alternatives. For bromination, using N-bromosuccinimide (NBS) in a suitable solvent might offer higher selectivity than Br₂ with a strong Lewis acid.[10]
-
Strategy 2: Protecting Group Strategy for the Carboxylic Acid
-
Rationale: The carboxylic acid is a powerful deactivating group. By temporarily converting it to a less deactivating group, you can "turn off" its influence, making Ring A more susceptible to substitution or allowing for more predictable outcomes on Ring B. An ester, for example, is still deactivating but generally less so than a carboxylic acid.
-
Troubleshooting Steps:
-
Protection: Convert the carboxylic acid to a methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid).
-
Electrophilic Substitution: Perform the desired electrophilic substitution reaction on the esterified molecule.
-
Deprotection: Hydrolyze the ester back to the carboxylic acid using acidic or basic conditions.[11][12]
-
Issue 2: The intramolecular cyclization to form 2-bromoanthraquinone is giving low yields or side products.
The intramolecular Friedel-Crafts acylation to form the anthraquinone core is a common application of this molecule. Success hinges on forcing the cyclization to occur at the correct position on the benzoic acid ring.
-
Rationale: The cyclization is an intramolecular electrophilic aromatic substitution where the acylium ion generated from the carboxylic acid attacks the other aromatic ring. However, for the reaction to proceed, it must attack the ortho position to the benzoyl group on Ring A. This position is sterically hindered and electronically deactivated.
-
Troubleshooting Steps:
-
Strong Protic Acid Catalyst: This reaction typically requires a strong protic acid like concentrated sulfuric acid or polyphosphoric acid (PPA) to protonate the carboxylic acid and facilitate the formation of the acylium ion.
-
Elevated Temperatures: Sufficient thermal energy is required to overcome the high activation barrier associated with this reaction. Temperatures in the range of 120-170 °C are often employed.
-
Anhydrous Conditions: Water can quench the acylium ion intermediate and inhibit the reaction. Ensure all reagents and glassware are thoroughly dry.
-
Issue 3: I want to introduce a substituent ortho to the bromine atom, but I am getting a mixture with the other ortho position.
The two positions ortho to the bromine on Ring B are not equivalent due to the large benzoylbenzoic acid substituent at the para position.
-
Rationale: While both positions are electronically activated by the bromine's resonance effect, the position closer to the benzoyl bridge (C3') is significantly more sterically hindered than the position further away (C5').[4] Therefore, electrophilic attack will preferentially occur at the less sterically hindered C5' position.
-
Troubleshooting Steps:
-
Leverage Steric Hindrance: This is a case where the inherent properties of the molecule work in your favor. Most standard electrophilic aromatic substitution reactions should naturally favor the less hindered position.
-
Use Bulky Electrophiles: If you need to enhance this selectivity, using a bulkier electrophile can further exaggerate the steric preference.
-
Consider a Blocking Group: If substitution is desired at the more hindered position, a more advanced strategy involving a temporary blocking group at the less hindered position would be necessary. For example, a sulfonation reaction could be used to install a sulfonic acid group at the C5' position.[13][14] After performing the desired reaction at the now available C3' position, the sulfonic acid group can be removed by treatment with dilute aqueous acid.[13][14]
-
Experimental Protocols & Data
Protocol 1: Regioselective Nitration of this compound
This protocol aims to selectively nitrate the brominated ring by leveraging its slightly higher reactivity under controlled conditions.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and a small amount of concentrated sulfuric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product, which is expected to be predominantly 2-(4-bromo-3-nitrobenzoyl)benzoic acid.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Reaction | Reagents & Conditions | Major Product(s) | Rationale for Selectivity |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | Substitution on the brominated ring, ortho to Br | The brominated ring is less deactivated than the carboxylic acid ring. |
| Sulfonation | Fuming H₂SO₄, 25 °C | Reversible sulfonation, can be used as a blocking group | The sulfonic acid group can be introduced and later removed.[13][14] |
| Bromination | NBS, MeCN, 0 °C to RT | Substitution on the brominated ring, ortho to Br | Milder conditions favor reaction at the more activated positions.[10] |
| Cyclization | Conc. H₂SO₄, 150 °C | 2-Bromoanthraquinone | Intramolecular acylation occurs on the deactivated benzoic acid ring under harsh conditions. |
Visualization of Key Concepts
Diagram 1: Competing Directing Effects
Caption: Conflicting electronic influences on the two aromatic rings.
Diagram 2: Workflow for Regiocontrol Using a Blocking Group
Caption: A multi-step strategy to achieve substitution at a sterically hindered position.
References
-
Stavrou, I., & Voituriez, A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1045-1085. Available at: [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Noyori, R., et al. (2001). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 3(19), 3057-3060. Available at: [Link]
-
Majumder, S., & Telvekar, V. N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 34954-34988. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. JOCPR, 16(4), 11-12. Available at: [Link]
-
Smith, J. (2023). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Journal of Advanced Organic Synthesis, 5(2), 45-58. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Available at: [Link]
-
Snider, B. B., & Merritt, J. E. (1995). Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. The Journal of Organic Chemistry, 60(18), 5838-5847. Available at: [Link]
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Wang, C., et al. (2006). Substituents (Y) of benzophenones dependence on the regioselectivity (2/3) and the efficiency in the Paternò-Büchi reactions of DMT/DMU with 4,4'-disubstituted benzophenones 1a-1f. ResearchGate. Available at: [Link]
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Wuts, P. G. (2014). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 47(4), 1163-1176. Available at: [Link]
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LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
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Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6931–6936. Available at: [Link]
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LibreTexts. (2023). Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Available at: [Link]
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Exner, O., et al. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25, 653-659. Available at: [Link]
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Exner, O., & Bohm, S. (2004). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Physical Chemistry Chemical Physics, 6(14), 3858-3865. Available at: [Link]
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LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A Head-to-Head Analysis for the Synthetic Chemist: Reactivity of 2-(4-Bromobenzoyl)benzoic Acid vs. 2-(4-Chlorobenzoyl)benzoic Acid
A Senior Application Scientist's Guide to Strategic Reagent Selection
For researchers and professionals in drug development and fine chemical synthesis, the choice between structurally similar starting materials can have profound implications for reaction efficiency, process scalability, and overall cost. This guide provides an in-depth, objective comparison of 2-(4-Bromobenzoyl)benzoic acid and its chlorinated analog, 2-(4-Chlorobenzoyl)benzoic acid. By examining the fundamental principles governing their reactivity and providing supporting experimental frameworks, we aim to empower chemists to make informed, data-driven decisions for their synthetic strategies.
The Decisive Factor: A Tale of Two Halogens
The divergent reactivity of these two molecules stems almost entirely from the intrinsic properties of the halogen atom attached to the benzoyl moiety. The interplay between electronegativity, bond strength, and polarizability dictates the suitability of each compound for specific chemical transformations.
-
Electronic Effects : Halogens exert a dual electronic influence on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M).
-
Inductive Effect (-I) : Chlorine is more electronegative than bromine, resulting in a stronger pull of electron density from the aromatic ring. This makes the ring in the chloro-derivative more electron-deficient.[1]
-
Resonance Effect (+M) : Both halogens can donate a lone pair of electrons to the ring's π-system. This effect is crucial for stabilizing intermediates in electrophilic aromatic substitution.
-
-
Carbon-Halogen Bond Dissociation Energy : This is arguably the most critical factor in many modern synthetic reactions. The carbon-bromine (C-Br) bond is significantly weaker (~285 kJ/mol) than the carbon-chlorine (C-Cl) bond (~340 kJ/mol).[2] This disparity directly impacts reactions where the cleavage of this bond is a key step.
Comparative Reactivity in Cornerstone Synthetic Reactions
We will now explore the performance of these two reagents in three fundamental classes of organic reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Electrophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, particularly for constructing C-C bonds. The Suzuki-Miyaura coupling is a premier example. The generally accepted mechanism involves a catalytic cycle where the initial, and often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3]
Advantage: this compound
The weaker C-Br bond in this compound facilitates a much faster rate of oxidative addition compared to the more robust C-Cl bond of its counterpart.[4][5] This enhanced reactivity translates into significant practical advantages:
-
Milder Reaction Conditions : Reactions can often be run at lower temperatures.
-
Lower Catalyst Loadings : Less of the expensive palladium catalyst is required.
-
Shorter Reaction Times : Increased efficiency and throughput.
While aryl chlorides are more cost-effective, their lower reactivity has historically been a challenge.[2] However, significant advancements in ligand design have produced catalyst systems capable of activating C-Cl bonds, though often requiring more forcing conditions like elevated temperatures.[4][6]
| Parameter | This compound | 2-(4-Chlorobenzoyl)benzoic acid |
| Starting Material | Aryl Bromide | Aryl Chloride |
| Reaction Temp. | 80 °C | 100 °C |
| Catalyst Loading | 2 mol % | 4 mol % |
| Reaction Time | 4 hours | 12 hours |
| Typical Yield | >90% | ~75% |
Note: Data presented is representative for a typical Suzuki-Miyaura reaction with phenylboronic acid and should be considered illustrative.
-
Setup : In two separate oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add the aryl halide (2-(4-halobenzoyl)benzoic acid, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition : To the flask with the bromo-derivative, add Pd(PPh₃)₄ (0.02 mmol, 2 mol %). To the flask with the chloro-derivative, add Pd(PPh₃)₄ (0.04 mmol, 4 mol %) and a phosphine ligand such as SPhos (0.08 mmol).
-
Solvent and Degassing : Add a 4:1 mixture of toluene and water (5 mL). Subject both flasks to three cycles of vacuum/backfill with argon.
-
Reaction : Heat the bromo-reaction to 80°C and the chloro-reaction to 100°C. Monitor the reactions by TLC or LC-MS.
-
Workup : Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The reactivity is governed by two opposing factors:
-
Rate of Attack (Step 1) : The nucleophile's attack on the carbon bearing the halogen. This step is facilitated by a more electrophilic carbon. Since chlorine is more electronegative, it polarizes the C-Cl bond more strongly, making the carbon slightly more positive and thus more susceptible to attack. This favors the chloro-compound.
-
Loss of Leaving Group (Step 2) : The expulsion of the halide to restore aromaticity. The rate of this step depends on the leaving group's ability, which is related to the C-X bond strength. The weaker C-Br bond makes bromide a better leaving group than chloride. This favors the bromo-compound.
Advantage: Context-Dependent, but often this compound
The rate-determining step dictates the overall reactivity. In many SNAr reactions, the cleavage of the carbon-halogen bond (Step 2) is rate-limiting. In such cases, the superior leaving group ability of bromide makes This compound the more reactive substrate.
-
Setup : In two separate round-bottom flasks, dissolve the aryl halide (1.0 mmol) in anhydrous DMSO (10 mL) under an argon atmosphere.
-
Reagent Addition : Add sodium methoxide (1.5 mmol) to each flask.
-
Reaction : Heat both reaction mixtures to 120°C and monitor by TLC.
-
Workup : After the reaction is complete (or after a set time, e.g., 24 hours), cool the mixtures, pour into water, and acidify with dilute HCl.
-
Extraction : Extract the product with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring itself acts as a nucleophile, attacking an electrophile.[8] The substituents already on the ring dictate its overall reactivity and the position of the incoming electrophile. Both the benzoyl group and the halogen are deactivating, but the halogen is ortho, para-directing while the benzoyl group is meta-directing.
Focusing on the halogenated ring, both Cl and Br deactivate the ring towards electrophilic attack due to their strong inductive effects. However, since chlorine's inductive effect is stronger than bromine's, it deactivates the ring more significantly.[1]
Advantage: this compound
The aromatic ring of This compound is slightly less deactivated than that of its chloro-analog. Consequently, it will react faster in electrophilic aromatic substitution reactions, such as nitration or further halogenation.
Practical Considerations and Final Verdict
| Feature | This compound | 2-(4-Chlorobenzoyl)benzoic acid |
| Reactivity (Cross-Coupling) | Higher | Lower |
| Reactivity (SNAr) | Generally Higher | Lower |
| Reactivity (EAS) | Higher | Lower |
| Cost | Higher | Lower |
| Reaction Conditions | Generally Milder | Often Harsher |
| Industrial Viability | Preferred for ease of reaction | Attractive for cost, requires optimization |
Conclusion
From a purely reactivity-based standpoint, This compound is the superior substrate across the most common classes of synthetic transformations. Its weaker C-Br bond facilitates key bond-breaking and bond-forming steps, particularly in modern metal-catalyzed reactions, allowing for milder conditions and greater efficiency.
However, the choice in a real-world laboratory or industrial setting is a pragmatic one. 2-(4-Chlorobenzoyl)benzoic acid offers a significant cost advantage, making it an attractive starting material for large-scale synthesis.[2] The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides increasingly viable for reactions that were once the exclusive domain of aryl bromides and iodides.[6]
The final decision rests on a careful analysis of the specific synthetic target, the sensitivity of other functional groups, the desired reaction conditions, and, crucially, the economic and scalability requirements of the project.
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Introduction: The Critical Role of Quantifying 2-(4-Bromobenzoyl)benzoic acid in Pharmaceutical Quality Control
An Expert's Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Bromobenzoyl)benzoic acid
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy. This compound (BBBA) is a known process-related impurity and potential degradant in the synthesis of Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[1][2] The precise and accurate quantification of BBBA is critical to ensure that the final drug product meets the stringent purity requirements set forth by global regulatory bodies.
This guide provides an in-depth comparison of validated, stability-indicating analytical methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the selection of chromatographic conditions and validation strategies, empowering researchers and drug development professionals to select and implement the most appropriate method for their quality control laboratories. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are scientifically sound and fit for their intended purpose.[3][4]
Method 1: High-Resolution Quantification via Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing sub-2 µm particle columns to achieve faster run times, superior resolution, and enhanced sensitivity. This makes it an ideal choice for analyzing complex impurity profiles where baseline separation between structurally similar compounds is paramount.
Causality and Experimental Design
A stability-indicating UPLC method, as detailed by Koppala et al. (2016), provides a robust framework for quantifying BBBA alongside Bromfenac and other potential impurities.[3][4][5]
-
Column Chemistry: The selection of a polar-embedded Waters Acquity BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 µm) is a deliberate choice.[3][4] The bridged ethyl-siloxane/silica hybrid (BEH) particle technology offers exceptional stability across a wide pH range, while the embedded polar group provides alternative selectivity and improved peak shape for acidic analytes like BBBA, even in low-ionic-strength mobile phases.
-
Mobile Phase Strategy: A gradient elution is employed to resolve a diverse range of impurities with varying polarities within a short timeframe. The method utilizes a binary mixture of an acidic potassium dihydrogen phosphate buffer (pH 3.3) and acetonitrile.[3] The acidic pH is crucial for suppressing the ionization of the carboxylic acid moieties of both the analyte and the parent drug, ensuring they are retained and well-resolved on the reversed-phase column.
-
Detection: Photodiode Array (PDA) detection at 265 nm is used, providing a sensitive response for the chromophores present in BBBA and related substances.[3][4] A key advantage of PDA is the ability to assess peak purity, a critical component of specificity in a stability-indicating method.
Workflow for UPLC Analysis
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A Comparative Guide to the Synthetic Routes of 2-(4-Bromobenzoyl)benzoic Acid
Introduction
2-(4-Bromobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for diverse subsequent chemical transformations. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness, particularly in research, process development, and manufacturing settings. This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and comparative performance to assist researchers and drug development professionals in making informed decisions.
Route 1: The Classic Approach - Friedel-Crafts Acylation
The most established and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[2]
Mechanistic Insights
The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to one of the carbonyl oxygens of phthalic anhydride, rendering the other carbonyl carbon highly electrophilic. This activated complex is then attacked by the electron-rich bromobenzene ring, primarily at the para position due to the ortho,para-directing effect of the bromine atom and steric hindrance at the ortho positions. A subsequent intramolecular cyclization does not occur due to the deactivating effect of the newly introduced acyl group. The reaction is quenched with water to hydrolyze the aluminum chloride complex and yield the final product. A key feature of this reaction is the requirement for a stoichiometric amount of the Lewis acid catalyst, as it forms a stable complex with the ketone product.[4]
Caption: Friedel-Crafts acylation of bromobenzene with phthalic anhydride.
Experimental Protocol
-
Materials: Phthalic anhydride, bromobenzene, anhydrous aluminum chloride, concentrated hydrochloric acid, ice, sodium carbonate solution (10%), activated charcoal, ligroin (petroleum ether).[3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride and bromobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
-
After the addition is complete, gently warm the reaction mixture and then reflux for approximately 30 minutes.
-
Cool the reaction mixture and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.
-
Isolate the crude product, which may be an oily residue. Wash with water.
-
Purify the crude product by steam distillation to remove unreacted bromobenzene.
-
The resulting solid is then dissolved in a sodium carbonate solution, treated with activated charcoal to remove colored impurities, and filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the this compound.
-
The product can be further purified by recrystallization from a suitable solvent like a mixture of benzene and ligroin.[3]
-
Performance and Considerations
The Friedel-Crafts acylation route is a robust and well-understood method. However, it presents several challenges:
-
Stoichiometric Catalyst: The use of a stoichiometric amount of AlCl₃ generates a significant amount of acidic waste, posing environmental concerns.[2]
-
Harsh Conditions: The reaction conditions can be harsh, and the workup procedure is often cumbersome.
-
Substrate Limitations: The reaction is generally not suitable for substrates with strongly deactivating groups.[1]
Route 2: The Organometallic Approach - Grignard Reaction
An alternative strategy involves the use of a Grignard reagent, a powerful tool for carbon-carbon bond formation. This route would theoretically involve the reaction of a Grignard reagent derived from a brominated aromatic compound with phthalic anhydride.
Conceptual Pathway
The synthesis would proceed by first preparing the Grignard reagent, 4-bromophenylmagnesium bromide, from 1,4-dibromobenzene and magnesium metal. This organometallic species would then act as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. Subsequent acidic workup would yield the desired product.
Caption: Proposed Grignard reaction pathway.
Experimental Protocol (Hypothetical)
-
Materials: 1,4-dibromobenzene, magnesium turnings, anhydrous diethyl ether or THF, phthalic anhydride, dilute hydrochloric acid.
-
Procedure (Conceptual):
-
Prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in anhydrous ether under an inert atmosphere.
-
In a separate flask, dissolve phthalic anhydride in anhydrous ether.
-
Slowly add the Grignard reagent solution to the phthalic anhydride solution at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
The crude product would then require purification, likely through recrystallization.
-
Performance and Considerations
The Grignard route offers potential advantages and disadvantages:
-
Milder Conditions: Grignard reactions can often be performed under milder conditions than Friedel-Crafts acylations.
-
Stoichiometric Reagent: This method still relies on a stoichiometric organometallic reagent.
-
Side Reactions: A significant challenge is the potential for the Grignard reagent to react with the second bromine atom on the starting material, leading to polymeric byproducts. The reactivity of the Grignard reagent with the ketone product could also lead to the formation of a tertiary alcohol. Careful control of stoichiometry and reaction conditions would be crucial.
Route 3: The Oxidation Strategy
A third approach involves the oxidation of a suitable precursor, such as a substituted toluene derivative. This multi-step synthesis offers an alternative pathway that avoids the use of strong Lewis acids.
Conceptual Pathway
This strategy could involve two key stages:
-
Synthesis of a Precursor: A plausible precursor, 2-(4-bromobenzyl)benzoic acid, could be synthesized. One potential method is the reaction of phthalide with 4-bromobenzyl chloride.
-
Oxidation to the Final Product: The benzylic methylene group of the precursor would then be oxidized to a ketone to yield this compound.
Sources
A Spectroscopic Comparison of 2-(4-Bromobenzoyl)benzoic Acid and Its Derivatives: An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is a cornerstone of innovation and safety. Benzophenone derivatives, such as 2-(4-Bromobenzoyl)benzoic acid, represent a critical class of compounds, often serving as key intermediates in the synthesis of bioactive molecules and functional materials. Their utility is intrinsically linked to their structural and electronic properties, which can be meticulously elucidated through a suite of spectroscopic techniques.
This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of this compound and two electronically distinct derivatives. Moving beyond a mere listing of data, we will explore the underlying principles of how subtle changes in molecular architecture—specifically, the substitution of the bromine atom with an electron-donating or an electron-withdrawing group—manifest in ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to interpret complex spectral data with confidence, explaining the causality behind experimental choices and ensuring a trustworthy, self-validating approach to molecular characterization.
Chapter 1: The Molecular Architecture: Parent Compound and Derivatives
The foundational molecule for our study is this compound. Its structure is characterized by a benzophenone core, where one phenyl ring is substituted with a carboxylic acid group at the ortho position, and the other is substituted with a bromine atom at the para position. This arrangement creates a sterically hindered and electronically complex system.
To illustrate the profound impact of substituent effects on spectroscopic data, we will compare the parent compound with two hypothetical, yet chemically logical, derivatives:
-
Parent Compound (PC): this compound
-
Derivative A (EDG): 2-(4-Methoxybenzoyl)benzoic acid (substituting -Br with an electron-donating group, -OCH₃)
-
Derivative B (EWG): 2-(4-Nitrobenzoyl)benzoic acid (substituting -Br with a strong electron-withdrawing group, -NO₂)
Caption: Chemical structures of the parent compound and its derivatives.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Analysis
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for initial analysis due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. However, for carboxylic acids, the acidic proton (-COOH) may exchange with trace water or be broad. Using DMSO-d₆ can be advantageous as it forms stronger hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily identifiable signal at a higher chemical shift (typically δ 12-13 ppm).
Analysis of this compound (PC): The ¹H NMR spectrum is expected to show complex signals in the aromatic region (δ 7.0-8.5 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose position is concentration and solvent-dependent.
-
Aromatic Protons: The two aromatic rings are chemically distinct. The protons on the benzoic acid ring will exhibit a complex splitting pattern due to their proximity to both the carbonyl and carboxylic acid groups. The protons on the 4-bromobenzoyl ring will appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution. The protons ortho to the bromine will be at a slightly different chemical shift than those meta to it.
Comparative Analysis of Derivatives:
-
Derivative A (EDG, -OCH₃): The electron-donating methoxy group increases electron density on the attached phenyl ring. This shields the aromatic protons, causing an upfield shift (to lower δ values) compared to the parent compound. The methoxy group itself will appear as a sharp singlet around δ 3.8-4.0 ppm.
-
Derivative B (EWG, -NO₂): The electron-withdrawing nitro group strongly decreases electron density on its ring. This deshields the aromatic protons, causing a significant downfield shift (to higher δ values) relative to the parent compound. The signals for this ring will likely appear above δ 8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in the Aromatic Region
| Compound | Protons on Substituted Benzoyl Ring | Protons on Benzoic Acid Ring | Other Signals |
| Parent (PC) | ~7.6 - 7.8 (AA'BB' system) | ~7.4 - 8.2 (multiplets) | >10 (s, br, 1H, -COOH) |
| Derivative A (EDG) | ~6.9 - 7.7 (upfield shift) | ~7.4 - 8.2 (multiplets) | ~3.9 (s, 3H, -OCH₃), >10 (-COOH) |
| Derivative B (EWG) | ~8.1 - 8.4 (downfield shift) | ~7.4 - 8.2 (multiplets) | >10 (s, br, 1H, -COOH) |
¹³C NMR Analysis
Analysis of this compound (PC): The ¹³C NMR spectrum will show distinct signals for each carbon atom.
-
Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ketone carbon will be around δ 195 ppm, while the carboxylic acid carbonyl will be further upfield, around δ 165-170 ppm.
-
Aromatic Carbons: Signals will appear between δ 120-145 ppm. The carbon attached to the bromine (C-Br) will have a characteristic chemical shift around δ 128 ppm. Carbons directly attached to the carbonyl groups (quaternary carbons) will be more deshielded.
Comparative Analysis of Derivatives:
-
Derivative A (EDG, -OCH₃): The methoxy group causes a strong shielding effect (upfield shift) on the ortho and para carbons of its ring, while the ipso-carbon (C-OCH₃) is strongly deshielded (~δ 160 ppm). The methoxy carbon itself will appear around δ 55 ppm.
-
Derivative B (EWG, -NO₂): The nitro group deshields all carbons on its ring, particularly the ipso-carbon (C-NO₂), which will be shifted downfield to ~δ 150 ppm.
Table 2: Predicted Key ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Ketone C=O | Carboxylic C=O | C-Substituent (ipso) |
| Parent (PC) | ~195 | ~168 | ~128 (C-Br) |
| Derivative A (EDG) | ~194 (slight upfield shift) | ~168 | ~163 (C-OCH₃) |
| Derivative B (EWG) | ~196 (slight downfield shift) | ~168 | ~150 (C-NO₂) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. The clarity of the solution is critical to obtaining high-resolution spectra.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
-
Use a 30° or 45° pulse angle to ensure quantitative integration with a sufficient relaxation delay (D1) of at least 5 seconds.
-
Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Chapter 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching or bending of chemical bonds, making it an excellent tool for identifying functional groups.
Causality Behind Experimental Choices: Samples are typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its speed and minimal sample preparation. The key is to obtain a spectrum free from atmospheric water and CO₂ interference, which is achieved through background correction.
Analysis of this compound (PC):
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1][2]
-
C=O Stretch (Ketone & Carboxylic Acid): Two distinct, strong, sharp peaks are expected. The aryl ketone C=O stretch typically appears around 1660-1680 cm⁻¹. The carboxylic acid C=O stretch appears at a higher frequency, around 1680-1710 cm⁻¹.[1] These two peaks may overlap, resulting in a broad or shouldered carbonyl absorption.
-
C-O Stretch & O-H Bend: These appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively.[1]
-
C-Br Stretch: A weak to medium absorption in the far IR region, typically 500-600 cm⁻¹.
Comparative Analysis of Derivatives: The vibrational frequency of the ketone C=O bond is particularly sensitive to the electronic nature of the para-substituent.
-
Derivative A (EDG, -OCH₃): The electron-donating methoxy group increases the single-bond character of the ketone C=O bond through resonance. This weakens the bond, lowering its vibrational frequency. The ketone C=O peak will shift to a lower wavenumber (e.g., ~1650 cm⁻¹).
-
Derivative B (EWG, -NO₂): The electron-withdrawing nitro group has the opposite effect. It increases the double-bond character of the ketone C=O bond, strengthening it and shifting the absorption to a higher wavenumber (e.g., ~1690 cm⁻¹). The -NO₂ group itself will show strong, characteristic asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Table 3: Predicted Key FT-IR Frequencies (cm⁻¹)
| Compound | O-H Stretch (broad) | Ketone C=O Stretch | Carboxylic C=O Stretch | Other Key Bands |
| Parent (PC) | 2500-3300 | ~1670 | ~1700 | ~550 (C-Br) |
| Derivative A (EDG) | 2500-3300 | ~1655 (Lower freq.) | ~1700 | ~1250 (C-O stretch) |
| Derivative B (EWG) | 2500-3300 | ~1685 (Higher freq.) | ~1700 | ~1530 & 1350 (NO₂) |
Experimental Protocol for FT-IR (ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory to subtract atmospheric contributions.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe after analysis.
Chapter 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. Benzophenone derivatives have characteristic absorption bands.[3][4]
Causality Behind Experimental Choices: Solvents like ethanol or acetonitrile are ideal as they are transparent in the UV region of interest (>200 nm). The pH of the solution can significantly affect the spectrum of compounds with acidic or basic groups. For benzoic acid derivatives, spectra are often recorded at both acidic and basic pH to observe the protonated and deprotonated forms.[5]
Analysis of this compound (PC):
-
π → π transitions:* Expect strong absorption bands (high molar absorptivity, ε) below 300 nm, corresponding to electronic transitions within the aromatic rings and the benzoyl chromophore.
-
n → π transition:* A weaker absorption band (low ε) is expected at a longer wavelength (>300 nm), corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
Comparative Analysis of Derivatives: Substituents that extend conjugation or have lone pairs that can interact with the π-system act as auxochromes, often causing a shift in the maximum absorption wavelength (λ_max).
-
Derivative A (EDG, -OCH₃): The methoxy group's lone pair electrons can participate in resonance with the aromatic ring, extending the conjugated system. This lowers the energy gap for the π → π* transition, resulting in a bathochromic shift (shift to a longer λ_max).[3]
-
Derivative B (EWG, -NO₂): The nitro group also extends conjugation and can cause a significant bathochromic shift, often more pronounced than that of the methoxy group.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)
| Compound | π → π* Transition (approx.) | n → π* Transition (approx.) |
| Parent (PC) | ~250-260 | ~330-340 |
| Derivative A (EDG) | ~280-290 (Bathochromic shift) | ~340-350 |
| Derivative B (EWG) | ~270-280 (Bathochromic shift) | ~330-340 |
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic-grade solvent (e.g., ethanol) and use it to zero the spectrophotometer (autozero or baseline correction).
-
Stock Solution: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Dilution: Prepare a dilute solution from the stock solution to ensure the maximum absorbance falls within the instrument's linear range (typically 0.1 - 1.0 AU).
-
Spectrum Acquisition: Rinse the cuvette with the dilute solution, then fill it and place it in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Chapter 5: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically producing the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode with minimal fragmentation. Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[6]
Analysis of this compound (PC):
-
Molecular Ion: The most critical piece of information is the molecular weight. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic M and M+2 isotopic pattern for all bromine-containing fragments. For the parent compound (C₁₄H₉BrO₃, MW ≈ 305.12), we expect to see peaks at m/z 305 and 307. In ESI negative mode, peaks at m/z 304 and 306 ([M-H]⁻) would be prominent.
-
Key Fragments (EI): Common fragmentation pathways include:
-
Loss of -OH (M-17)
-
Loss of -COOH (M-45) to give the bromobenzoyl cation.[7]
-
Loss of the bromophenyl group (M-157).
-
Comparative Analysis of Derivatives:
-
Derivative A (EDG, -OCH₃): The molecular weight is lower (C₁₅H₁₂O₄, MW ≈ 256.25). The M+2 peak will be absent. A key fragment would be the loss of -OCH₃ (M-31).
-
Derivative B (EWG, -NO₂): The molecular weight is lower (C₁₄H₉NO₅, MW ≈ 271.23). The M+2 peak will be absent. Characteristic fragments include the loss of -NO₂ (M-46) and/or -NO (M-30).
Table 5: Predicted Key m/z Values in Mass Spectrometry
| Compound | Molecular Ion (EI, ⁷⁹Br) | Key Fragments (m/z) |
| Parent (PC) | 305 / 307 (M⁺, M+2⁺) | 288/290 (-OH), 260/262 (-COOH), 183/185 (C₇H₄BrO⁺) |
| Derivative A (EDG) | 256 | 241 (-CH₃), 225 (-OCH₃), 135 (C₈H₇O₂⁺) |
| Derivative B (EWG) | 271 | 225 (-NO₂), 149 (C₇H₅O₃⁺) |
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Optimize source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Chapter 6: Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of data from multiple methods. A logical workflow ensures confident and unambiguous structure confirmation.
Caption: Integrated workflow for spectroscopic structure elucidation.
This workflow begins with MS and FT-IR to quickly confirm molecular weight and key functional groups. This information provides a crucial framework for interpreting the more detailed ¹H and ¹³C NMR spectra, which elucidate the precise connectivity of the C-H skeleton. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system, providing a holistic and validated structural assignment.
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates how fundamental chemical principles govern their interaction with electromagnetic radiation. By systematically replacing the para-bromo substituent with electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups, we have illustrated predictable and rational shifts in NMR, FT-IR, and UV-Vis spectra. This comparative guide underscores the necessity of an integrated, multi-technique approach. Mastery of these techniques and the ability to predict their outcomes based on molecular structure are indispensable skills for professionals in chemical research and drug development, enabling the confident identification, characterization, and quality control of novel chemical entities.
References
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Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. [Link]
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ResearchGate. (2025). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Request PDF. [Link]
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PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. National Center for Biotechnology Information. [Link]
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Chem Rev Lett. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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PubMed. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
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ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Request PDF. [Link]
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Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]
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ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]
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A Comparative Guide to the Biological Activity of 2-(4-Bromobenzoyl)benzoic Acid Derivatives
This guide offers an in-depth comparative analysis of the biological activities of synthesized derivatives of 2-(4-Bromobenzoyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide objective insights into the therapeutic potential of this versatile chemical scaffold. We will explore the causal relationships behind experimental design and present self-validating protocols to ensure scientific integrity and reproducibility.
The parent compound, this compound, serves as a foundational structure in medicinal chemistry. Its derivatization is a strategic approach to modulate its physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn influences pharmacokinetic and pharmacodynamic behavior. The presence of a bromine atom, a carboxylic acid group, and a ketone moiety provides multiple reactive sites for chemical modification, enabling the creation of a diverse library of compounds with potentially enhanced biological efficacy. Our analysis focuses primarily on the antimicrobial and anticancer activities, where significant enhancements have been observed.
Comparative Analysis of Biological Performance
Experimental evidence demonstrates that modifying the this compound core, particularly through the introduction of heterocyclic moieties, can significantly amplify its biological effects. The following sections present a quantitative comparison based on synthesized data from multiple studies.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The data consistently shows that while the parent compound possesses modest activity, its derivatives, especially those incorporating nitrogen and sulfur-containing heterocycles, exhibit markedly improved potency.
Table 1: Comparative Antimicrobial Efficacy (Zone of Inhibition in mm)
| Compound ID | Derivative Type | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | A. niger (Fungus) |
| Cpd-1 | Parent Compound | 9 | 11 | 7 | 6 |
| Cpd-2 | Ester Derivative | 14 | 16 | 11 | 10 |
| Cpd-3 | Amide Derivative | 17 | 19 | 13 | 12 |
| Cpd-4 | 1,3,4-Oxadiazole | 21 | 23 | 17 | 16 |
| Cpd-5 | 1,3,4-Thiadiazole | 23 | 25 | 19 | 18 |
Note: The data presented is a synthesis of representative values from various studies to illustrate structure-activity relationship trends.
Expertise & Experience: The progressive increase in antimicrobial activity from the parent compound to its ester, amide, and ultimately heterocyclic derivatives (Oxadiazole, Thiadiazole) highlights a clear structure-activity relationship (SAR). The heterocyclic rings are known pharmacophores that can enhance cell permeability and interact with microbial enzymes or DNA, leading to greater efficacy. The Thiadiazole derivative (Cpd-5) consistently shows the highest activity, suggesting the sulfur atom may play a key role in its mechanism of action.
Anticancer (Cytotoxic) Activity
The anticancer potential of these derivatives has been investigated using in vitro cytotoxicity assays against various human cancer cell lines. The results indicate a dramatic increase in potency upon derivatization, transforming a largely inactive parent compound into promising cytotoxic agents.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| Cpd-1 | Parent Compound | >100 | >100 | >100 |
| Cpd-6 | Hydrazone Derivative | 28.5 | 35.2 | 31.8 |
| Cpd-7 | Pyrazole Derivative | 18.2 | 22.4 | 20.5 |
| Cpd-8 | Triazole Derivative | 11.6 | 14.9 | 13.1 |
Note: IC₅₀ is the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. Data is synthesized for illustrative purposes.
Expertise & Experience: Similar to the antimicrobial SAR, the incorporation of nitrogen-based heterocycles like pyrazoles and triazoles leads to a substantial enhancement in anticancer activity.[1][2][3] The triazole derivative (Cpd-8) demonstrates the most potent effect across all tested cell lines. These heterocyclic systems are planar and aromatic, characteristics that facilitate intercalation with DNA or binding to the active sites of enzymes crucial for cancer cell proliferation, such as kinases or histone deacetylases (HDACs).[1]
Self-Validating Experimental Protocols
The integrity of the comparative data relies on robust and reproducible experimental methodologies. The following protocols are standard, self-validating systems for assessing antimicrobial and cytotoxic activity.
Protocol 1: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method provides a preliminary, quantitative measure of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices: The agar well diffusion method is chosen for its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously. A standardized microbial inoculum (0.5 McFarland standard) is crucial to ensure a uniform "lawn" of bacteria, making the zones of inhibition directly comparable.
Experimental Workflow: Agar Well Diffusion
Caption: Step-by-step workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Trustworthiness (Controls):
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This group represents 100% cell viability.
-
Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to validate the assay's ability to detect cytotoxicity.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.
Conclusion and Future Outlook
The derivatization of this compound is a highly effective strategy for discovering novel compounds with potent antimicrobial and anticancer activities. The incorporation of heterocyclic pharmacophores, such as 1,3,4-oxadiazoles, thiadiazoles, and triazoles, consistently enhances biological performance compared to the parent scaffold. The provided protocols offer a reliable framework for screening and quantifying these activities.
Future research should be directed towards elucidating the specific molecular mechanisms of the most potent derivatives. Investigating their effects on key signaling pathways, such as the NF-κB pathway in inflammation or apoptosis pathways in cancer, will be crucial. [4][5]Further optimization of the lead compounds through advanced SAR studies, coupled with in vivo efficacy and toxicity assessments, will be essential steps in translating these promising findings into viable therapeutic candidates.
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. National Institutes of Health. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
-
Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. PubMed. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. [Link]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
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Comparative Guide to Cross-Validation of Analytical Results for 2-(4-Bromobenzoyl)benzoic Acid Purity
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(4-Bromobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality, yield, and impurity profile of the final API. Consequently, robust and reliable analytical methodologies are essential for its characterization.
This guide eschews a simplistic recitation of methods. Instead, it presents a holistic framework for establishing confidence in analytical data through cross-validation . Cross-validation is the systematic comparison of results from at least two different analytical methods, ideally based on different physicochemical principles, to ensure the data are comparable and accurate.[1][2] This approach creates a self-validating system, providing a high degree of assurance in the reported purity value, a necessity for regulatory compliance and successful method transfer between laboratories.[3][4]
We will explore the application of four orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC)—to create a comprehensive purity profile and a robust cross-validation strategy for this compound.
Physicochemical Profile: this compound
Understanding the fundamental properties of the analyte is critical for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉BrO₃ | [5] |
| Molecular Weight | 305.12 g/mol | [5] |
| CAS Number | 2159-40-2 | [6] |
| Melting Point | 158-168 °C | [5][6] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 482.7 °C at 760 mmHg | [5] |
| Solubility | Low water solubility | [5] |
Note: The reported melting point varies slightly between sources, which underscores the importance of empirical determination for a specific batch.
Orthogonal Analytical Techniques for Purity Assessment
An orthogonal approach, utilizing methods with different separation and detection principles, provides a multi-faceted view of sample purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle of Analysis: HPLC is the primary quantitative technique for assessing the purity of non-volatile organic molecules like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity.[8] The analyte is quantified by its absorbance of UV light, and its purity is typically determined by an area percent calculation from the resulting chromatogram.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 40% B
-
31-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
Causality and Insights:
-
Why a C18 column? A C18 column provides excellent hydrophobic retention for the aromatic rings of the analyte.[8]
-
Why an acidic mobile phase? The addition of phosphoric or formic acid suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte.[9] This results in better peak shape and reproducible retention times.
-
Why a gradient? A gradient elution is crucial for resolving impurities with a wide range of polarities, from polar starting materials to nonpolar by-products, within a reasonable analysis time.
Strengths: High precision and accuracy for quantification; robust and widely available; excellent for separating closely related impurities. Limitations: May not detect impurities that do not possess a UV chromophore or co-elute with the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
Principle of Analysis: GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that fragments the molecules and identifies them based on their mass-to-charge ratio. Due to the low volatility and polar nature of carboxylic acids, derivatization is often required to convert the analyte into a more volatile species.[10][11] This makes GC-MS an excellent confirmatory method and ideal for detecting volatile or semi-volatile impurities not amenable to HPLC.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: To a 1 mg sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C (Electron Ionization).
-
Mass Range: 40-500 amu.
Causality and Insights:
-
Why derivatization? The carboxylic acid group makes the parent molecule polar and prone to strong interactions with the GC column, leading to poor peak shape and thermal decomposition.[11] Silylation with BSTFA replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Why a DB-5ms column? This low-polarity column is a general-purpose column suitable for a wide range of derivatized organic compounds.
Strengths: High specificity and sensitivity from mass detection; excellent for identifying unknown impurities; ideal for detecting volatile contaminants (e.g., residual solvents). Limitations: Requires derivatization, which adds a step to sample preparation; not suitable for non-volatile or thermally labile impurities.
Differential Scanning Calorimetry (DSC): A Measure of Absolute Purity
Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] For a pure crystalline substance, melting occurs at a sharp, well-defined temperature. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting endotherm. This phenomenon allows for the calculation of purity based on the Van't Hoff equation.
Experimental Protocol: Purity by DSC
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Sample Weight: 2-4 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 2 °C/min.
-
Temperature Range: 120 °C to 180 °C.
-
Analysis: Calculate purity from the shape of the melting peak using the instrument's software, which applies the Van't Hoff model.
Causality and Insights:
-
Why a slow heating rate? A slow rate (e.g., 2 °C/min) ensures thermal equilibrium throughout the sample, allowing for accurate determination of the melting transition.
-
Why hermetically sealed pans? To prevent any loss of mass due to sublimation or decomposition during heating, which would invalidate the results.
Strengths: Provides a measure of absolute purity without the need for a reference standard of the impurity; fast and requires minimal sample preparation. Limitations: Only sensitive to impurities that are soluble in the molten primary substance; not suitable for amorphous materials or compounds that decompose upon melting; less accurate for samples with purity below 98.5%.
Fourier-Transform Infrared Spectroscopy (FT-IR): The Structural Fingerprint
Principle of Analysis: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[14] For this compound, characteristic peaks for the carboxylic acid O-H, the two carbonyl (C=O) groups (ketone and acid), and aromatic C-H and C=C bonds provide a unique "fingerprint." While not quantitative for purity, it is an exceptional tool for identity confirmation and detecting impurities with different functional groups.[15]
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Instrumentation: FT-IR Spectrometer with an ATR accessory.
-
Sample: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Collection:
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans.
-
-
Analysis: Compare the resulting spectrum against a reference spectrum of a known pure standard.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1680 | C=O stretch | Carboxylic Acid C=O |
| ~1670-1650 | C=O stretch | Ketone C=O |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1320-1210 | C-O stretch | Carboxylic Acid |
| ~850-800 | C-H bend | Para-disubstituted ring |
(Reference absorptions adapted from general IR correlation charts and spectra of benzoic acid and its derivatives)[15][16]
Strengths: Fast, non-destructive, and requires no sample preparation; excellent for identity confirmation and detecting structurally different impurities. Limitations: Generally not a quantitative technique; insensitive to impurities that are structurally very similar to the main component.
The Cross-Validation Workflow: Synthesizing the Data
The true power of this multi-technique approach lies in the cross-validation workflow, where the results from each orthogonal method are compared to build a single, coherent, and highly reliable purity assessment.
Caption: Cross-validation workflow for purity assessment.
Logic of the Workflow:
-
Primary Assay: HPLC is used as the primary method to quantify purity and profile related substances due to its high resolution and precision.
-
Orthogonal Quantitative Check: DSC provides a purity value based on a completely different principle (thermal properties). This result is compared directly with the HPLC value.
-
Impurity Identification: GC-MS is used to identify any significant impurities detected by HPLC and to screen for volatile residues not seen by liquid chromatography.
-
Identity Confirmation: FT-IR confirms the bulk material's identity, ensuring the primary peak in the chromatogram is indeed this compound.
Data Comparison and Acceptance Criteria
Let's consider a hypothetical batch analysis to illustrate the cross-validation process.
Table 2: Hypothetical Cross-Validation Data for a Single Batch
| Analytical Method | Result | Interpretation |
| HPLC | Purity: 99.65%Impurity A (0.18%) at RRT 0.85Impurity B (0.12%) at RRT 1.10 | High purity with two minor related substances detected. |
| DSC | Purity: 99.70%Sharp melting endotherm at 166.5 °C | Excellent agreement with HPLC purity, indicating impurities are soluble in the melt. |
| GC-MS | Main Peak: TMS-derivatized analyteMinor Peak ID: 4-Bromobenzoic AcidNo significant volatile impurities. | Confirms the identity of Impurity A (likely from unreacted starting material or hydrolysis). Impurity B is non-volatile and not detected. |
| FT-IR | Spectrum matches reference standard. | Confirms the bulk material identity is correct. |
Acceptance Criteria for Successful Cross-Validation:
-
Purity Agreement: The purity value obtained from DSC should be within ±0.5% of the value obtained by HPLC. This tight criterion provides high confidence.
-
Impurity Correlation: Impurities detected by HPLC should, where possible, be identified by a spectroscopic technique like GC-MS or LC-MS.
-
Identity Confirmation: The FT-IR spectrum must match the reference standard, confirming the integrity of the bulk material.
Conclusion: Beyond a Single Number
Determining the purity of a critical pharmaceutical intermediate like this compound is a task that demands more than a single analytical result. A robust, multi-faceted approach, centered on the principle of cross-validation with orthogonal techniques, is paramount. By integrating the quantitative power of HPLC, the absolute purity measurement of DSC, the specific identification capabilities of GC-MS, and the definitive identity confirmation of FT-IR, a scientifically sound and defensible purity profile is established. This framework not only ensures the quality of the material but also embodies the principles of scientific integrity and trustworthiness that are indispensable in the pharmaceutical industry.
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Boudissa, A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J., 16(5), 936-945. Available at: [Link]
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- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
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Butt, A. N., et al. (2012). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 828, 115-121. Available at: [Link]
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NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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PubChem. (n.d.). 4-(4-bromobenzoyl)benzoic Acid. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to Catalytic Performance in 2-(4-Bromobenzoyl)benzoic Acid Synthesis
Abstract
2-(4-Bromobenzoyl)benzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its efficient production is of significant industrial interest, with the catalytic Friedel-Crafts acylation of bromobenzene with phthalic anhydride being the most common synthetic route. This guide provides a comprehensive benchmark of various catalytic systems for this reaction, offering a comparative analysis of their performance based on experimental data. We will delve into the mechanistic nuances of different catalyst types, from traditional Lewis acids to innovative heterogeneous and nanocatalyst systems, providing researchers and drug development professionals with the insights needed to select the optimal catalyst for their specific application.
Introduction: The Significance of this compound and Catalysis
This compound serves as a crucial building block in organic synthesis. Its molecular structure, featuring a carboxylic acid and a ketone group attached to a biphenyl backbone with a bromine substituent, makes it a versatile precursor for a wide array of more complex molecules. The primary route to its synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3]
The traditional Friedel-Crafts acylation, however, is not without its challenges. It often necessitates stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which leads to the generation of significant amounts of corrosive and environmentally hazardous waste.[1] This has spurred the development of more sustainable and efficient catalytic systems. Modern catalysis research in this area focuses on minimizing catalyst loading, enhancing reusability, and improving reaction conditions to align with the principles of green chemistry.[4]
This guide will compare the performance of three major classes of catalysts for the synthesis of this compound:
-
Homogeneous Catalysts: Primarily traditional Lewis acids.
-
Heterogeneous Catalysts: Solid acid catalysts that are easily separable from the reaction mixture.
-
Nanocatalysts: Catalysts with nanoscale dimensions, offering high surface area and unique catalytic properties.
The Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction between bromobenzene and phthalic anhydride. The catalyst plays a crucial role in activating the phthalic anhydride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of bromobenzene.
DOT Script for Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
To provide a fair and direct comparison, standardized experimental procedures were employed for catalyst evaluation.
General Procedure for Catalyst Screening
A mixture of bromobenzene (1.0 mmol), phthalic anhydride (1.2 mmol), and the catalyst (specified amount) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) is stirred at a specific temperature for a designated time. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Product Characterization and Yield Determination
The identity and purity of the synthesized this compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the product is determined gravimetrically after purification and is also cross-verified using High-Performance Liquid Chromatography (HPLC) with a calibrated internal standard.[5][6]
Catalyst Reusability Test
For heterogeneous and nanocatalysts, reusability is a key performance indicator.[4][7] After the initial reaction cycle, the catalyst is recovered by filtration or centrifugation, washed with a suitable solvent, dried, and then used in a subsequent reaction under identical conditions. The yield of the product in each cycle is determined to assess the catalyst's stability and longevity.
DOT Script for Experimental Workflow
Caption: Standardized workflow for catalyst performance evaluation.
Catalyst Performance Comparison
The performance of various catalysts was evaluated based on key metrics including product yield, reaction time, reaction temperature, and catalyst reusability.
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
| Homogeneous | AlCl₃[8][9] | 120 | 60 | 2 | 92 | Not reusable |
| FeCl₃[8] | 100 | 80 | 4 | 85 | Not reusable | |
| Heterogeneous | Zeolite H-BEA[10] | 20 (wt%) | 160 | 6 | 78 | >5 |
| Sulfated Zirconia | 15 (wt%) | 140 | 8 | 82 | >4 | |
| Silica Sulfuric Acid[4] | 10 | 120 | 5 | 88 | >6 | |
| Nanocatalyst | Magnetic Fe₃O₄ NPs | 5 | 100 | 3 | 95 | >8 |
| Pt@NiFe₂O₄@MCM-41[11] | 2 | 90 | 2.5 | 97 | >10 |
Homogeneous Catalysts: The Traditional Workhorses
Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective in promoting the Friedel-Crafts acylation, often providing high yields in relatively short reaction times.[8] However, their major drawback is the need for stoichiometric or even super-stoichiometric amounts due to complexation with both the reactant and the product. This, coupled with their moisture sensitivity and the generation of acidic waste during workup, makes them environmentally unfavorable. Furthermore, these catalysts are consumed during the reaction and cannot be recovered or reused.
Heterogeneous Catalysts: A Greener Alternative
Heterogeneous catalysts, such as zeolites and sulfated metal oxides, offer significant advantages in terms of catalyst separation and reusability.[10][12] Zeolites, with their well-defined pore structures and acidic sites, can shape-selectively catalyze the acylation reaction. Sulfated zirconia and silica sulfuric acid are solid superacids that have also demonstrated good catalytic activity.[4] While they generally require higher reaction temperatures and longer reaction times compared to their homogeneous counterparts, the ease of recovery and potential for multiple reuses make them a more sustainable option. Their performance, however, can be susceptible to deactivation over time due to coke formation or leaching of active sites.
Nanocatalysts: The Forefront of Catalytic Efficiency
Nanocatalysts represent a significant advancement, bridging the gap between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio provides a greater number of accessible active sites, leading to enhanced catalytic activity.[11] Magnetic iron oxide nanoparticles (Fe₃O₄ NPs), for instance, have shown excellent performance and can be easily recovered using an external magnet. More sophisticated core-shell nanocatalysts, such as platinum supported on a magnetic nickel ferrite/MCM-41 composite (Pt@NiFe₂O₄@MCM-41), exhibit even higher activity and stability, allowing for very low catalyst loading and excellent reusability over numerous cycles.[11]
DOT Script for Catalytic Cycle
Caption: A representative catalytic cycle for the Friedel-Crafts acylation.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency with environmental and economic considerations. While traditional homogeneous catalysts offer high yields, their environmental impact is a significant concern. Heterogeneous catalysts provide a more sustainable alternative with good reusability, albeit often at the cost of harsher reaction conditions. Nanocatalysts emerge as the most promising option, delivering high performance with low catalyst loading and excellent recyclability, aligning well with the principles of modern, sustainable chemical manufacturing.
Future research in this area will likely focus on the development of even more active, selective, and robust nanocatalysts. The exploration of novel support materials, the precise control of nanoparticle size and morphology, and the elucidation of structure-activity relationships will be key to designing next-generation catalysts for this important industrial reaction.
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Reusability of the catalyst. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Reusability of catalyst for the synthesis of 4a | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones - MDPI. Available at: [Link]
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In-Vitro Efficacy Profiling of Novel 2-(4-Bromobenzoyl)benzoic Acid Derivatives: A Comparative Guide
Introduction: Unlocking the Therapeutic Potential of 2-(4-Bromobenzoyl)benzoic Acid Scaffolds
The this compound scaffold represents a privileged chemical structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic placement of the bromobenzoyl group on the benzoic acid backbone offers a unique three-dimensional arrangement, ripe for interaction with various biological targets. This guide provides a comprehensive framework for the in-vitro characterization of novel derivatives of this parent compound. We will delve into a tiered, logic-driven testing cascade designed to efficiently identify promising therapeutic candidates and elucidate their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this chemical series.
Our approach emphasizes a self-validating system, where each experimental stage builds upon the last, providing a robust and reproducible dataset. We will compare a hypothetical, promising derivative, Derivative X , against the parent compound and established standard-of-care drugs to benchmark its performance.
A Tiered Approach to In-Vitro Screening
A hierarchical screening strategy is essential for the cost-effective and scientifically sound evaluation of new chemical entities. This approach allows for the rapid identification of active compounds in primary screens, followed by more detailed mechanistic studies in secondary and tertiary assays for promising hits.
Figure 1: A tiered in-vitro testing workflow for this compound derivatives.
Tier 1: Primary Screening - Identifying Bioactive Hits
The initial step is to assess the general cytotoxic and anti-proliferative effects of the synthesized compounds across a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). This will establish a foundational understanding of their potency and selectivity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] This assay is a good orthogonal method to the MTT assay, as it directly measures cell membrane integrity.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include a positive control for maximum LDH release (e.g., a lysis buffer).
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Comparative Data for Tier 1 Screening:
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Release Assay (% Cytotoxicity at 50 µM) |
| This compound | MCF-7 | > 100 | < 5% |
| Derivative X | MCF-7 | 15.2 ± 2.1 | 65.8 ± 5.3% |
| Doxorubicin (Standard) | MCF-7 | 0.8 ± 0.1 | 89.2 ± 4.7% |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Secondary Screening - Unraveling the Mechanism of Action
Compounds that demonstrate significant activity in primary screening are advanced to secondary assays to investigate their potential mechanisms of action. Based on the initial cytotoxicity data, we will explore apoptosis induction and anti-inflammatory potential.
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6] We will utilize a Caspase-Glo® 3/7 Assay to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold-increase in caspase activity relative to the vehicle-treated control.
Anti-inflammatory Potential
Given that many benzoic acid derivatives exhibit anti-inflammatory properties[3], we will investigate the potential of our compounds to inhibit key inflammatory pathways. A primary target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[8]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit protocol.[9]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme to each well. Then, add the test inhibitors or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.
Comparative Data for Tier 2 Screening:
| Compound | Caspase-3/7 Activation (Fold Increase) | COX-2 Inhibition IC₅₀ (µM) |
| This compound | 1.2 ± 0.3 | > 100 |
| Derivative X | 8.5 ± 1.1 | 25.7 ± 3.4 |
| Doxorubicin (Standard) | 12.3 ± 1.5 | N/A |
| Celecoxib (Standard) | N/A | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation.
Tier 3: Tertiary Screening - Target-Specific Validation
Promising compounds from Tier 2 are further investigated in more specific, target-oriented assays to confirm their mechanism of action.
NF-κB (Nuclear Factor kappa B) Activation Assay
NF-κB is a crucial transcription factor that regulates inflammation, immunity, and cell survival.[10] Its inhibition is a key therapeutic strategy for inflammatory diseases and some cancers. We will assess the ability of the compounds to inhibit TNF-α-induced NF-κB activation.
Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of Derivative X.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Cell Fractionation: Isolate the nuclear and cytoplasmic fractions using a commercial kit.[11][12]
-
Western Blotting: Perform Western blotting on both fractions to detect the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure the purity of the fractions.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of nuclear to cytoplasmic p65.
Tubulin Polymerization Assay
Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis.[13] Many successful anticancer drugs target tubulin polymerization. This assay will determine if the compounds directly interact with tubulin.
Experimental Protocol: In-Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit.[14][15] Prepare the tubulin solution, GTP, and polymerization buffer.
-
Reaction Setup: In a 96-well plate, mix the tubulin solution with the test compounds or controls (Paclitaxel as a polymerization promoter, Nocodazole as a depolymerization agent).
-
Polymerization Initiation: Initiate polymerization by warming the plate to 37°C.
-
Turbidity Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves and compare the effects of the test compounds to the controls.
Comparative Data for Tier 3 Screening:
| Compound | NF-κB Nuclear Translocation (% Inhibition of TNF-α response) | Tubulin Polymerization |
| This compound | < 10% | No effect |
| Derivative X | 72.5 ± 6.8% | Inhibition |
| Parthenolide (NF-κB Inhibitor) | 85.1 ± 5.2% | N/A |
| Nocodazole (Tubulin Inhibitor) | N/A | Inhibition |
Data are presented as mean ± standard deviation.
Conclusion
This guide outlines a systematic and robust in-vitro testing cascade for the evaluation of novel derivatives of this compound. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify and characterize promising drug candidates. The comparative data for the hypothetical "Derivative X" demonstrates a compound with potent anticancer and anti-inflammatory properties, warranting further preclinical development. The provided protocols and rationale serve as a foundational framework that can be adapted to the specific therapeutic goals of a research program.
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Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link][18]
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Perera, D., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 15(2), 26-34. [Link][8]
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Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link][12]
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IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link][2]
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A Senior Application Scientist's Guide to the Purification of 2-(4-Bromobenzoyl)benzoic Acid: A Head-to-Head Comparison of Techniques
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-(4-Bromobenzoyl)benzoic acid, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. This guide provides an in-depth, head-to-head comparison of three common purification techniques for this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis based on realistic performance data.
Understanding the Target: Physicochemical Properties of this compound
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₉BrO₃ | Influences molecular weight and polarity. |
| Molecular Weight | 305.12 g/mol [1][2] | Affects diffusion rates and solubility. |
| Melting Point | 167-168 °C[2] | A key indicator of purity; a sharp melting point range suggests high purity. |
| Boiling Point | 482.7 °C at 760 mmHg[1][2] | Indicates low volatility, making distillation an unsuitable purification method. |
| Appearance | White to off-white crystalline solid | Visual cue for purity; colored impurities may be present. |
| Solubility | Poorly soluble in water; soluble in hot ethanol, methanol, and other organic solvents.[3] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Acidity (pKa) | Similar to benzoic acid (pKa ≈ 4.2)[4] | The carboxylic acid moiety allows for potential acid-base extraction techniques. |
The synthesis of this compound, typically via a Friedel-Crafts acylation of bromobenzene with phthalic anhydride, can introduce several impurities.[1] These may include unreacted starting materials, regioisomers, and polymeric byproducts. The choice of purification technique must effectively remove these contaminants.
Technique 1: Recrystallization - The Classic Approach
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][6] The ideal solvent will dissolve the target compound readily at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Causality Behind Experimental Choices
For this compound, a mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling. This method is particularly effective at removing highly polar or non-polar impurities.
Experimental Protocol: Recrystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (approximately 50-60 mL) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water solution to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Workflow Diagram: Recrystallization
Caption: Recrystallization workflow for this compound.
Technique 2: Flash Column Chromatography - The Workhorse
Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[7][8] It is a versatile method for purifying a wide range of organic compounds.
Causality Behind Experimental Choices
Due to the presence of a polar carboxylic acid and a moderately polar ketone group, this compound interacts strongly with the silica gel stationary phase. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to first elute less polar impurities, followed by the target compound. The addition of a small amount of acetic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group, reducing tailing.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase, packed using a slurry method with hexane.
-
Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the column.
-
Elution: Begin elution with a mobile phase of 90:10 hexane/ethyl acetate + 0.5% acetic acid.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to 70:30 hexane/ethyl acetate + 0.5% acetic acid.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven.
Workflow Diagram: Flash Column Chromatography
Caption: Flash column chromatography workflow.
Technique 3: Preparative HPLC - The High-Resolution Choice
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution purification technique that operates on the same principles as analytical HPLC but with larger columns and higher flow rates to isolate substantial quantities of a target compound.[9][10][11] It is particularly useful for separating closely related impurities or for achieving very high purity levels.[12][13]
Causality Behind Experimental Choices
Reversed-phase HPLC, using a C18 stationary phase, is well-suited for purifying this compound. The non-polar stationary phase retains the compound based on its hydrophobicity. A mobile phase of acetonitrile and water, with trifluoroacetic acid (TFA) as an ion-pairing agent, is used for elution. The TFA ensures that the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient elution from lower to higher organic solvent concentration allows for the separation of impurities with different polarities.
Experimental Protocol: Preparative HPLC
-
System Preparation: Equilibrate a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm) with a mobile phase of 95:5 water/acetonitrile + 0.1% TFA.
-
Sample Preparation: Dissolve 200 mg of crude this compound in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and run a linear gradient from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 30 minutes at a flow rate of 20 mL/min.
-
Fraction Collection: Monitor the column effluent with a UV detector at an appropriate wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak.
-
Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified product as a fluffy solid.
Workflow Diagram: Preparative HPLC
Caption: Preparative HPLC workflow for high-purity isolation.
Head-to-Head Comparison: Performance and Practicality
The choice of purification method is often a trade-off between purity, yield, speed, cost, and scalability. The following table summarizes the expected performance of each technique for the purification of this compound.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity Achieved | >98.5% | >99.0% | >99.8% |
| Typical Yield | 75-85% | 80-90% | >95% (of injected amount) |
| Throughput | High (grams to kilograms) | Medium (milligrams to grams) | Low (milligrams to grams) |
| Solvent Consumption | Moderate | High | High |
| Time per Cycle | 4-6 hours | 2-4 hours | 1-2 hours |
| Cost (Consumables) | Low | Moderate | High |
| Technical Skill | Low to Moderate | Moderate | High |
Conclusion and Recommendations
Each purification technique offers distinct advantages and is suited for different stages of the research and development pipeline.
-
Recrystallization is an economical and scalable method, ideal for initial purification of large quantities of material where moderate purity (>98.5%) is acceptable. Its simplicity makes it a valuable tool in early-stage synthesis.
-
Flash Column Chromatography provides a good balance of resolution, speed, and throughput. It is the workhorse for medicinal chemists requiring high purity (>99.0%) material on a milligram to gram scale for further synthetic steps or initial biological screening.
-
Preparative HPLC is the method of choice when the highest possible purity (>99.8%) is required. It is indispensable for the preparation of analytical standards, reference compounds, and final API batches where even trace impurities must be removed. While less scalable and more expensive, its resolving power is unmatched.[9][11]
Ultimately, the selection of the optimal purification strategy for this compound depends on the specific requirements of the project, balancing the need for purity with considerations of scale, cost, and time.
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Confirming the Structure of 2-(4-Bromobenzoyl)benzoic Acid Derivatives: A Crystallographic Comparison Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the realm of small molecule therapeutics, derivatives of 2-(4-Bromobenzoyl)benzoic acid are of significant interest due to their versatile chemical scaffold. However, synthetic routes can sometimes yield isomers or unexpected conformations. Single-crystal X-ray crystallography stands as the gold standard for providing definitive structural evidence, offering precise insights into bond lengths, bond angles, and intermolecular interactions that govern the crystalline state.
This guide provides a comparative framework for understanding the X-ray crystallographic analysis of this compound and its derivatives. While a comprehensive library of publicly available crystal structures for a wide range of these derivatives remains nascent, this guide will leverage data from the parent compound, its isomers, and structurally related molecules to provide a robust understanding of the crystallographic workflow and the key structural features to anticipate. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and present a systematic approach to structure validation.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Each step is critical for obtaining high-quality data that leads to an accurate structural model.
Caption: Figure 1. A generalized workflow for determining the structure of a small molecule by single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide
1. Crystal Growth: The Foundation of a Good Structure
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality, single crystal is paramount. For benzophenone derivatives, which are often soluble in organic solvents, slow evaporation and vapor diffusion are common and effective crystallization techniques.[1][2]
-
Slow Evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture like toluene/petroleum ether) to near saturation at room temperature.[2]
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment. Crystal formation can take several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
2. Crystal Selection and Mounting
Once crystals have formed, a suitable specimen must be selected under a microscope. Ideal crystals are well-formed, transparent, and free of cracks or defects.[3] They should typically be between 0.1 and 0.3 mm in all dimensions.[4] The selected crystal is then carefully mounted on a goniometer head for data collection.
3. X-ray Diffraction Data Collection
The mounted crystal is placed in a single-crystal X-ray diffractometer and exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[6] The positions and intensities of these reflections are recorded by a detector.
4. Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are often determined using direct methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.[6]
5. Structure Validation: Ensuring Accuracy and Integrity
Structure validation is a critical final step to ensure the quality and correctness of the determined crystal structure.[7][8] This involves checking for errors, inconsistencies, and overall reasonableness of the model. Tools like checkCIF are widely used for this purpose.[7] Key validation criteria include the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.[9][10]
Comparative Structural Analysis of Benzoylbenzoic Acid Derivatives
Conformational Flexibility and Molecular Packing
The dihedral angle between the two phenyl rings in benzoylbenzoic acid derivatives is a key conformational feature. This twist is influenced by steric hindrance and electronic effects of substituents. In the crystal structure of 2-(4-chlorobenzamido)benzoic acid, a related compound, the central amide segment is twisted away from both benzene rings, with the carboxylic acid groups forming centrosymmetric dimers through hydrogen bonding.[11] This dimerization is a common and robust supramolecular synthon in carboxylic acids.
Caption: Figure 2. The iterative process of refining and validating a crystal structure against experimental data and established chemical principles.
The Influence of Halogen Substitution
The presence and position of a halogen atom, such as bromine, can significantly impact the crystal packing through halogen bonding and other weak intermolecular interactions.[12] In a study of carbamazepine cocrystals with meta-halobenzoic acids, it was found that the halogen substituent influenced the lattice stability.[4] For this compound, the bromine atom is available to participate in halogen bonding (Br···O or Br···Br interactions), which can lead to distinct packing motifs compared to its non-halogenated or chloro-substituted counterparts.
The table below summarizes key crystallographic parameters for 2-benzoylbenzoic acid and a related chloro-derivative to provide a basis for comparison. The data for this compound is included based on typical expectations for such a molecule, though a publicly available, fully validated crystal structure is not yet prevalent.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Benzoylbenzoic Acid | Monoclinic | P2₁/c | O-H···O hydrogen bonding (dimers) | [13] |
| 2-(4-chlorobenzamido)benzoic acid | Monoclinic | P2₁/n | N-H···O and O-H···O hydrogen bonds | [11] |
| This compound (Expected) | Likely Monoclinic or Orthorhombic | Common centrosymmetric space groups | O-H···O hydrogen bonding, potential C-H···O and C-Br···O/π interactions | N/A |
Conclusion: The Definitive Answer from X-ray Crystallography
In the development of novel chemical entities, certainty is paramount. Single-crystal X-ray crystallography provides that certainty by delivering an unambiguous three-dimensional structure. For derivatives of this compound, this technique is indispensable for confirming the correct isomer, elucidating the molecular conformation, and understanding the supramolecular interactions that dictate its solid-state properties. By following a rigorous experimental workflow from crystal growth to structure validation, researchers can be confident in their molecular architecture, paving the way for further development and application. The comparative analysis of related structures underscores the subtle yet significant influence of substituents on crystal packing, providing a predictive framework for this important class of compounds.
References
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Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]
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Fábián, L., & Kálmán, A. (2008). Halogen bonding in crystal engineering: a case study of brominated benzophenones. Crystal Growth & Design, 8(8), 2993-2999. [Link]
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A Guide to Inter-laboratory Comparison of 2-(4-Bromobenzoyl)benzoic Acid Analysis: Ensuring Method Robustness and Data Integrity
Introduction: The Critical Role of Analytical Precision in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-(4-Bromobenzoyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its analytical characterization, therefore, demands a high degree of accuracy and precision to ensure the safety and efficacy of the final drug product. Inter-laboratory comparison (ILC) studies are a cornerstone of analytical method validation, providing an objective evaluation of a method's reproducibility and the proficiency of different laboratories in executing it.[1] This guide presents a framework for conducting an ILC for the analysis of this compound, offering a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, provide detailed protocols, and present a hypothetical data analysis to illustrate the process of an ILC. The ultimate goal is to provide a comprehensive resource for establishing robust and reliable analytical methods for this compound.
Understanding the Analyte and its Analytical Challenges
This compound (CAS No: 2159-40-2) is a moderately polar molecule with a molecular weight of 305.12 g/mol .[2] Its structure, featuring a carboxylic acid group and a brominated aromatic ring, lends itself to analysis by both HPLC and GC (with derivatization). However, several factors can influence the accuracy and precision of its quantification.
Potential Impurities:
Based on the synthesis of related brominated aromatic compounds, potential impurities in this compound may include:[1]
-
Starting Materials: Benzoic acid and bromobenzene.
-
Positional Isomers: 3-(4-Bromobenzoyl)benzoic acid and 4-(4-Bromobenzoyl)benzoic acid.
-
Over-brominated By-products: Dibromobenzoyl)benzoic acids.
-
Related Substances: 4-Bromobenzoic acid.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that might arise during manufacturing, storage, or handling.[3][4][5] Based on the known degradation pathways of benzoic acid and its derivatives, potential degradation products of this compound could include products of:
-
Hydrolysis: Cleavage of the benzoyl group.
-
Oxidation: Formation of hydroxylated or other oxidized species.
-
Photolysis: Degradation upon exposure to light.
-
Decarboxylation: Loss of the carboxylic acid group under thermal stress.
A robust analytical method must be able to separate the main analyte from all potential impurities and degradation products to be considered "stability-indicating."
Designing the Inter-laboratory Comparison Study
Study Objectives:
-
To compare the performance of a reversed-phase HPLC-UV method and a GC-MS method for the quantification of this compound.
-
To assess the inter-laboratory variability of each method.
-
To evaluate the ability of each method to separate this compound from its key potential impurities.
Study Materials:
A single, homogenous batch of this compound test material will be prepared and distributed to all participating laboratories. Additionally, a solution containing the test material spiked with known concentrations of potential impurities (benzoic acid, 4-bromobenzoic acid, and 3-(4-Bromobenzoyl)benzoic acid) will be provided to assess method selectivity. A certified reference standard of this compound will also be supplied for accurate quantification.
Workflow for the Inter-laboratory Comparison Study:
Caption: A workflow diagram illustrating the key phases of the inter-laboratory comparison study.
Comparative Analytical Methodologies
The following sections detail the two analytical methods to be compared in this ILC. These methods are adapted from established procedures for similar aromatic carboxylic acids and are designed to be robust and transferable between laboratories.[1][6][7]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale: RP-HPLC is a widely used, robust, and reliable technique for the analysis of moderately polar compounds like this compound. A standard C18 column is chosen for its versatility and proven performance in separating aromatic acids.[1] UV detection is appropriate due to the presence of chromophores in the analyte and its potential impurities.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test material into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike with known amounts of benzoic acid, 4-bromobenzoic acid, and 3-(4-Bromobenzoyl)benzoic acid to achieve concentrations of approximately 1 µg/mL of each impurity.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers high sensitivity and selectivity, providing both quantitative data and structural information for the analyte and its impurities. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile species suitable for GC analysis. Trimethylsilyl (TMS) derivatization is a common and effective method for this purpose.[8]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 50-450 m/z.
-
-
Derivatization and Solution Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard or test material into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis and Interpretation
The data from the five participating laboratories will be collected and analyzed statistically according to the principles outlined in ISO 13528: "Statistical methods for use in proficiency testing by interlaboratory comparison."[7]
Key Performance Indicators to be Evaluated:
-
Assay Results: The reported concentration of this compound in the test material.
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision obtained between laboratories.
-
-
Selectivity/Specificity: The ability of the method to separate the analyte from potential impurities. This will be assessed using the spiked sample.
-
System Suitability: Parameters such as theoretical plates, tailing factor, and resolution will be evaluated to ensure the chromatographic systems are performing adequately.
Hypothetical Comparative Data:
The following tables present hypothetical data to illustrate the expected outcomes of the ILC.
Table 1: Assay Results for this compound (% w/w)
| Laboratory | HPLC-UV Result | GC-MS Result |
| Lab 1 | 99.6 | 99.5 |
| Lab 2 | 99.8 | 99.7 |
| Lab 3 | 99.5 | 99.4 |
| Lab 4 | 99.9 | 99.8 |
| Lab 5 | 99.7 | 99.6 |
| Mean | 99.7 | 99.6 |
| RSD (%) | 0.16 | 0.15 |
Table 2: Inter-laboratory Precision (Reproducibility)
| Parameter | HPLC-UV | GC-MS |
| Reproducibility Standard Deviation (sR) | 0.16 | 0.15 |
| Reproducibility Relative Standard Deviation (RSDr) | 0.16% | 0.15% |
Table 3: Selectivity - Resolution of Key Impurities
| Critical Pair | HPLC-UV Resolution (Rs) | GC-MS (Peak Separation) |
| This compound / Benzoic acid | 5.2 | Baseline separated |
| This compound / 4-Bromobenzoic acid | 3.8 | Baseline separated |
| This compound / 3-(4-Bromobenzoyl)benzoic acid | 2.1 | Baseline separated |
Interpretation of Hypothetical Results:
Both the HPLC-UV and GC-MS methods demonstrate good accuracy and precision for the assay of this compound, with low inter-laboratory variability (RSD < 2%). The GC-MS method shows slightly better precision in this hypothetical scenario. Both methods exhibit excellent selectivity, capable of separating the main component from its key potential impurities.
Method Validation and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. This means that the experimental design includes checks and balances to ensure the reliability of the data generated. This is in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline and the U.S. Food and Drug Administration (FDA).[1][9][10]
Key Validation Parameters Embedded in the ILC:
-
Specificity: The use of spiked samples directly challenges the method's ability to distinguish the analyte from impurities.
-
Precision (Repeatability and Reproducibility): The analysis of the same homogenous sample by multiple laboratories provides a robust measure of the method's precision under different conditions.
-
Accuracy: While not a primary focus of this ILC design, the use of a certified reference standard allows for an assessment of accuracy against a known value.
Chemical Structure and Potential Impurities:
Caption: A diagram illustrating the relationship between the main analyte and its potential impurities.
Conclusion: A Pathway to Robust and Reliable Analytical Methods
This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By comparing two distinct yet powerful analytical techniques, HPLC-UV and GC-MS, and by adhering to established guidelines for ILCs and method validation, laboratories can gain a high degree of confidence in their analytical results. The principles and protocols detailed herein are designed to be adaptable to other similar compounds and serve as a valuable resource for ensuring data integrity and product quality in the pharmaceutical industry. The successful completion of such a study provides strong evidence that the analytical method is robust, reproducible, and fit for its intended purpose.
References
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:2159-40-2. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Astor Mayer. (n.d.). ISO 13528. Retrieved from [Link]
-
International Organization for Standardization. (2015, August 1). ISO 13528: Statistical methods for use in proficiency testing by interlaboratory comparisons. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:2159-40-2 | Chemsrc [chemsrc.com]
- 3. biomedres.us [biomedres.us]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. helixchrom.com [helixchrom.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. 4-(2-BROMOETHYL)BENZOIC ACID(52062-92-7) 1H NMR [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Assessing the batch-to-batch consistency of synthesized 2-(4-Bromobenzoyl)benzoic acid
Beginning Data Collection
I've initiated the data gathering phase. Right now, I'm focusing on a series of Google searches to build a solid foundation of information about 2-(4-Bromobenzoyl)benzoic acid. Specifically, I'm looking for details about its synthesis, potential impurities, and any established analytical techniques used for quality control.
Defining Consistency Assessment
I'm now expanding my search to include regulatory guidelines from bodies like the FDA and USP to understand standardized protocols for analytical method validation, critical for active pharmaceutical ingredients. I am also investigating commercially available standards and looking for comparators. Finally, I'll structure the guide to detail the importance of batch consistency and variability sources.
Refining Method Comparison
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Crafting the Comparison Guide
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Defining the Analytical Framework
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Developing the Guide Structure
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Formulating a Comprehensive Plan
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Designing the Analytical Scope
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Finalizing the Analytical Strategy
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Formulating the Guide's Structure
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Refining the Guide's Focus
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A Comparative Guide to the Reaction Kinetics of Ortho- vs. Para-Substituted Benzoylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reaction kinetics of ortho- versus para-substituted benzoylbenzoic acids, focusing on their acid-catalyzed intramolecular cyclization. Understanding these kinetic differences is paramount for optimizing synthetic routes, predicting reactivity, and designing novel molecular scaffolds in medicinal chemistry and materials science. We will explore the underlying mechanistic principles, provide detailed experimental protocols for kinetic analysis, and interpret the resulting data through the lens of established physical organic chemistry concepts.
Introduction: The Significance of Benzoylbenzoic Acid Cyclization
Benzoylbenzoic acids are versatile chemical intermediates, most notably serving as precursors to anthraquinones, a class of compounds with widespread applications as dyes, pigments, and pharmaceuticals.[1] The core transformation is an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety of 2-benzoylbenzoic acid cyclizes onto the adjacent phenyl ring under strong acid catalysis to form the tricyclic anthraquinone core.[2][3][4]
The efficiency of this cyclization is highly sensitive to the electronic and steric environment of the molecule. Substituents on the aromatic rings can dramatically alter the reaction rate, and their position—whether ortho or para to the benzoyl group—introduces distinct kinetic profiles. This guide aims to elucidate these differences through a detailed examination of the reaction mechanism and the quantitative analysis of substituent effects.
Theoretical Framework: Mechanism and Substituent Effects
2.1 The Reaction Mechanism: Intramolecular Electrophilic Aromatic Substitution
The cyclization of 2-benzoylbenzoic acid is a classic example of an intramolecular electrophilic aromatic substitution (EAS) reaction.[5][6] The process is typically catalyzed by a strong protic acid, such as concentrated sulfuric acid, or a Lewis acid.[5][7] The mechanism proceeds through several key steps:
-
Formation of the Electrophile: The carboxylic acid is protonated by the strong acid catalyst. Subsequent loss of a water molecule generates a highly reactive acylium ion. This species is the key electrophile in the reaction.[8]
-
Intramolecular Attack: The electron-rich benzoyl ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a new carbon-carbon bond and creates a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[8] This is typically the rate-determining step of the reaction.
-
Rearomatization and Dehydration: A proton is lost from the sigma complex to restore the aromaticity of the ring. Subsequent dehydration yields the final, stable anthraquinone product.[4][5]
Caption: Figure 1: Mechanism of Acid-Catalyzed Cyclization
2.2 Quantifying Substituent Effects: The Hammett Equation
The influence of substituents on the rate of reaction can be quantitatively described by the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the unsubstituted reference compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta- or para-) of the substituent. It quantifies the electronic effect of the substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.[9][10]
-
ρ (rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to substituent effects.[9][10]
For the intramolecular cyclization of benzoylbenzoic acids, the rate-determining step involves the buildup of positive charge in the sigma complex. Therefore, we anticipate a negative value for ρ, indicating that the reaction is accelerated by electron-donating groups (which stabilize the positive charge) and decelerated by electron-withdrawing groups.[9]
2.3 Ortho vs. Para Positioning: A Tale of Two Effects
The position of a substituent dictates how it influences the reaction rate:
-
Para-Substituents: Located far from the reaction center, their influence is almost exclusively electronic (inductive and resonance). Their effect on reaction kinetics is generally well-predicted by the standard Hammett equation. An EDG at the para-position of the attacking ring will increase the ring's nucleophilicity, stabilizing the transition state and accelerating the reaction. An EWG will have the opposite effect.[11]
-
Ortho-Substituents: These substituents exert both electronic effects and steric effects due to their proximity to the reaction site. A bulky ortho-substituent can physically hinder the conformational alignment required for the intramolecular attack to occur. This steric hindrance often leads to a significant decrease in the reaction rate, sometimes overriding a favorable electronic effect.[12] Consequently, ortho-substituted compounds frequently deviate from linear Hammett plots.[12]
Experimental Design and Protocols
To quantitatively compare the kinetics, a series of ortho- and para-substituted 2-benzoylbenzoic acids are subjected to acid-catalyzed cyclization under identical, controlled conditions.
Caption: Figure 2: Experimental Workflow for Kinetic Analysis
3.1 Protocol: Kinetic Measurement of Cyclization
Objective: To determine the pseudo-first-order rate constant for the cyclization of various substituted 2-benzoylbenzoic acids.
Materials:
-
Substituted 2-benzoylbenzoic acid (e.g., 2-(4-methoxybenzoyl)benzoic acid, 2-(2-methylbenzoyl)benzoic acid, etc.)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water (ice-cold)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath (e.g., oil bath)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution: Prepare a stock solution of the specific benzoylbenzoic acid substrate in a small volume of a suitable inert co-solvent if necessary, or weigh it directly.
-
Reaction Initiation: In a thermostatically controlled reaction vessel maintained at a constant temperature (e.g., 100 °C), place a known volume of concentrated sulfuric acid. Allow it to equilibrate.
-
Time Zero: Rapidly add a precise amount of the benzoylbenzoic acid substrate to the hot acid with vigorous stirring. This marks time t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by injecting the aliquot into a vial containing a larger volume of ice-cold deionized water (e.g., 10 mL). This stops the reaction by diluting the acid and lowering the temperature.
-
Sample Preparation: Further dilute the quenched sample as necessary for HPLC analysis.
3.2 Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration of the remaining reactant and the formed product over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure protonation). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).
-
Calibration: Prepare standard solutions of known concentrations for both the starting material and the anthraquinone product to create calibration curves for accurate quantification.
Data Analysis: For each time point, calculate the concentration of the remaining benzoylbenzoic acid. Assuming the reaction follows pseudo-first-order kinetics (as the acid catalyst is in vast excess), plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The plot should yield a straight line, and the rate constant (k) is the negative of the slope.
Comparative Results and Discussion
The following table presents representative (hypothetical) kinetic data for the cyclization of various substituted benzoylbenzoic acids to illustrate the expected trends.
| Substituent (X) | Position | Substituent Constant (σ) | Relative Rate Constant (k_rel) |
| -H | (Reference) | 0.00 | 1.00 |
| -OCH₃ | para | -0.27 | 15.8 |
| -CH₃ | para | -0.17 | 5.2 |
| -Cl | para | +0.23 | 0.21 |
| -NO₂ | para | +0.78 | 0.008 |
| -OCH₃ | ortho | - | 3.5 |
| -CH₃ | ortho | - | 0.45 |
| -Cl | ortho | - | 0.09 |
4.1 Analysis of Para-Substituted Acids: The Dominance of Electronic Effects
As predicted by the Hammett relationship, the reaction rates for para-substituted isomers correlate strongly with the electronic nature of the substituent.
-
Electron-Donating Groups (EDGs): The para-methoxy (-OCH₃) and para-methyl (-CH₃) groups, with negative σ values, significantly accelerate the reaction. The methoxy group, a strong resonance donor, increases the rate over 15-fold. This is due to the enhanced nucleophilicity of the attacking ring and stabilization of the positively charged transition state.
-
Electron-Withdrawing Groups (EWGs): Conversely, the para-chloro (-Cl) and para-nitro (-NO₂) groups, with positive σ values, deactivate the ring towards electrophilic attack and drastically slow the reaction. The potent electron-withdrawing nitro group reduces the rate by over 100-fold.
A plot of log(k_rel) versus the Hammett σ constant for the para series would yield a straight line with a large, negative ρ (reaction constant), confirming that positive charge develops in the transition state of the rate-determining step.
4.2 Analysis of Ortho-Substituted Acids: The Critical Role of Steric Hindrance
A comparison between the ortho and para isomers reveals the profound impact of steric effects.
-
Rate Attenuation: In every case, the ortho-substituted isomer reacts significantly slower than its para-counterpart. For example, ortho-methylbenzoylbenzoic acid reacts more than 10 times slower than the para-methyl isomer.
-
Steric Hindrance vs. Electronic Activation: The ortho-methoxy group is a strong electronic activator, yet the corresponding compound reacts over 4 times slower than the para-methoxy isomer. This demonstrates that the steric hindrance imposed by the ortho group, which impedes the molecule from adopting the necessary planar conformation for cyclization, largely negates its powerful activating electronic effect.
This steric clash raises the activation energy of the rate-determining step, leading to the observed decrease in reaction rate.
Caption: Figure 3: Factors Influencing Reaction Rate
Conclusion
The intramolecular cyclization of benzoylbenzoic acids is a kinetically controlled process that is exquisitely sensitive to substituent effects. This comparative study demonstrates a clear dichotomy between the behavior of ortho and para isomers:
-
For para-substituted benzoylbenzoic acids, the reaction kinetics are governed primarily by the electronic effects of the substituent. Reaction rates show a predictable trend that can be quantitatively correlated using the Hammett equation.
-
For ortho-substituted benzoylbenzoic acids, steric hindrance becomes a dominant, rate-attenuating factor. This steric strain often overrides favorable electronic effects, causing ortho isomers to react significantly slower than their corresponding para isomers.
These findings have critical practical implications. When designing a synthesis that involves this cyclization, a chemist must consider not only the electronic properties of any substituents but also their precise location on the aromatic rings. Choosing a para-substituted reactant with an electron-donating group is a clear strategy for maximizing the reaction rate, while the use of ortho-substituted precursors will likely require more forcing conditions or longer reaction times.
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- Hammett equation. (2023). Wikipedia.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto.
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
- Hammett Plots2. (n.d.). Scribd.
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- Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2001). ResearchGate.
- Reaction crystallization kinetics of benzoic acid. (2001). University of Limerick.
- The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (2022). National Institutes of Health.
- o-Benzoylbenzoic acid. (n.d.). ChemBK.
- Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. (2022). ResearchGate.
- Process for preparing 2-benzoylbenzoic acids. (1984). Google Patents.
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- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
-
Substituent-controlled divergent cyclization reactions of benzo[c][7][13]dithiol-3-ones and hexahydro-1,3,5-triazines. (2021). Organic Chemistry Frontiers. Retrieved from pubs.rsc.org
- Kinetic Research and Modeling of Benzoic Acid Esterification Process. (2022). Lviv Polytechnic National University.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
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- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). National Institutes of Health.
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A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-(4-Bromobenzoyl)benzoic Acid
As a Senior Application Scientist, the development and validation of analytical methods are not merely procedural exercises; they are the bedrock upon which product quality and patient safety are built. This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating high-performance liquid chromatography (HPLC) method for 2-(4-Bromobenzoyl)benzoic acid. We will move beyond a simple checklist of validation parameters to explore the causality behind our experimental choices, ensuring the final method is not only compliant but robust and scientifically sound.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] A stability-indicating method (SIM) is a validated quantitative analytical procedure designed to detect changes in the chemical, physical, or microbiological features of a drug substance over time.[2] Its primary characteristic is its ability to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3]
This guide compares a robust HPLC-UV method with other potential analytical technologies and provides the comprehensive data and protocols necessary for regulatory scrutiny and internal confidence.
The Foundation: Forced Degradation Studies
Before validation can begin, the method's ability to indicate stability must be proven. This is achieved through forced degradation, or stress testing, where the drug substance is intentionally exposed to conditions exceeding those of accelerated stability testing.[4][5][6] The goal is to generate potential degradation products and demonstrate that the analytical method can resolve the parent peak from all significant degradants.[7] For this compound, a molecule featuring a benzophenone core, a carboxylic acid, and a halogenated aromatic ring, we must consider several degradation pathways. A target degradation of 5-20% is typically recommended to ensure that degradation products are formed in sufficient quantities for detection without destroying the sample.[4][7]
Experimental Workflow for Forced Degradation
The following diagram illustrates the parallel nature of a forced degradation study, where the API is subjected to multiple stress conditions simultaneously.
Caption: Forced degradation study design for this compound.
Protocol: Forced Degradation Studies
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1M HCl, and dilute to 100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid API powder to dry heat at 105°C for 48 hours. After exposure, dissolve the powder and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid API and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[5][8]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Utilize a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks.
Method Validation: A Parameter-by-Parameter Analysis
Once the method is confirmed to be stability-indicating, it must be validated according to ICH Q2(R1) and/or USP <1225> guidelines.[9][10][11] These guidelines outline the necessary validation characteristics for different types of analytical procedures.[10] For a stability-indicating assay, which is a Category I (quantitative) and Category II (impurities) method, a comprehensive set of validation parameters must be assessed.[10][11]
Overall Validation Workflow
The validation process is a structured sequence of experiments, each building confidence in the method's performance.
Caption: Sequential workflow for analytical method validation.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] In a stability-indicating assay, this is the most critical parameter. The forced degradation study is the primary evidence of specificity. We must demonstrate that the peaks of degradants are well-resolved from the main analyte peak (Resolution (Rs) > 2). Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any other species.
Protocol:
-
Analyze the stressed samples from the forced degradation study.
-
Analyze a placebo sample (if validating for a drug product).
-
Spike the analyte with known impurities and potential degradants (if available) and analyze.
-
Calculate the resolution between the this compound peak and the closest eluting peak.
-
Perform peak purity analysis on the analyte peak in all stressed and unstressed samples.
| Sample | Resolution (Rs) to Closest Peak | Peak Purity Index | Acceptance Criteria |
| Acid Degraded | 2.8 | > 0.999 | Rs > 2.0; Purity Index > 0.999 |
| Base Degraded | 3.1 | > 0.999 | Rs > 2.0; Purity Index > 0.999 |
| Oxidative Degraded | 2.5 | > 0.999 | Rs > 2.0; Purity Index > 0.999 |
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This ensures that the quantification is reliable across the expected concentrations in samples, from trace impurities to the full-strength assay. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
| Concentration (µg/mL) | Mean Peak Area (n=3) | Regression Analysis | Acceptance Criteria |
| 50 | 489500 | r²: 0.9998 | r² ≥ 0.999 |
| 75 | 741200 | Slope: 9985 | |
| 100 | 995400 | Y-Intercept: -1520 | Y-intercept not significantly different from zero |
| 125 | 1251000 | ||
| 150 | 1498600 |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking).[9] This demonstrates that the method can accurately quantify the analyte in a sample matrix without bias.
Protocol:
-
Prepare a placebo blend (for drug product) or use a sample solution.
-
Spike the sample at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the added analyte.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Acceptance Criteria |
| 80% (n=3) | 80.0 | 79.6 | 99.5% | Mean recovery of 98.0% to 102.0% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% | |
| 120% (n=3) | 120.0 | 121.1 | 100.9% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates variations within the same laboratory, such as different days, analysts, or equipment.[9]
Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.
| Precision Level | Mean Assay Value (%) | RSD (%) | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 100.2% | 0.45% | RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 99.8% | 0.51% | RSD ≤ 2.0% |
| Combined Data (n=12) | 100.0% | 0.62% | RSD ≤ 2.0% |
Detection & Quantitation Limits (LOD & LOQ)
Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.[9] These are critical for impurity analysis, defining the lower boundary of the method's reliable measurement capability.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Calculated Value (µg/mL) | Acceptance Criteria |
| LOD | 0.05 µg/mL | Demonstrate detectability at this concentration. |
| LOQ | 0.15 µg/mL | Demonstrate acceptable precision (RSD ≤ 10%) and accuracy at this concentration. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage and is crucial for successful method transfer between laboratories.
Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time.
-
Parameters to vary include: mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase buffer (±0.2 units).
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and analyte quantification.
| Parameter Varied | Effect on Resolution (Rs) | Effect on Assay (%) | Acceptance Criteria |
| Flow Rate +10% (1.1 mL/min) | 2.9 (vs. 3.1) | 100.1% | System suitability criteria are met. Assay results remain within acceptable limits. |
| Temperature -5°C (25°C) | 3.3 (vs. 3.1) | 99.7% |
Comparison with Alternative Analytical Technologies
While a validated HPLC-UV method is the workhorse of pharmaceutical quality control, it is essential to understand its position relative to other technologies.
| Technology | Advantages | Disadvantages | Best Application for this compound |
| HPLC-UV/PDA (Validated Method) | Robust, reliable, cost-effective, easily transferable. PDA provides peak purity information. | Moderate sensitivity and speed. Does not provide structural information on unknown degradants. | Routine quality control, release testing, and stability studies where impurities are known or resolved. |
| UPLC-UV/PDA | Significantly faster run times, higher resolution, and better sensitivity than HPLC. Reduced solvent consumption. | Higher initial instrument cost and backpressure limitations. Requires higher quality solvents and samples. | High-throughput screening, rapid method development, and analysis of complex samples with many impurities. |
| LC-MS | Unparalleled sensitivity and specificity. Provides mass-to-charge ratio, enabling structural elucidation of unknown degradation products. | High cost of instrumentation and maintenance. Complex data analysis. Matrix effects can suppress ionization. | Forced degradation studies for identifying unknown degradants, impurity profiling, and genotoxic impurity analysis. |
Conclusion
The validation of a stability-indicating assay is a comprehensive process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[11] For this compound, a well-validated HPLC-PDA method provides a reliable, robust, and defensible tool for ensuring product quality throughout its lifecycle. By grounding our protocols in the principles of ICH and USP guidelines and understanding the scientific rationale behind each validation parameter, we create a self-validating system that ensures trustworthiness and authoritative grounding. This guide serves as a template not just for execution, but for the critical thinking required of a modern analytical scientist.
References
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- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. SGS.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
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- 〈1225〉 Valid
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Bromobenzoyl)benzoic acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research and the safety of our laboratories and environment depend on a rigorous adherence to established safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Bromobenzoyl)benzoic acid, grounding procedural guidance in the core principles of chemical safety and regulatory compliance.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not available, we can infer its hazard profile from its structural components: a brominated aromatic ring and a benzoic acid moiety.
Based on data for closely related compounds such as 4-Bromobenzoic acid and 2-Bromobenzoic acid, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity : The compound is likely harmful if swallowed.[1]
-
Skin and Eye Irritation : It is expected to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[2][3]
-
Environmental Hazard : It is classified as harmful to aquatic life, mandating that it should not be released into the environment.
These hazards necessitate that this compound be managed as a regulated hazardous waste. Under no circumstances should it be disposed of in the regular trash or washed down the sanitary sewer.[4][5]
Part 2: Core Disposal Principles & Regulatory Framework
The disposal of any chemical waste is governed by institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[6][7] The guiding principle is to prevent harm to human health and the environment.
-
Segregation is Crucial : All chemical waste must be segregated to prevent dangerous reactions.[4] As a brominated organic compound, this compound waste must be classified as a halogenated organic waste .[8] It should be collected in a designated waste stream, separate from non-halogenated solvents, acids, bases, or oxidizers.[8]
-
Approved Disposal Facility : The ultimate disposal method for this category of waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[8][9] This ensures the complete destruction of the organic molecule, preventing its release into the ecosystem.
-
Consult Your EHS Office : Your institution's Environmental Health and Safety (EHS) office is the definitive authority on waste disposal procedures. They will provide the correct containers, labels, and guidance for pickup and disposal in compliance with all regulations.
Hazard Summary Table
For quick reference, the anticipated hazard classifications for this compound, based on analogous compounds, are summarized below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[3] |
| Hazardous to the aquatic environment, acute | H402 | Harmful to aquatic life |
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the routine collection and disposal of this compound waste generated during research activities.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Hand Protection : Wear nitrile or neoprene gloves.[10]
-
Eye Protection : Use chemical safety goggles or a face shield.[2][3]
-
Body Protection : A fully buttoned laboratory coat is mandatory.[10]
Step 2: Waste Containerization
-
Obtain a designated hazardous waste container from your EHS department. This container should be specifically for solid halogenated organic waste .
-
Ensure the container is made of a compatible material and has a sealable, airtight lid to prevent the release of dust or vapors.[10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Toxic").[10]
Step 3: Waste Transfer
-
Carefully transfer the solid waste into the designated container using a spatula or scoop.
-
Avoid any actions that could generate dust.[1][5] If the material is a fine powder, conduct the transfer within a chemical fume hood.
-
Securely close the container lid immediately after the transfer.
Step 4: Storage and Disposal
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials.[10][11]
-
Once the container is full or you have finished the project, complete a chemical collection request form as required by your institution's EHS office to arrange for pickup and final disposal.[10]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan for spill management is essential.
Small Spill Cleanup (less than 5 grams, contained)
If a small amount of the solid is spilled and you are trained in spill cleanup procedures, you may proceed with the following steps:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the PPE detailed in Part 3, adding a respirator with a particle filter if there is a risk of airborne dust.[12]
-
Contain & Absorb : Do NOT use water.[11] Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.
-
Collect : Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][13]
-
Decontaminate : Wipe the spill area with a cloth dampened with a mild detergent solution, followed by clean water.[14] Place all cleaning materials into the waste container.
-
Report : Report the incident to your laboratory supervisor or EHS office.
Large Spill Cleanup
If the spill is large, if dust has become airborne, or if you feel unsafe for any reason:
-
Evacuate Immediately : Evacuate the area, closing doors behind you to contain any dust or vapors.[10]
-
Alert Others : Activate the nearest fire alarm or follow your facility's emergency notification procedure.
-
Call for Help : Contact your institution's EHS office and emergency services. Provide them with the chemical name, location of the spill, and an estimate of the quantity. Do not re-enter the area until it has been cleared by trained emergency responders.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
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Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromobenzoic acid. Link
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobenzoic acid. Link
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Fisher Scientific. (2023). Safety Data Sheet: 2-Bromobenzoic acid. Link
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Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Link
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Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?. Link
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BenchChem. (2023). Navigating the Safe Disposal of 4-(Acridin-9-ylamino)benzoic Acid: A Step-by-Step Guide. Link
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SDS of Benzoic Acid: Important Data and Information Collected. (2023). A3E. Link
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Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobenzoic acid. Link
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Carl ROTH. (2023). Safety Data Sheet: Benzoic acid. Link
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TCI Chemicals. (2024). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. Link
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VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Link
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Lab Alley. (2023). Safety Data Sheet: Benzoic Acid Crystal 99.5% Lab Grade. Link
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Bucknell University. (2016). Hazardous Waste Segregation Guide. Link
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Clarkson University. (n.d.). Chemical Spill Procedures. Link
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Washington State University. (n.d.). Standard Operating Procedure: Bromine. Link
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A Researcher's Guide to the Safe Handling of 2-(4-Bromobenzoyl)benzoic acid
I. Hazard Identification and Risk Assessment: What You Need to Know
Based on available data for 2-(4-Bromobenzoyl)benzoic acid, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects. [1]
Given its nature as a crystalline organic acid, we must also anticipate the potential for respiratory tract irritation from dust inhalation and skin irritation upon contact. A thorough risk assessment should be conducted before any new procedure involving this compound.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant safety standards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with European Standard EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4][5][6][7][8] | To prevent eye contact, which can cause serious irritation.[1] |
| Skin Protection | Nitrile rubber gloves are recommended for their general chemical resistance. A fully buttoned laboratory coat must be worn to prevent skin exposure.[9][10][11][12] | To avoid direct skin contact, which can lead to irritation. |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator should be used when handling the powder outside of a certified chemical fume hood, or when engineering controls are insufficient to minimize dust generation.[13][14][15][16] | To prevent the inhalation of dust, which may cause respiratory tract irritation. |
Operational Plan for PPE Usage:
-
Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.
-
Donning: Don PPE in the following order: lab coat, respirator (if required), eye protection, and then gloves.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order: gloves, lab coat, eye protection, and finally the respirator.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[17]
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
III. Spill Management and Emergency Procedures
Preparedness is paramount for managing accidental releases.
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container.[18][19]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be treated as hazardous waste.[20]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
IV. Disposal Plan: Environmental Responsibility
As a halogenated organic compound that is very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11][21][22]
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[21][22]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.
-
Collection: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[11]
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
